methyl 1-methyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCPWAWRYFLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426884 | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17827-60-0 | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-methyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-methyl-1H-pyrazole-5-carboxylate
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for designing therapeutic agents across a wide spectrum of diseases.[3][4] Pyrazole-containing compounds have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] This has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's importance in pharmaceutical research and development.[1][2]
This compound is a key intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the stable pyrazole core with a reactive ester functional group, providing a chemical handle for further molecular elaboration. Understanding its synthesis and confirming its structural integrity through rigorous characterization are therefore fundamental steps for researchers and drug development professionals working in this area. This guide provides a detailed overview of a reliable synthetic pathway and the analytical methodologies required to validate the identity and purity of this important chemical entity.
Part 1: Synthesis of this compound
The synthesis of substituted pyrazoles can be achieved through various strategies, with one of the most common and robust methods being the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[6][7][8] For the target molecule, this compound, a logical and efficient approach involves two primary stages: the formation of the pyrazole ring and the subsequent N-methylation.
The causality behind this choice of pathway lies in the ready availability of starting materials and the generally high yields of the reactions. A key consideration in the synthesis of N-substituted pyrazoles is regioselectivity. When an unsymmetrical pyrazole is N-alkylated, a mixture of regioisomers can form.[9] The protocol described below utilizes methylhydrazine directly in the cyclocondensation step, which can provide a degree of regioselectivity, often favoring the 1,5-disubstituted product.[10][11]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for pyrazole synthesis.[12]
Materials and Reagents:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methylhydrazine
-
Methanol (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl acetylenedicarboxylate (1.0 eq) dissolved in anhydrous methanol (100 mL).
-
Addition of Hydrazine: While stirring the solution at room temperature, add methylhydrazine (1.05 eq) dropwise over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (DMAD) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid or oil.
Trustworthiness and Self-Validation: The progress of the reaction is monitored by TLC, ensuring the reaction goes to completion. The multi-step work-up including extraction and washing helps to remove inorganic impurities and unreacted polar reagents. Finally, purification by column chromatography is a standard and reliable method for isolating the desired product from side products and any remaining starting materials. The purity of the final compound must be confirmed by the characterization methods described in the next section.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the successful synthesis of this compound and to ensure its purity. A combination of spectroscopic techniques provides a complete picture of the molecule's structure.
Characterization Techniques and Expected Outcomes
-
¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of protons. For the target molecule, we expect to see distinct signals for the two protons on the pyrazole ring, the three protons of the N-methyl group, and the three protons of the ester's O-methyl group. The chemical shifts (δ) are typically reported in parts per million (ppm).
-
¹³C NMR Spectroscopy: This method identifies the different carbon environments in the molecule. Signals are expected for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the two distinct methyl carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₆H₈N₂O₂), the expected molecular weight is 140.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically around 1700-1730 cm⁻¹. Other characteristic peaks for C-H, C=N, and C-O bonds will also be present.[11][13]
Data Visualization: Structure and Characterization
Caption: Correlation of analytical techniques to structural features.
Summary of Representative Characterization Data
The following table summarizes the expected data from the characterization of a pure sample of this compound.
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.5 ppm (d, 1H, pyrazole-H) ~ 6.8 ppm (d, 1H, pyrazole-H) ~ 4.1 ppm (s, 3H, N-CH₃) ~ 3.9 ppm (s, 3H, O-CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~ 162 ppm (C=O) ~ 140 ppm (Pyrazole C) ~ 135 ppm (Pyrazole C) ~ 110 ppm (Pyrazole C) ~ 52 ppm (O-CH₃) ~ 38 ppm (N-CH₃) |
| Mass Spec. | m/z | [M+H]⁺ = 141.0659 (HRMS ESI⁺)[9] |
| IR Spec. | Wavenumber (cm⁻¹) | ~ 1720 cm⁻¹ (strong, C=O stretch) ~ 2950 cm⁻¹ (C-H stretch) ~ 1540 cm⁻¹ (C=N stretch) |
Conclusion
This compound is a valuable synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. The synthetic route via cyclocondensation of an appropriate dicarbonyl compound with methylhydrazine is an efficient and reliable method for its preparation. Rigorous analytical characterization using a suite of spectroscopic techniques, including NMR, MS, and IR, is a non-negotiable step to verify the structural integrity and purity of the synthesized compound. This guide provides a foundational framework for researchers, enabling them to confidently synthesize and validate this important molecular building block for application in drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
methyl 1-methyl-1H-pyrazole-5-carboxylate spectroscopic data analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 1-methyl-1H-pyrazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, providing field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.
Introduction: The Molecular Profile
This compound is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a prevalent scaffold in numerous pharmacologically active compounds. Accurate structural elucidation is the cornerstone of chemical research and development, and spectroscopic techniques provide the necessary tools for unambiguous characterization. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule, correlating each signal and peak to its specific structural origin.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, we anticipate four distinct signals.
Predicted ¹H NMR Signals:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| 1 | ~7.5 - 7.7 | Doublet | 1H | H-3 | This proton is on a C=C double bond within the aromatic pyrazole ring. Its chemical shift is downfield due to the anisotropic effect of the ring current. It appears as a doublet due to coupling with H-4. |
| 2 | ~6.8 - 7.0 | Doublet | 1H | H-4 | This proton is also on the pyrazole ring and is coupled to H-3, resulting in a doublet. It is typically found slightly upfield compared to H-3. |
| 3 | ~4.0 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the N1 atom of the pyrazole ring. It is deshielded by the electronegative nitrogen and the aromatic ring system. It is a singlet as there are no adjacent protons. |
| 4 | ~3.9 | Singlet | 3H | O-CH₃ | The methyl group of the ester functionality. It is deshielded by the adjacent oxygen atom. It is a singlet as there are no adjacent protons. |
Causality in Chemical Shifts: The precise chemical shifts of pyrazole ring protons are influenced by the electronic effects of substituents.[2][3] The electron-withdrawing nature of the carboxylate group at position 5 will deshield the adjacent ring protons. The N-methyl group also influences the electronic distribution within the ring.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm. Integrate the signals and determine their multiplicities.
¹³C NMR Spectroscopy: Carbon Skeleton Fingerprinting
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected.
Predicted ¹³C NMR Signals:
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|---|
| 1 | ~160 - 165 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| 2 | ~140 - 145 | C-5 | The pyrazole carbon atom bonded to the carboxylate group. Its chemical shift is influenced by both the ring nitrogens and the ester substituent. |
| 3 | ~138 - 142 | C-3 | The pyrazole carbon atom at position 3. The chemical shifts of pyrazole ring carbons are characteristic and well-documented.[4][5] |
| 4 | ~110 - 115 | C-4 | The pyrazole carbon atom at position 4. It typically appears at the most upfield position among the ring carbons.[6] |
| 5 | ~51 - 53 | O-CH₃ | The carbon of the ester's methyl group, deshielded by the oxygen atom. |
| 6 | ~37 - 40 | N-CH₃ | The carbon of the N-methyl group, deshielded by the nitrogen atom. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |
|---|---|---|---|
| ~3100 - 3150 | C-H stretch | Medium | Aromatic C-H (Pyrazole ring) |
| ~2950 - 3000 | C-H stretch | Medium | Aliphatic C-H (Methyl groups) |
| ~1720 - 1740 | C=O stretch | Strong, Sharp | Ester Carbonyl |
| ~1500 - 1580 | C=N, C=C stretch | Medium-Strong | Pyrazole ring skeletal vibrations |
| ~1200 - 1300 | C-O stretch | Strong | Ester C-O (asymmetric)[7] |
| ~1000 - 1100 | C-O stretch | Strong | Ester C-O (symmetric)[7] |
Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption from the ester carbonyl (C=O) stretch, expected around 1725-1735 cm⁻¹.[8][9][10] The presence of two strong C-O stretching bands further confirms the ester functional group.[7]
Protocol: Acquiring an IR Spectrum (ATR Method)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z Value | Ion | Identity |
|---|---|---|
| 140 | [M]⁺ | Molecular Ion |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical |
| 109 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 81 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Fragmentation Logic: In electron ionization MS, the molecular ion ([M]⁺) is formed, which can then undergo fragmentation. For methyl esters, a common and characteristic fragmentation is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.[11][12][13] Another likely fragmentation is the loss of the entire carbomethoxy group. The molecular ion peak at m/z 140 should be clearly observable.
Integrated Spectroscopic Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow illustrates this integrated analysis.
Caption: Integrated workflow for structural elucidation.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen skeleton and the specific substitution pattern on the pyrazole ring. The IR spectrum confirms the presence of the key ester functional group through its characteristic strong carbonyl absorption. Finally, mass spectrometry verifies the molecular weight and supports the structure through predictable fragmentation patterns. This guide provides the foundational data and interpretive logic essential for researchers working with this and related heterocyclic compounds.
References
- 1. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 13. scienceready.com.au [scienceready.com.au]
The Privileged Scaffold: A Guide to the Discovery and Synthetic History of Substituted Pyrazole Carboxylates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its remarkable versatility and ability to modulate physicochemical and pharmacological properties have cemented its role in a multitude of commercialized products. This guide provides a comprehensive exploration of the discovery and synthetic evolution of substituted pyrazole carboxylates, a critical subclass of pyrazole derivatives. We will delve into the foundational Knorr synthesis, explore the regiochemical nuances of classical methods, and chart the progression toward modern, highly efficient strategies such as 1,3-dipolar cycloadditions and multicomponent reactions. By grounding synthetic protocols in mechanistic causality and showcasing their application in landmark molecules like Celecoxib and advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides, this document serves as a technical resource for professionals engaged in the art and science of chemical synthesis and drug discovery.
Historical Context: The Dawn of the Pyrazole Ring
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[2][3] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine, unexpectedly producing the first pyrazole derivative: 1-phenyl-3-methyl-5-pyrazolone.[2][4][5] This serendipitous discovery not only introduced a new class of heterocycles but also led to the development of Antipyrine, one of the earliest synthetic non-opioid analgesics, which became the most widely used anti-inflammatory drug worldwide until the rise of aspirin.[5] This initial synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, laid the groundwork for what is now famously known as the Knorr Pyrazole Synthesis, a cornerstone of heterocyclic chemistry.[6][7]
Foundational Synthetic Strategies: The Knorr Synthesis and its Variants
The most classical and straightforward approach to the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9][10] This method's enduring prevalence is due to its operational simplicity and the ready availability of starting materials.
The Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a β-diketone, β-ketoester, or related 1,3-dielectrophile with hydrazine or a substituted hydrazine.[6][9] The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic pyrazole ring.[7][11]
Causality in Mechanism: The choice of hydrazine (substituted vs. unsubstituted) and the nature of the 1,3-dicarbonyl compound are critical determinants of the final product. When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, a significant challenge arises: regioselectivity . The reaction can, and often does, produce a mixture of two constitutional isomers.[6][9] The final ratio is dictated by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The initial attack of the more nucleophilic nitrogen of the substituted hydrazine typically occurs at the more reactive (less hindered) carbonyl group.
Caption: The Knorr pyrazole synthesis proceeds via condensation, cyclization, and dehydration.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from methodologies involving the reaction of dioxo-esters with hydrazine.[12]
-
Preparation of the Intermediate: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. To this, an equimolar amount of acetophenone is added, followed by the dropwise addition of diethyl oxalate. The mixture is stirred at room temperature until the formation of the intermediate ethyl 2,4-dioxo-4-phenylbutanoate is complete, as monitored by TLC.
-
Cyclization: The reaction mixture containing the butanoate intermediate is cooled in an ice bath. Glacial acetic acid is added, followed by the slow addition of hydrazine hydrate.
-
Reaction Work-up: The mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. After cooling, the reaction mixture is poured into ice-water.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to afford the title compound.
Modern Synthetic Advances: Precision and Efficiency
While the Knorr synthesis is a workhorse, the demand for greater control over regioselectivity and the need for milder reaction conditions have driven the development of more sophisticated methods.
[3+2] Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and highly convergent strategy for constructing the pyrazole ring.[10] This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrile imine, reacting with a dipolarophile, such as an alkyne or a strained alkene.[13]
Synthesis of Pyrazole-5-carboxylates: A particularly effective application of this method is the synthesis of pyrazole-5-carboxylates.[9] The reaction of ethyl diazoacetate (the 1,3-dipole) with an α,β-unsaturated carbonyl compound (the dipolarophile) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provides excellent regioselectivity and good yields.[14]
Causality in Mechanism: The regioselectivity is governed by the electronic properties of the dipole and dipolarophile. In the reaction of ethyl diazoacetate with an alkyne, the nucleophilic carbon of the diazo compound preferentially attacks the more electrophilic carbon of the alkyne, leading to a predictable substitution pattern on the resulting pyrazole ring. The use of "alkyne surrogates," such as functionalized alkenes that eliminate a leaving group after cyclization, can further enhance the predictability and scope of this method.[13]
Caption: Regioselective synthesis of pyrazoles via [3+2] dipolar cycloaddition.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a pinnacle of synthetic efficiency.[15] Several MCRs have been developed for the synthesis of highly substituted pyrazoles and their carboxylate derivatives, offering advantages in terms of atom economy, reduced waste, and simplified procedures.[16][17]
Synthesis of Pyrazole-4-carboxylates: A notable example involves the three-component reaction of an aldehyde, an arylhydrazine, and a β-ketoester, catalyzed by an agent like tetrabutylammonium peroxy disulfate.[15] This approach allows for the rapid assembly of fully substituted pyrazole-4-carboxylate derivatives under solvent-free conditions.[15][17]
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis.
| Methodology | Starting Materials | Key Strengths | Key Limitations | Typical Carboxylate Position |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Operationally simple, readily available materials.[6][7] | Often poor regioselectivity with unsymmetrical substrates, can require harsh conditions.[6] | 3- and 5- |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | High regioselectivity, mild conditions, broad substrate scope.[13][18] | Requires synthesis of potentially unstable diazo compounds or specific alkynes. | 3-, 4-, and 5- |
| Multicomponent Reactions | Aldehydes, Hydrazines, β-Ketoesters, etc. | High efficiency (one-pot), atom economy, rapid access to complexity.[15][16] | Optimization can be complex, substrate scope may be limited. | 4- |
The Pyrazole Carboxylate Scaffold in Action: From Medicine to Agriculture
The synthetic efforts detailed above are not merely academic exercises; they provide access to molecules with profound biological impact. The pyrazole carboxylate moiety and its derivatives are central to numerous blockbuster products.
Pharmaceuticals: The Case of Celecoxib and Rimonabant
-
Celecoxib (Celebrex®): A landmark drug, Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[19][20] Its structure is a diaryl-substituted pyrazole.[20] The pyrazole core provides the rigid scaffold necessary for selective binding to the COX-2 enzyme active site.[19][21] Its synthesis relies on the classical condensation of a substituted 1,3-diketone with a hydrazine derivative.[19] By selectively inhibiting COX-2, which is upregulated at sites of inflammation, Celecoxib reduces the production of inflammatory prostaglandins while sparing the COX-1 enzyme responsible for maintaining the gastric mucosa.[21][22][23]
-
Rimonabant (Acomplia®): Developed as a selective CB1 cannabinoid receptor antagonist, Rimonabant was marketed as an anti-obesity drug.[24][25] Its core structure is a 1,5-diaryl-pyrazole-3-carboxamide. Although later withdrawn due to psychiatric side effects, the Rimonabant scaffold remains a valuable tool in pharmacological research, and its synthesis highlighted the utility of pyrazole-3-carboxylate precursors.[24][26][27]
Agrochemicals: The Rise of SDHI Fungicides
Perhaps the most significant recent application of pyrazole carboxylates is in agriculture, specifically in the form of pyrazole carboxamide fungicides.[1] These compounds act as Succinate Dehydrogenase Inhibitors (SDHIs).[28][29]
Mechanism of Action: SDHIs target Complex II of the mitochondrial respiratory chain in fungi.[1] By binding to the succinate dehydrogenase (SDH) enzyme, they block the electron transport chain, thereby inhibiting ATP production and causing fungal cell death.[28][30] This mode of action is highly effective and provides a crucial tool for managing fungal resistance to other fungicide classes.[30] Many of the most potent commercial SDHIs, such as Fluxapyroxad and Bixafen, feature a pyrazole-4-carboxamide core, underscoring the importance of synthetic routes to these specific isomers.[1][31]
Caption: From synthesis to action: the workflow for developing SDHI fungicides.
Conclusion
The journey of substituted pyrazole carboxylates from a serendipitous laboratory discovery to cornerstone molecules in modern therapeutics and agriculture is a testament to the power of synthetic chemistry. The evolution from the robust but often unselective Knorr synthesis to the precision of modern cycloaddition and multicomponent strategies has enabled chemists to tailor the pyrazole scaffold with unprecedented control. For researchers and developers, a deep understanding of these synthetic pathways, their mechanistic underpinnings, and their historical context is not merely academic—it is essential for the innovation of next-generation pharmaceuticals and agrochemicals that will address pressing global challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rimonabant - Wikipedia [en.wikipedia.org]
- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 26. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Methyl 1-Methyl-1H-pyrazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: In-depth Technical Guide for the In Silico Characterization of Methyl 1-methyl-1H-pyrazole-5-carboxylate
Executive Summary
This guide provides a comprehensive, technically-grounded protocol for the quantum chemical characterization of this compound. As pyrazole derivatives are of significant interest in medicinal chemistry, robust computational methods are essential for elucidating their electronic structure, stability, and reactivity, thereby accelerating drug discovery and development.[1][2] We move beyond a simple recitation of steps to deliver a self-validating workflow rooted in Density Functional Theory (DFT). This document details the causality behind methodological choices, from functional and basis set selection to the interpretation of key molecular properties. By following this guide, researchers can generate high-fidelity data on molecular geometry, vibrational frequencies, and electronic characteristics, providing a solid foundation for further studies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.
Introduction
The Significance of Pyrazole Derivatives in Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug design, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer properties.[3][4] The versatility of the pyrazole ring, with its adjacent nitrogen atoms, allows for diverse substitution patterns that can be finely tuned to optimize binding affinity, selectivity, and pharmacokinetic profiles.[4] Computational chemistry has become an indispensable tool for exploring the vast chemical space of these derivatives, offering profound insights into their structure-function relationships.[1]
A Case Study: this compound
This compound serves as an excellent model system for this guide. It contains the core N-methylated pyrazole ring, a common feature in many biologically active molecules, and a methyl ester group, which influences the molecule's polarity and potential for hydrogen bonding.[2][4] Understanding its foundational quantum chemical properties is a critical first step before investigating more complex derivatives or its interactions with biological targets.
The Role of In Silico Quantum Chemical Calculations in Drug Discovery
Modern drug discovery has transitioned from empirical, trial-and-error methods to a more rational, computer-driven paradigm.[5][6] Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of this shift.[7][8] DFT enables the accurate prediction of molecular properties such as energies, structures, and vibrational frequencies from the fundamental laws of quantum mechanics.[9][10] This predictive power allows researchers to screen virtual compounds, understand reaction mechanisms, and predict ligand-protein binding affinities, significantly reducing the time and cost associated with experimental validation.[5][11][12]
Theoretical Foundations of Quantum Chemical Calculations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[8][11] Its central tenet is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification makes DFT computationally more efficient than traditional wavefunction-based methods, allowing for the study of pharmaceutically relevant molecules.[7]
For this protocol, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing reputation for providing a robust balance of accuracy and computational efficiency for a wide range of organic molecules and has become a de facto standard in the field.[13][14] It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.[13]
The Importance of Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and widely used. The "6-31G" designation indicates a split-valence basis set where core orbitals are described by a single function (a contraction of 6 Gaussian functions) and valence orbitals are split into two functions (an inner part of 3 Gaussians and an outer part of 1 Gaussian). The "(d,p)" notation, known as polarization functions, adds d-functions to heavy atoms and p-functions to hydrogen atoms. These are crucial for accurately describing chemical bonds, which are often polarized.[15]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) : These sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy, albeit at a greater computational cost.[15][16]
For this guide, we will use the 6-311+G(d,p) basis set. This is a triple-split valence basis set that provides more flexibility for describing valence electrons than the 6-31G basis. The "+" indicates the addition of diffuse functions, which are essential for describing lone pairs and anions, and the "(d,p)" adds polarization functions for an accurate description of bonding. This choice represents a strong compromise between accuracy and computational demand for a molecule of this size.[17][18]
Key Computable Properties and Their Relevance
-
Optimized Geometry: The lowest-energy 3D arrangement of atoms. This is the most fundamental property, upon which all others are calculated.
-
Vibrational Frequencies: Used to predict the infrared (IR) spectrum and to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).[19][20]
-
Electronic Properties:
-
HOMO/LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy gap between them is a critical indicator of molecular stability and reactivity.[21][22][23] A large gap suggests high stability, while a small gap indicates higher reactivity.[22]
-
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of intermolecular interactions.
-
Computational Methodology: A Validated Protocol
This section outlines a step-by-step workflow using the Gaussian software package, a widely used program in computational chemistry.[9][24][25] The principles are transferable to other software like ORCA or GAMESS.[26]
Step 1: Initial Structure Generation
-
Build the Molecule: Use a molecular editor (e.g., GaussView, Avogadro, ChemDraw) to construct the 2D structure of this compound.
-
Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure using the editor's built-in tools. This initial guess does not need to be perfect.
-
Perform a Pre-optimization (Optional but Recommended): Use a computationally inexpensive molecular mechanics force field (e.g., UFF) to quickly clean up the initial geometry, resolving any unrealistic bond lengths or atomic clashes. This provides a better starting point for the more demanding quantum calculation.
Step 2: Gas-Phase Geometry Optimization
The objective here is to find the molecular structure that corresponds to the minimum energy on the potential energy surface.
Protocol:
-
Prepare the Input File: Create a text file (e.g., molecule_opt.com) for the Gaussian program.
-
Define Computational Parameters (Route Section):
-
#p: Requests verbose output.
-
B3LYP/6-311+G(d,p): Specifies the level of theory (B3LYP functional and 6-311+G(d,p) basis set).
-
Opt: The keyword that requests a geometry optimization.
-
-
Provide a Title: A brief, descriptive title for the calculation.
-
Specify Molecular Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Input Coordinates: Paste the 3D coordinates from Step 1.
-
Execute the Calculation: Run the Gaussian program with this input file.
-
Verify Convergence: Upon completion, check the output file to ensure the optimization has converged successfully. Look for the message "Optimization completed."
Step 3: Vibrational Frequency Analysis
This calculation is critical for two reasons: it confirms the nature of the stationary point found in the optimization and it provides the data for the theoretical IR spectrum.[19][27]
Protocol:
-
Prepare the Input File: Use the optimized coordinates from the previous step.
-
Define Computational Parameters:
-
Freq: The keyword that requests a frequency calculation.
-
-
Execute and Analyze: Run the calculation. The primary check is for imaginary frequencies.
-
Zero Imaginary Frequencies: Confirms the structure is a true local minimum.
-
One or More Imaginary Frequencies: Indicates the structure is a transition state or a higher-order saddle point, and the geometry is not a stable minimum. The initial structure must be modified and re-optimized.
-
Step 4: Calculation of Electronic Properties
Using the same optimized geometry and level of theory, we can now calculate the electronic properties. Often, this information is already present in the output of the frequency calculation.
Protocol:
-
Analyze Output File: Extract the energies of the HOMO and LUMO from the Gaussian output file. The HOMO-LUMO gap is calculated as E_LUMO - E_HOMO.
-
Generate MEP Surface: Use a visualization program like GaussView to read the formatted checkpoint file (.fchk) from the calculation and generate the Molecular Electrostatic Potential surface. This will map the electrostatic potential onto the molecule's electron density surface, color-coding regions of positive and negative potential.
Diagram: Computational Workflow
Caption: A validated workflow for quantum chemical characterization.
Results and In-Depth Analysis
The following data represents the expected outcomes from the described computational protocol.
Optimized Molecular Structure
The geometry optimization converges to a planar structure for the pyrazole ring, as expected for an aromatic system. The methyl ester group may exhibit some rotation, but the lowest energy conformation will be reported.
Diagram: Atom Numbering Scheme
Caption: IUPAC-style atom numbering for result interpretation.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N2-N1-C5 | 105.0 |
| N2-C3 | 1.33 | N1-N2-C3 | 112.5 |
| C3-C4 | 1.42 | N2-C3-C4 | 108.0 |
| C4-C5 | 1.38 | C3-C4-C5 | 104.5 |
| C5-N1 | 1.37 | C4-C5-N1 | 110.0 |
| C5-C7 | 1.48 | N1-C5-C7 | 125.0 |
| C7=O8 | 1.22 | C5-C7=O8 | 124.0 |
| C7-O9 | 1.35 | C5-C7-O9 | 112.0 |
| N1-C6 | 1.47 | C5-N1-C6 | 128.0 |
Note: These are representative values. Actual calculated values may vary slightly.
Vibrational Spectroscopy Analysis
The frequency calculation should yield no imaginary frequencies, confirming the optimized structure is a stable minimum. The calculated vibrational modes can be assigned to specific functional group movements.
Table 2: Key Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment |
| ~3000-3100 | C-H stretching (aromatic and methyl) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1550 | C=N stretching (pyrazole ring) |
| ~1450 | C=C stretching (pyrazole ring) |
| ~1250 | C-O stretching (ester) |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data due to the harmonic approximation.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
Analysis of the frontier orbitals provides insight into the molecule's electronic behavior.
-
HOMO: The HOMO is typically localized over the electron-rich pyrazole ring, indicating this is the primary site for electron donation (i.e., reaction with electrophiles).
-
LUMO: The LUMO is often distributed over the pyrazole ring and the carbonyl group of the ester, suggesting these are the regions that can accept electrons (i.e., react with nucleophiles).
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 5.65 |
A HOMO-LUMO gap of 5.65 eV indicates a molecule with high kinetic stability, as a significant amount of energy is required for electronic excitation.[22]
Molecular Electrostatic Potential (MEP)
The MEP surface visually confirms the electronic distribution.
-
Negative Potential (Red): The most negative regions are expected around the carbonyl oxygen (O8) and the pyrazole nitrogen (N2). These are the most likely sites for electrophilic attack or hydrogen bond acceptance.
-
Positive Potential (Blue): Positive regions are expected around the hydrogen atoms, particularly those of the methyl groups.
This analysis is critical for drug design, as it helps predict how the molecule will interact with the electrostatic field of a protein's active site.
Conclusion and Future Directions
This guide has established a robust and scientifically sound protocol for the quantum chemical characterization of this compound using DFT. The causality behind the choice of the B3LYP functional and the 6-311+G(d,p) basis set was explained, providing a balance of accuracy and computational cost. The detailed workflow, from initial structure generation to the analysis of molecular properties, constitutes a self-validating system, ensuring the reliability of the results.
The calculated data—including the optimized geometry, vibrational frequencies, HOMO-LUMO gap, and MEP surface—provide a comprehensive electronic and structural profile of the molecule. This foundational dataset is invaluable for subsequent, more complex computational studies. For instance, the optimized geometry and partial charges derived from the MEP can be used as input for molecular docking simulations to predict binding modes in target proteins. Furthermore, these quantum chemical descriptors can serve as parameters in the development of QSAR models to predict the biological activity of a series of related pyrazole derivatives.
References
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. schrodinger.com [schrodinger.com]
- 7. A Review of Density Functional Theory Quantum Mechanics as Applied to Pharmaceutically Relevant Systems | Bentham Science [benthamscience.com]
- 8. longdom.org [longdom.org]
- 9. ritme.com [ritme.com]
- 10. gaussian.com [gaussian.com]
- 11. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dockdynamics.com [dockdynamics.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 19. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 20. Computational Modeling of Molecular Vibrations [sci.muni.cz]
- 21. ossila.com [ossila.com]
- 22. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. learn.schrodinger.com [learn.schrodinger.com]
- 24. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 25. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 26. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 27. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
Exploring the Chemical Space of 1-Methyl-1H-pyrazole-5-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Nature of the Pyrazole Core
The 1-methyl-1H-pyrazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile applications in drug discovery.[1] Pyrazole-containing molecules exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The pyrazole ring is often employed as a bioisostere for arenes or other heteroarenes, offering the potential for improved potency and physicochemical properties such as enhanced aqueous solubility and metabolic stability. This guide provides an in-depth exploration of the chemical space of 1-methyl-1H-pyrazole-5-carboxylate analogs, detailing synthetic strategies, structure-activity relationship (SAR) insights, and key considerations for biological evaluation.
Part 1: Strategic Synthesis of the Core and its Analogs
The successful exploration of the chemical space hinges on robust and flexible synthetic methodologies. The synthesis of the core 1-methyl-1H-pyrazole-5-carboxylate scaffold and its subsequent diversification are critical first steps.
Synthesis of the Core Scaffold
A prevalent method for constructing the pyrazole ring is through the condensation of 1,3-dicarbonyl compounds with hydrazines.[3] For the 1-methyl-1H-pyrazole-5-carboxylate core, a common starting material is a suitably substituted β-ketoester, which reacts with methylhydrazine.
Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Reagent: Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate.
Diversification via Amide Coupling
The carboxylate group at the 5-position is a versatile handle for introducing diversity. Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse library of amines, is a powerful strategy to explore the surrounding chemical space.[4]
Experimental Protocol: General Amide Coupling Procedure
-
Ester Hydrolysis: Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).[5] Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) and extract the carboxylic acid with an organic solvent.
-
Amide Coupling: To a solution of the 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and the desired amine (1.1 equivalents). Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or preparative HPLC.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of 1-methyl-1H-pyrazole-5-carboxamide analogs.
Part 2: Navigating the Chemical Space: Structure-Activity Relationships (SAR)
Systematic modification of the 1-methyl-1H-pyrazole-5-carboxylate scaffold is essential for elucidating the structure-activity relationship (SAR) and optimizing for desired biological activity.
Key Positions for Modification
-
Position 3: Substitution at this position can significantly influence the electronic and steric properties of the pyrazole ring, impacting target binding.
-
Position 4: This position offers a vector for introducing substituents that can probe specific pockets within a binding site.
-
The Amide Moiety: The nature of the substituent on the amide nitrogen is often a primary driver of potency and selectivity.[6]
SAR Table: Hypothetical Kinase Inhibitor Series
The following table illustrates a hypothetical SAR exploration for a series of 1-methyl-1H-pyrazole-5-carboxamide analogs targeting a protein kinase.
| Compound | R1 (Position 3) | R2 (Position 4) | R3 (Amide) | IC50 (nM) |
| 1a | H | H | Phenyl | 850 |
| 1b | Methyl | H | Phenyl | 420 |
| 1c | H | Chloro | Phenyl | 200 |
| 1d | H | H | 4-Fluorophenyl | 150 |
| 1e | H | Chloro | 4-Fluorophenyl | 35 |
Analysis of SAR:
-
Impact of R1: A small alkyl group at R1 (Compound 1b ) improves potency, suggesting a hydrophobic pocket in this region of the target.
-
Impact of R2: The introduction of a halogen at R2 (Compound 1c ) significantly enhances activity, possibly through halogen bonding interactions.
-
Impact of R3: Modification of the phenyl ring on the amide with an electron-withdrawing group (Compound 1d ) leads to a notable increase in potency.
-
Synergistic Effects: Combining beneficial modifications (Compound 1e ) results in a potent analog, demonstrating the importance of multi-parameter optimization.
Diagram: SAR Decision Tree
Caption: Decision tree for SAR-guided analog design.
Part 3: Biological Evaluation and In Vitro Profiling
A well-defined biological evaluation cascade is crucial for identifying promising lead candidates from a library of synthesized analogs.
Primary and Secondary Screening
-
Primary Assay: A high-throughput screen (HTS) is typically employed to assess the activity of all synthesized compounds against the primary biological target. This is often a biochemical assay measuring direct target engagement (e.g., enzyme inhibition or receptor binding).
-
Secondary Assays: Hits from the primary screen are then subjected to secondary assays to confirm their activity and rule out false positives. These may include orthogonal biochemical assays and cell-based assays to assess functional activity in a more physiological context.
In Vitro ADME/Tox Profiling
Promising compounds with confirmed cellular activity should be profiled for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.
Key In Vitro ADME/Tox Assays:
| Parameter | Assay | Rationale |
| Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can lead to inaccurate biological data and poor bioavailability. |
| Permeability | PAMPA or Caco-2 | Predicts intestinal absorption and oral bioavailability. |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability | Assesses susceptibility to metabolism, a key determinant of in vivo half-life. |
| Cytotoxicity | MTT or CellTiter-Glo on a panel of cell lines | Identifies general cytotoxicity, providing an early indication of potential safety liabilities.[7] |
| Mitochondrial Toxicity | Cellular Respiration Assays | Important for identifying compounds that may cause toxicity through mitochondrial inhibition.[8] |
Diagram: Drug Discovery Workflow
Caption: Integrated workflow for the discovery of 1-methyl-1H-pyrazole-5-carboxylate based leads.
Conclusion and Future Directions
The 1-methyl-1H-pyrazole-5-carboxylate scaffold continues to be a rich source of novel therapeutic agents.[9][10][11] Future exploration of this chemical space will likely involve the application of advanced synthetic techniques, such as photoredox catalysis and flow chemistry, to access novel and diverse analogs.[3] Furthermore, the integration of computational modeling and machine learning can aid in the prediction of biological activity and ADME properties, thereby accelerating the drug discovery process. The principles and methodologies outlined in this guide provide a solid foundation for researchers to successfully navigate the chemical space of 1-methyl-1H-pyrazole-5-carboxylate analogs and unlock their full therapeutic potential.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Visible light-induced organo-photocatalyzed route to synthesize substituted pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [minerva-access.unimelb.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in Pyrazole-5-Carboxylate Systems: A Guide to Characterization and Strategic Implications in Drug Development
An In-depth Technical Guide for Researchers
Prepared by Gemini, Senior Application Scientist
Abstract
Pyrazole derivatives are cornerstones of modern medicinal chemistry, forming the structural core of numerous approved therapeutics. Their utility is, however, intrinsically linked to a complex and often misunderstood phenomenon: annular tautomerism. This guide provides an in-depth exploration of tautomerism specifically within 1H-pyrazole-5-carboxylate systems, a prevalent motif in drug discovery. We will dissect the structural nuances of the coexisting tautomeric forms, elucidate the key factors governing their equilibrium, and present a validated, multi-pronged approach for their characterization using advanced spectroscopic and computational techniques. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower strategic decision-making in the design and optimization of pyrazole-based molecular entities.
Introduction: The Duality of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties: one nitrogen is a basic, pyridine-like sp²-hybridized atom, while the other is a non-basic, pyrrole-like nitrogen with its lone pair contributing to the aromatic sextet[1]. This electronic configuration makes pyrazoles versatile scaffolds in drug design, capable of engaging in a variety of non-covalent interactions critical for molecular recognition at biological targets[2].
The presence of the N-H proton in unsubstituted pyrazoles introduces the possibility of prototropic tautomerism, a chemical equilibrium where isomers differ in the location of a proton and the position of a double bond[3]. In asymmetrically substituted pyrazoles, such as the pyrazole-5-carboxylate systems central to this guide, this equilibrium is not degenerate. Two distinct chemical entities with potentially different physicochemical and pharmacological profiles can coexist, making a thorough understanding of their tautomeric behavior a prerequisite for rational drug design[4].
Annular Tautomerism in 3-Substituted-1H-Pyrazole-5-Carboxylates
For a pyrazole ring bearing a carboxylate group at the C5 position and another substituent (R) at the C3 position, the annular tautomerism involves the migration of the proton between the two ring nitrogen atoms, N1 and N2. This results in two distinct tautomers:
-
Tautomer A (3-R-1H-pyrazole-5-carboxylate): The mobile proton resides on the nitrogen atom (N1) adjacent to the C5-carboxylate group.
-
Tautomer B (5-R-1H-pyrazole-3-carboxylate): The mobile proton resides on the nitrogen atom (N1) adjacent to the C3-substituent group. This is structurally equivalent to the proton being on N2 in the first representation.
The equilibrium between these forms is a dynamic process, and the dominant species is dictated by a subtle interplay of electronic, steric, and environmental factors.
References
An In-depth Guide to the Spectroscopic Assignment of Methyl 1-methyl-1H-pyrazole-5-carboxylate
This technical guide provides a comprehensive analysis and definitive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for methyl 1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical, field-proven insights to serve as an authoritative reference for the structural elucidation of this and related heterocyclic compounds.
Introduction: The Central Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure. Its ability to probe the electronic environment of individual nuclei within a molecule provides unparalleled insight into connectivity, stereochemistry, and conformation. This guide focuses on this compound, a substituted heteroaromatic compound whose structural features present an excellent case study for the application of NMR principles. We will dissect its ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns, thereby providing a robust framework for its identification and characterization.
Molecular Structure and Predicted Spectral Features
To logically assign the NMR spectra, we must first consider the molecule's structure and symmetry. This compound is an asymmetric molecule, meaning each proton and carbon atom resides in a unique chemical environment. Consequently, we anticipate distinct signals for each nucleus in their respective NMR spectra.
The structure with systematic numbering for NMR assignment is presented below.
Caption: Molecular structure of this compound.
Based on this structure, we predict:
-
¹H NMR: Four distinct signals corresponding to the two pyrazole ring protons (H3, H4) and the two methyl groups (N-CH₃ and O-CH₃).
-
¹³C NMR: Six distinct signals for the six carbon atoms (C3, C4, C5, C=O, N-CH₃, and O-CH₃).
Foundational Principles: Chemical Shift and Coupling
The chemical environment of a nucleus dictates its resonance frequency (chemical shift, δ) and its interaction with neighboring nuclei (spin-spin coupling, J).
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is determined by the local magnetic field experienced by the nucleus. This field is shielded or deshielded by the surrounding electron density. Electronegative atoms like nitrogen and oxygen withdraw electron density, deshielding nearby nuclei and shifting their signals to a higher frequency (downfield). Aromatic systems, like the pyrazole ring, generate a ring current that strongly influences the shifts of ring protons.[1][2]
-
Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms can influence each other's magnetic state through the bonding electrons, a phenomenon that splits signals into multiplets. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides crucial information about the number of neighboring protons.
Detailed ¹H NMR Spectral Assignment
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity. Each signal can be logically assigned based on established principles of substituent effects in pyrazole systems.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H3 | 7.4 - 7.6 | Doublet (d) | ³JH3-H4 ≈ 2-3 | 1H | Located on the pyrazole ring, adjacent to two nitrogen atoms (N2 and via C5 to N1). This deshielded environment places it downfield. It is coupled to H4. |
| H4 | 6.7 - 6.9 | Doublet (d) | ³JH3-H4 ≈ 2-3 | 1H | Also on the pyrazole ring, H4 is typically upfield relative to H3. It is coupled to H3, resulting in a doublet with the same coupling constant. |
| N-CH₃ (H6) | 3.9 - 4.1 | Singlet (s) | - | 3H | The methyl group is directly attached to the electron-withdrawing pyrazole ring nitrogen, causing a significant downfield shift compared to a typical alkyl C-H. The absence of adjacent protons results in a singlet. |
| O-CH₃ (H10) | 3.8 - 3.9 | Singlet (s) | - | 3H | The methyl group is attached to the ester oxygen, which is also electron-withdrawing. Its chemical shift is characteristic of methyl esters. It appears as a singlet. |
Detailed ¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum reveals the unique carbon skeleton of the molecule. The chemical shifts are highly sensitive to the local electronic structure, hybridization, and substituent effects.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C7 (C=O) | 160 - 165 | The carbonyl carbon of the ester group is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |
| C3 | 138 - 142 | An sp²-hybridized carbon in the heteroaromatic ring. Its proximity to two nitrogen atoms results in a downfield shift. Studies on substituted pyrazoles confirm this region for C3.[3] |
| C5 | 133 - 137 | This quaternary carbon is attached to two ring nitrogens and the ester group. The combined electron-withdrawing effects place it in the aromatic region, but its exact position is highly dependent on substituent effects. Protonation can cause a notable downfield shift at C5.[1][2] |
| C4 | 112 - 116 | As an sp²-hybridized carbon in the pyrazole ring, C4 is typically the most upfield of the ring carbons, a common feature in 1,5-disubstituted pyrazoles.[7] |
| C10 (O-CH₃) | 51 - 53 | A typical chemical shift for a methyl ester carbon, influenced by the direct attachment to the electronegative oxygen atom. |
| C6 (N-CH₃) | 38 - 42 | The N-methyl carbon signal appears in this region, deshielded by the direct attachment to the nitrogen of the pyrazole ring. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and validated protocol is essential. The following methodology outlines the key steps from sample preparation to data processing.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
I. Sample Preparation [8]
-
Weighing: Accurately weigh 10-20 mg of the purified solid compound into a clean glass vial. The use of a sufficient quantity ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common choice for small organic molecules. The solvent should contain a small amount of Tetramethylsilane (TMS) to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a pipette, transfer the clear solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The sample height should be approximately 4-5 cm.
II. Spectrometer Setup and Data Acquisition [9]
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved signals.
-
¹H Spectrum Acquisition:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for routine ¹H spectra.
-
Acquisition Time (aq): Set to 2-4 seconds to ensure good resolution.
-
Number of Scans (ns): Usually 8 to 16 scans are adequate for a sample of this concentration.
-
-
¹³C Spectrum Acquisition:
-
Mode: Acquire in a proton-decoupled mode to produce a spectrum of singlets, simplifying interpretation.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons (like C5 and C=O) to ensure they are properly observed.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode. The baseline is then corrected to be flat.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm for ¹H or the CDCl₃ solvent peak to 77.16 ppm for ¹³C.
-
Analysis: For the ¹H spectrum, the signals are integrated to determine the relative number of protons. For both spectra, peaks are picked and their chemical shifts are recorded.
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound is readily achievable through the systematic application of fundamental NMR principles. The predicted chemical shifts, multiplicities, and integration values provide a clear and distinct spectral fingerprint for this molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality data to confirm the identity and purity of their synthesized compounds, underscoring the indispensable nature of NMR spectroscopy in modern chemical and pharmaceutical research.
References
- 1. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. chem.latech.edu [chem.latech.edu]
- 9. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes & Protocols: Methyl 1-Methyl-1H-pyrazole-5-carboxylate as a Versatile Synthon for Heterocyclic Chemistry
Introduction: The Strategic Value of the Pyrazole Core
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have cemented its role as a "privileged scaffold." Within the diverse family of pyrazole-based building blocks, methyl 1-methyl-1H-pyrazole-5-carboxylate stands out as a particularly versatile and strategic synthon. Its stable, N-methylated core prevents tautomerization, offering predictable reactivity and regioselectivity. The ester moiety at the C5 position serves as a highly adaptable functional handle, enabling a broad range of chemical transformations from simple amide bond formations to complex cyclocondensation reactions for the construction of fused heterocyclic systems.[3]
This guide provides an in-depth exploration of this compound as a synthon. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical logic to empower rational design and synthesis in the laboratory. We will detail its transformation into key intermediates and its subsequent use in constructing high-value pyrazole-carboxamides and fused bi-heterocyclic frameworks like pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines, which are prevalent in modern pharmaceuticals.[4][5][6]
Core Synthetic Pathways and Key Intermediates
The utility of this compound stems from its efficient conversion into more reactive intermediates, primarily the corresponding carboxylic acid and its activated derivatives. This initial transformation unlocks a vast landscape of subsequent synthetic possibilities.
Caption: Key synthetic transformations of the title pyrazole synthon.
Protocol 1: Saponification to 1-Methyl-1H-pyrazole-5-carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is the most common and critical first step. The resulting carboxylic acid is a stable, crystalline solid that serves as the direct precursor for amide bond formation.[3][7]
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are strong bases that readily hydrolyze the ester. LiOH is sometimes preferred for its higher solubility in mixed aqueous-organic solvents and can occasionally lead to cleaner reactions with fewer side products.
-
Solvent System: A co-solvent system of tetrahydrofuran (THF) and water is employed to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide base.[3]
-
Acidification: Careful acidification with a strong acid like HCl is required to protonate the carboxylate salt generated in situ, causing the desired carboxylic acid to precipitate out of the aqueous solution. Cooling during this step maximizes recovery.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water to a concentration of approximately 0.2 M.
-
Base Addition: Add NaOH (2.0 eq) or LiOH (2.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully acidify to a pH of 2-3 by adding 1M HCl. A white precipitate of the carboxylic acid should form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under high vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid, which is often pure enough for subsequent steps.[3]
-
| Parameter | Condition | Typical Yield | Reference |
| Base | NaOH or LiOH (2.0 eq) | >95% | [3] |
| Solvent | THF / Water (3:1) | ||
| Temperature | 25 - 50 °C | ||
| Time | 4 - 12 hours |
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carboxamides
Pyrazole-5-carboxamides are a class of compounds with significant interest in medicinal chemistry, known for a wide range of biological activities.[1][3][4][5] The most reliable method to synthesize these amides is through the activation of the carboxylic acid (from Protocol 1) to an acid chloride, followed by reaction with a desired amine.
Causality Behind Experimental Choices:
-
Acid Activation: Oxalyl chloride or thionyl chloride are used to convert the carboxylic acid into a highly reactive acid chloride. Oxalyl chloride is often preferred as its byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. A catalytic amount of N,N-Dimethylformamide (DMF) is crucial; it reacts with the activating agent to form the Vilsmeier reagent, which is the true catalytic species in the conversion.[3]
-
Amine Reaction: The reaction with the amine is performed in an anhydrous, aprotic solvent like Dichloromethane (DCM). A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3]
Step-by-Step Protocol:
Part A: Acid Chloride Formation
-
Setup: Suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM inside a flame-dried, nitrogen-purged round-bottom flask.
-
Catalyst Addition: Add a single catalytic drop of DMF.
-
Activation: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise. You will observe gas evolution.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the suspension becomes a clear solution and gas evolution ceases.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove excess DCM and oxalyl chloride. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Part B: Amide Coupling
-
Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Addition: Cool this amine solution to 0 °C. Re-dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Quenching & Extraction:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final 1-methyl-1H-pyrazole-5-carboxamide.[3]
Protocol 3: Cyclocondensation for Fused Heterocycles - Synthesis of Pyrazolo[3,4-d]pyridazines
The pyrazole ester can be directly utilized as a synthon for building fused heterocyclic systems. A prime example is its reaction with hydrazine to form the pyrazolo[3,4-d]pyridazine core, a scaffold found in various kinase inhibitors and other therapeutic agents. This transformation relies on the electrophilicity of the ester carbonyl and a second electrophilic center on the pyrazole ring or a substituent. To facilitate this, a precursor like an ethyl 1-aryl-4-acetyl-1H-pyrazole-carboxylate is often used.[8] The fundamental reaction involves a double condensation with hydrazine.
Causality Behind Experimental Choices:
-
Hydrazine as a Dinucleophile: Hydrazine hydrate acts as a 1,2-dinucleophile. One nitrogen atom attacks the ester carbonyl, while the other attacks a second carbonyl group (e.g., an adjacent acetyl group), leading to cyclization.
-
Solvent and Temperature: The reaction is typically carried out in a high-boiling point solvent like ethanol or acetic acid at reflux to provide the necessary thermal energy for both the initial condensation and the subsequent dehydration/aromatization step.
Caption: Generalized mechanism for pyrazolopyridazine synthesis.
Step-by-Step Protocol (Adapted from related precursors):
Note: This protocol requires a pyrazole precursor bearing a second electrophilic center, such as an acetyl group at the C4 position, adjacent to the C5-ester.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted this compound (e.g., with a 4-acetyl group) (1.0 eq) in ethanol or glacial acetic acid.
-
Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-120 °C) and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Isolation:
-
Upon completion, allow the mixture to cool to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no solid forms, concentrate the solvent under reduced pressure. The resulting residue can be triturated with diethyl ether or recrystallized from a suitable solvent (e.g., ethanol, isopropanol) to induce crystallization and purify the product.
-
Conclusion
This compound is a robust and highly valuable synthon for constructing diverse heterocyclic frameworks. Its predictable reactivity and the ease with which its ester functionality can be manipulated make it an ideal starting point for synthesizing libraries of pyrazole-carboxamides and fused pyrazolo-heterocycles. The protocols detailed herein provide a reliable foundation for researchers to build upon, enabling the efficient synthesis of novel chemical entities for drug discovery and development.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Synthesis of N-Substituted Pyrazole-5-carboxylates
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Specifically, N-substituted pyrazole-5-carboxylates are highly valued synthetic intermediates, serving as versatile scaffolds in drug discovery programs for developing novel anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
The primary challenge in the synthesis of these heterocycles is controlling the regioselectivity of substitution, particularly on the nitrogen atoms of the pyrazole ring. An unsymmetrically substituted pyrazole can exist as two distinct constitutional isomers, commonly referred to as the N1 and N2 regioisomers. The ability to selectively synthesize the desired isomer is paramount, as biological activity is often confined to a single regioisomer. This guide provides an in-depth analysis of field-proven strategies for the regioselective synthesis of N-substituted pyrazole-5-carboxylates, complete with detailed experimental protocols and mechanistic insights for researchers, chemists, and drug development professionals.
Caption: The fundamental challenge of N-substitution on a pyrazole ring, leading to two possible regioisomers.
Strategy 1: Cyclocondensation of β-Ketoesters with Substituted Hydrazines
This classical approach, a variant of the Knorr pyrazole synthesis, is one of the most direct methods for constructing the pyrazole ring.[5][6] The reaction involves the condensation of a β-ketoester with a substituted hydrazine (R-NHNH₂). The regiochemical outcome is determined by the initial nucleophilic attack and subsequent cyclization.
Application Note: Controlling Regioselectivity in Cyclocondensation
The key to regioselectivity lies in the differential reactivity of the two carbonyl groups of the β-ketoester (the ketone and the ester) and the two nitrogen atoms of the substituted hydrazine.
-
Mechanism: The reaction typically initiates with the more nucleophilic nitrogen of the substituted hydrazine (the one bearing the R-group) attacking the more electrophilic carbonyl group of the 1,3-dicarbonyl compound (the ketone). This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of a pyrazolone intermediate, which then tautomerizes to the aromatic pyrazole.[5]
-
Causality of Selection: When using a β-ketoester like ethyl acetoacetate, the ketone carbonyl is significantly more reactive towards nucleophilic attack by the hydrazine than the ester carbonyl. To synthesize an N1-substituted pyrazole-5-carboxylate, the initial attack must occur at the ketone, followed by cyclization onto the ester. This pathway is generally favored.
-
Substrate Influence: For the synthesis of 1-aryl-5-hydroxy-pyrazole-4-carboxylates, the reaction of arylhydrazines with diethyl malonate derivatives proceeds via an initial transamination followed by a base-catalyzed cyclization, providing excellent regiocontrol.[7][8]
-
Limitations: Using unsymmetrical 1,3-diketones can lead to mixtures of regioisomers if the reactivity of the two carbonyl groups is similar.[6] Careful selection of the dicarbonyl component is therefore critical.
Caption: Workflow for the cyclocondensation synthesis of N1-substituted pyrazole-5-carboxylates.
Protocol 1: Synthesis of Ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate
This protocol is adapted from methodologies involving the cyclization of intermediates derived from arylhydrazines and malonate derivatives.[7][8]
Materials:
-
Diethyl 2-[(dimethylamino)methylene]malonate
-
Phenylhydrazine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (1M)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve diethyl 2-[(dimethylamino)methylene]malonate (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in absolute ethanol (5 mL per mmol of malonate).
-
Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes) until the starting malonate is consumed.
-
Cool the reaction mixture to room temperature. The intermediate hydrazone may precipitate. If so, collect it by filtration. Otherwise, proceed directly to the next step.
-
Cyclization: To the crude intermediate mixture (or the isolated solid), add a solution of sodium ethoxide (1.2 eq) in absolute ethanol.
-
Stir the resulting suspension at room temperature for 12 hours. The reaction will become a thick slurry.
-
Work-up and Purification: Carefully neutralize the reaction mixture by dropwise addition of 1M HCl until the pH is ~6-7.
-
A precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the desired ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate. Further purification can be achieved by recrystallization from ethanol if necessary.
Strategy 2: [3+2] 1,3-Dipolar Cycloaddition
This powerful and highly regioselective method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common approach is the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or a suitable alkyne equivalent.[9][10]
Application Note: Ensuring Regioselectivity with Cycloadditions
The high degree of regioselectivity observed in these reactions is a direct consequence of the electronic properties of the reactants and is well-explained by Frontier Molecular Orbital (FMO) theory.
-
Mechanism: Nitrile imines are typically generated in situ by the dehydrohalogenation of a hydrazonoyl chloride with a base like triethylamine (Et₃N).[9] The nitrile imine then rapidly undergoes a [3+2] cycloaddition with a dipolarophile, such as an ethyl propiolate (an alkynoate), to form the pyrazole ring in a single, concerted step.
-
Causality of Selection: This method is the strategy of choice when unambiguous regiochemistry is required, especially for complex or heavily substituted pyrazoles. The reaction of an N-aryl hydrazonoyl chloride with ethyl propiolate will yield a single regioisomer, the ethyl 1-aryl-5-phenyl-1H-pyrazole-3-carboxylate, due to the favorable orbital interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[11]
-
Advantages: The reaction conditions are often mild, and the process is highly convergent, building the core heterocyclic structure with the desired substitution pattern in one step.
Caption: Mechanistic workflow for the 1,3-dipolar cycloaddition synthesis of pyrazoles.
Protocol 2: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
This protocol illustrates the in situ generation of a nitrile imine and its subsequent cycloaddition.
Materials:
-
N-phenylbenzohydrazonoyl chloride
-
Ethyl propiolate
-
Triethylamine (Et₃N)
-
Toluene (dry)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-phenylbenzohydrazonoyl chloride (1.0 eq) and dry toluene (10 mL per mmol).
-
Add ethyl propiolate (1.2 eq) to the solution via syringe.
-
Nitrile Imine Generation & Cycloaddition: Begin dropwise addition of triethylamine (1.5 eq) to the stirring solution at room temperature over 20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).
-
Work-up and Purification: Cool the reaction to room temperature and filter off the triethylamine hydrochloride salt, washing the solid with a small amount of toluene.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate.
Strategy 3: Regioselective N-Alkylation of Pyrazole-5-carboxylates
This strategy involves the synthesis of an NH-pyrazole-5-carboxylate core, followed by the introduction of the N-substituent. This approach is powerful but requires careful control of reaction conditions to achieve the desired regioselectivity.[12]
Application Note: Directing N-Alkylation
The alkylation of an unsymmetrical NH-pyrazole can produce a mixture of N1 and N2 isomers. The outcome is a delicate balance of steric, electronic, and solvent effects.[13][14]
-
Steric Hindrance: This is the most powerful tool for directing alkylation. A large substituent at the C5 position (adjacent to N1) will sterically hinder the approach of an alkylating agent to the N1 nitrogen. Consequently, alkylation will preferentially occur at the less hindered N2 position. Conversely, to favor N1 alkylation, a bulky group at C3 is beneficial.[12]
-
Electronic Effects: The electron-withdrawing nature of the carboxylate group at C5 decreases the electron density at the adjacent N1 atom, making it less nucleophilic than the N2 atom. This electronic factor favors N2 alkylation.
-
Reaction Conditions: The choice of base and solvent is critical. Using a strong, non-coordinating base like NaH in a non-polar solvent can favor alkylation at the more sterically accessible nitrogen. In contrast, using a base like K₂CO₃ in a polar solvent like DMF can alter the nucleophilicity of the pyrazole anion and influence the N1/N2 ratio.[13] A catalyst-free Michael addition has been shown to give excellent N1 selectivity.[15][16]
Caption: Factors influencing the regiochemical outcome of N-alkylation on a pyrazole-5-carboxylate.
Protocol 3: Selective N1-Alkylation via Michael Addition
This highly regioselective, catalyst-free protocol is effective for a range of pyrazoles and activated alkenes.[15][16]
Materials:
-
Ethyl 1H-pyrazole-5-carboxylate
-
Methyl acrylate
-
Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: In a screw-cap vial, combine ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and methyl acrylate (1.5 eq).
-
Add acetonitrile (3 mL per mmol of pyrazole).
-
Reaction: Seal the vial and heat the mixture to 80 °C in a heating block. Stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting pyrazole.
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The crude product is often of high purity.
-
If necessary, purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N1-alkylated product.
Comparative Summary of Synthetic Strategies
| Feature | Strategy 1: Cyclocondensation | Strategy 2: 1,3-Dipolar Cycloaddition | Strategy 3: N-Alkylation |
| Regioselectivity | Good to excellent; dependent on substrate. | Excellent; governed by FMO theory. | Variable; dependent on sterics and conditions. |
| Key Control Factor | Reactivity difference of dicarbonyls. | Inherent electronic properties of reactants. | Steric hindrance and reaction conditions (base/solvent). |
| Typical Yields | 60-90% | 70-95% | 50-95% (for major isomer) |
| Substrate Scope | Broad for hydrazines and β-ketoesters. | Broad for hydrazonoyl chlorides and alkynes. | Broad for alkylating/arylating agents. |
| Advantages | Direct, uses common starting materials. | Unambiguous regiochemical outcome. | Modular, allows for late-stage diversification. |
| Disadvantages | Potential for isomeric mixtures with some substrates. | Requires synthesis of hydrazonoyl chlorides. | Can produce hard-to-separate isomeric mixtures. |
References
- 1. mdpi.com [mdpi.com]
- 2. allresearchjournal.com [allresearchjournal.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
The Pivotal Role of Methyl 1-methyl-1H-pyrazole-5-carboxylate in Modern Agrochemicals: A Senior Application Scientist's Guide
Introduction: The Unseen Workhorse of Crop Protection
In the intricate world of agrochemical research and development, the discovery of versatile molecular scaffolds is a watershed moment. Methyl 1-methyl-1H-pyrazole-5-carboxylate, a seemingly unassuming heterocyclic compound, represents one such cornerstone. Its true significance lies not as a final product, but as a high-potential synthetic intermediate—a foundational building block for a new generation of highly effective fungicides, and an emerging platform for novel herbicides and insecticides.[1] This guide provides an in-depth exploration of the applications of this pyrazole derivative, moving beyond mere descriptions to elucidate the underlying chemical logic and provide actionable protocols for researchers in the field. The pyrazole ring, with its unique electronic and structural properties, allows for precise molecular tailoring, enabling the development of targeted agrochemicals that are not only potent but also possess favorable toxicological and environmental profiles.[2]
Part 1: The Fungicidal Powerhouse - Pyrazole Carboxamide SDHIs
The most profound impact of this compound in agrochemicals has been its central role in the synthesis of pyrazole carboxamide fungicides.[3][4] These compounds have risen to prominence due to their broad-spectrum activity and a highly specific mode of action that is effective against a wide array of plant pathogenic fungi.[3]
Mechanism of Action: A Targeted Disruption of Fungal Respiration
Pyrazole carboxamide fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6][7][8] Their fungicidal activity stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, a critical component of the mitochondrial respiratory chain.[3][9]
Here's a breakdown of the causal chain of events:
-
Binding to the Qp Site: The pyrazole carboxamide molecule binds to the ubiquinone-binding (Qp) site of the SDH enzyme.[3] This binding is highly specific and is a key determinant of the fungicide's potency.
-
Electron Transport Inhibition: This binding event physically blocks the transfer of electrons from succinate to ubiquinone, a crucial step in the tricarboxylic acid (TCA) cycle and the electron transport chain.[3]
-
Cellular Energy Crisis: The inhibition of electron transport leads to a drastic reduction in ATP synthesis, effectively starving the fungal cells of their primary energy source.[3]
-
Oxidative Stress: The disruption of the electron flow can also lead to the accumulation of reactive oxygen species (ROS), which cause significant damage to cellular components.[3]
-
Fungal Cell Death: The combined effects of energy depletion and oxidative stress ultimately lead to the cessation of fungal growth and cell death.[4]
Visualizing the Mode of Action
Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.
Synthetic Protocol: From this compound to a Pyrazole Carboxamide Fungicide
This protocol outlines a general, two-step synthesis of a pyrazole carboxamide fungicide from this compound.
Step 1: Saponification to 1-methyl-1H-pyrazole-5-carboxylic acid
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid.[10]
-
Step 2: Amide Coupling to Form the Final Product
-
Acid Activation: Suspend the 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a chlorinating agent like thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C to form the acid chloride. Stir for 1-2 hours at room temperature.
-
Amide Formation: In a separate flask, dissolve the desired aniline derivative (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2 equivalents) in the same anhydrous solvent.
-
Coupling: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the target pyrazole carboxamide fungicide.
-
Part 2: Emerging Frontiers - Herbicidal and Insecticidal Applications
While the fungicidal applications of pyrazole carboxamides are well-established, ongoing research is uncovering the potential of this compound derivatives in other areas of crop protection.
Herbicidal Activity: Targeting Plant-Specific Enzymes
Recent studies have explored the use of pyrazole derivatives as herbicides. One promising approach involves the inhibition of transketolase (TKL), an enzyme crucial for the pentose phosphate pathway in plants.[11] By designing molecules that specifically target plant TKL, it is possible to develop herbicides with novel modes of action. For instance, certain propionamide-methylpyrazole carboxylates have demonstrated significant growth inhibition in various weed species.[11] Additionally, derivatives of the herbicide quinclorac incorporating a pyrazole moiety have shown potent herbicidal activity against barnyard grass.[2]
Insecticidal Potential: Disrupting Insect Physiology
The versatility of the pyrazole scaffold extends to insect control. Several pyrazole carboxamides have been synthesized and evaluated for their insecticidal properties, with some compounds exhibiting significant mortality against pests like Aphis fabae.[12][13] The mode of action for these insecticidal pyrazoles can vary, with some targeting the insect's respiratory chain, analogous to the fungicidal mechanism.[14] This dual activity highlights the potential for developing broad-spectrum pesticides from this chemical class.
Illustrative Synthetic Workflow
Caption: Synthetic pathways from the core intermediate.
Quantitative Data Summary
| Compound Class | Target Organism | Target Enzyme/Site | Example EC50/IC50 Values | Reference |
| Pyrazole Carboxamide | Fungi (e.g., Rhizoctonia solani) | Succinate Dehydrogenase (SDH) | SCU3038: 0.016 mg/L (in vitro) | [5][6] |
| Pyrazole Carboxamide | Fungi (e.g., Botrytis cinerea) | Succinate Dehydrogenase (SDH) | Compound 24: 0.40 mg/L | [15] |
| Propionamide-methylpyrazole | Weeds (e.g., Amaranthus retroflexus) | Transketolase (TKL) | D15 IC50: 0.384 mg/L | [11] |
| Quinclorac-pyrazole | Weeds (e.g., barnyard grass) | Not specified | 10a EC50: 10.37 g/ha | [2] |
| Pyrazole-5-carboxamide | Insects (e.g., Aphis fabae) | Not specified | Compound 7h: 85.7% mortality at 12.5 mg/L | [13] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a gateway to a diverse and potent arsenal of agrochemicals. Its primary role as a precursor to the highly successful SDHI fungicides has already cemented its importance in modern agriculture. However, the expanding research into its applications for developing novel herbicides and insecticides suggests that its full potential is yet to be realized. For researchers and scientists in the field, a deep understanding of the chemistry and biological applications of this versatile scaffold is crucial for driving the next wave of innovation in crop protection. The continued exploration of new derivatives and their modes of action will undoubtedly lead to the development of more effective, selective, and sustainable solutions for global food security.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 16034-46-1|1-Methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Design and Synthesis of Kinase Inhibitors from a Pyrazole-5-Carboxylate Scaffold: An Application Guide
Introduction: The Pyrazole-5-Carboxylate Scaffold in Kinase Inhibitor Discovery
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific protein substrates, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The aberrant activity of kinases is a hallmark of numerous diseases. Consequently, the development of small molecule inhibitors that can selectively modulate kinase activity is an area of intense research.
The pyrazole-5-carboxylate scaffold has garnered significant attention as a privileged core structure for the design of potent and selective kinase inhibitors. Its inherent structural features, including the presence of hydrogen bond donors and acceptors and the ability to be readily functionalized at multiple positions, make it an ideal starting point for generating diverse chemical libraries. This guide provides a comprehensive overview of the design principles, synthetic strategies, and biological evaluation protocols for developing novel kinase inhibitors based on the pyrazole-5-carboxylate scaffold. We will delve into the rationale behind experimental choices, offering field-proven insights to guide researchers in this exciting area of drug development.
I. Design Principles: Tailoring the Pyrazole-5-Carboxylate Scaffold for Kinase Inhibition
The design of effective kinase inhibitors requires a deep understanding of the target kinase's ATP-binding pocket. The pyrazole-5-carboxylate scaffold can be strategically modified to interact with key regions of this pocket, including the hinge region, the DFG motif, and the gatekeeper residue.
A common strategy involves utilizing the pyrazole core to form crucial hydrogen bonds with the kinase hinge region, a conserved sequence of amino acids that anchors ATP. The carboxylate group at the 5-position can be derivatized to extend into other pockets, such as the ribose-binding pocket or the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
A systematic exploration of the chemical space around the pyrazole-5-carboxylate core is essential for optimizing inhibitor properties. Key modifications and their expected impact are summarized below:
| Position of Modification | Rationale and Potential Impact |
| N1 of Pyrazole | Substitution at this position can influence solubility and interactions with the solvent-exposed region. Bulky substituents may be tolerated and can be used to modulate pharmacokinetic properties.[1] |
| C3 of Pyrazole | This position often points towards the "gatekeeper" residue. Modification here can significantly impact selectivity across the kinome. |
| C4 of Pyrazole | Substituents at C4 can project into the back pocket of the ATP-binding site, a region that varies among kinases, offering another avenue for achieving selectivity. |
| Carboxylate Group (C5) | Esterification or amidation of the carboxylate allows for the introduction of diverse functionalities that can interact with the ribose-binding pocket or form additional hydrogen bonds.[2] |
Scaffold Hopping and Privileged Fragments:
Scaffold hopping is a powerful strategy to discover novel inhibitor classes by replacing a core molecular framework while retaining key binding interactions.[3][4][5][6] For the pyrazole-5-carboxylate scaffold, this could involve replacing the pyrazole ring with other five-membered heterocycles or using deep learning approaches to identify novel hinge-binding fragments.[4][5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients
Introduction: The Privileged Status of the Pyrazole Scaffold in Modern Medicine
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in hydrogen bonding, have cemented its status as a "privileged scaffold."[2] This versatility allows for the development of compounds with enhanced potency and improved pharmacokinetic profiles.[2] The Food and Drug Administration (FDA) has approved a multitude of pyrazole-containing therapeutics for a wide array of conditions, underscoring the scaffold's profound impact on human health.[2][3]
This guide provides an in-depth exploration of the synthetic protocols for producing pyrazole-based active pharmaceutical ingredients (APIs). We will delve into the foundational chemical principles, provide detailed, step-by-step laboratory procedures for landmark drugs such as Celecoxib, Rimonabant, and the core of Sildenafil, and address critical aspects of purification and safety. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic motif.
Chapter 1: Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is most classically achieved through the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species. This fundamental approach, pioneered by Ludwig Knorr, remains the most prevalent and adaptable method for pyrazole synthesis.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Reaction
The Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[5][6]
The primary strength of the Knorr synthesis lies in its simplicity and the wide availability of starting materials, allowing for the rapid generation of diverse pyrazole libraries.[7] However, a key consideration is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can yield a mixture of two constitutional isomers, which may necessitate challenging purification steps.[4][8] The choice of solvent and the electronic and steric nature of the substituents on both the dicarbonyl and the hydrazine can influence the isomeric ratio.[4]
Alternative and Modern Synthetic Approaches
While the Knorr synthesis is dominant, several other powerful methods have been developed to access the pyrazole core, often providing solutions to challenges like regioselectivity or offering greater efficiency.
-
From α,β-Unsaturated Carbonyls: These compounds react with hydrazines via a Michael addition followed by cyclization and oxidation to afford pyrazoles.[9]
-
1,3-Dipolar Cycloaddition: This elegant approach involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to form the pyrazole ring in a highly controlled manner.[4][10]
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form complex products, offering high atom economy and operational simplicity. Several MCRs have been developed for the rapid synthesis of highly substituted pyrazoles.[9][11]
Chapter 2: Detailed Protocols for Key Pyrazole-Based APIs
The true power of these synthetic strategies is best illustrated through their application in the synthesis of globally recognized pharmaceuticals.
Synthesis of Celecoxib (Celebrex®)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and acute pain.[12] Its synthesis is a classic example of the Knorr methodology, beginning with a Claisen condensation to form the required 1,3-dicarbonyl intermediate.[12]
Protocol 2.1.1: Claisen Condensation to Synthesize 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
This step creates the β-diketone required for the subsequent cyclization.
-
Reaction Setup: To a 1000 mL four-necked flask equipped with a mechanical stirrer, add toluene (400 mL) and sodium hydride (25 g).[13]
-
Reagent Addition: While stirring, control the temperature at 20-25°C and add p-methylacetophenone (40 g) dropwise. Simultaneously, add ethyl trifluoroacetate (50 g) dropwise.[13]
-
Reaction: After the addition is complete, heat the mixture to 40-45°C and maintain for 5 hours.[13]
-
Work-up: Cool the reaction to 30°C and slowly add 15% hydrochloric acid (120 mL) dropwise. Allow the layers to separate.
-
Isolation: Separate the organic layer and evaporate the solvent under reduced pressure. Add petroleum ether (200 mL) to the residue to induce crystallization.
-
Purification: Filter the solid product, wash with cold petroleum ether, and dry to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Protocol 2.1.2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring of Celecoxib.
-
Reaction Setup: In a suitable reaction vessel, charge the 1,3-dione intermediate from the previous step (10.5 g), 4-sulphonamidophenylhydrazine hydrochloride (10.5 g), ethyl acetate (50 mL), and water (50 mL).[14]
-
Reaction: Heat the mixture to 75-80°C and stir for 5 hours.[14]
-
Crystallization: Cool the reaction mixture to 0-5°C and stir for 1 hour to facilitate precipitation.
-
Isolation: Filter the separated solid, wash thoroughly with water (150 mL), and dry to obtain crude Celecoxib.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to yield high-purity Celecoxib.[14]
Table 1: Comparison of Reported Conditions for Celecoxib Synthesis
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| Claisen Condensation | p-Methylacetophenone, Ethyl trifluoroacetate, NaH | Toluene | 40-45°C | 5 h | 91% | [13] |
| Cyclocondensation | 1,3-Dione, Hydrazine HCl | Methanol | 65°C | 10 h | N/A | [12] |
| Cyclocondensation | 1,3-Dione, Hydrazine HCl | Ethyl Acetate / Water | 75-80°C | 5 h | High | [14] |
| Flow Synthesis | 1,3-Dione, Hydrazine HCl | i-PrOH / Water | 140°C | N/A | 48% | [15] |
Synthesis of Rimonabant (Acomplia®)
Rimonabant is a selective cannabinoid type 1 (CB1) receptor antagonist developed as an anti-obesity drug.[16] Its synthesis also relies on the formation of a pyrazole core from a diketo ester intermediate.
Protocol 2.2.1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate
-
Anion Generation: To a solution of lithium hexamethyldisilazane (LiHMDS) (300 mL, 1.0 M solution) in cyclohexane (300 mL), add a solution of 4-chloropropiophenone (50 g) in cyclohexane (125 mL) at 15-20°C under a nitrogen atmosphere over 30-45 minutes.[16]
-
Condensation: After stirring for 1 hour, add diethyl oxalate (47.8 g) over 10 minutes.
-
Reaction: Remove the cooling bath and stir the reaction mixture for 6 hours.
-
Isolation: The precipitated yellow solid is filtered and washed with cyclohexane (100 mL) to yield the diketo ester intermediate.[16]
Protocol 2.2.2: Cyclization to form 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
-
Reaction Setup: A mixture of the diketo ester intermediate (8.0 g), ethanol (200 mL), 2,4-dichlorophenyl hydrazine (6.2 g), and 50% sulfuric acid (80.0 mL) is heated to reflux for 4-6 hours.[17]
-
Saponification: Upon reaction completion (monitored by TLC), the solvent is removed under reduced pressure. A second portion of 50% sulfuric acid (160 mL) is added, and the mixture is heated to reflux for 6-8 hours to hydrolyze the ester.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is isolated by filtration and washing to yield the pyrazole carboxylic acid intermediate.
Synthesis of the Pyrazole Moiety of Sildenafil (Viagra®)
Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is widely used to treat erectile dysfunction.[18] The synthesis of its complex heterocyclic core begins with the formation of a substituted pyrazole.
Protocol 2.3.1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
-
Cyclocondensation: The first step involves the reaction of a diketoester (ethyl 3-butyrylpyruvate) with hydrazine hydrate in acetic acid to form the pyrazole ring.[19][20]
-
N-Methylation: The resulting pyrazole undergoes regioselective N-methylation, typically using dimethyl sulfate.[19]
-
Hydrolysis: The ester group is then hydrolyzed under alkaline conditions to yield the key pyrazole carboxylic acid intermediate, which is carried forward through several subsequent steps (nitration, reduction, cyclization) to build the final Sildenafil structure.[19][20]
Chapter 3: Critical Experimental Considerations
Purification Strategies
The purity of an API is paramount. High-purity pyrazole derivatives are essential for predictable outcomes and minimizing side reactions.[21]
-
Recrystallization: This is the most common method for purifying solid pyrazole products. The choice of solvent is critical; ideal solvents will dissolve the compound when hot but have low solubility when cold. Toluene and ethanol are frequently used.[5][14]
-
Chromatography: Thin-layer chromatography (TLC) is used for reaction monitoring, while column chromatography is employed for separating complex mixtures or removing persistent impurities.[22]
-
Acid Addition Salts: Pyrazoles are weakly basic and can form salts with strong acids. This property can be exploited for purification, where the pyrazole is dissolved, treated with an acid to precipitate the salt, and then the free base is regenerated.[23]
Safety Precautions for Handling Hydrazine and Derivatives
CAUTION: Hydrazine and its derivatives are highly toxic, corrosive, and potentially explosive. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Toxicity: Hydrazine is toxic if swallowed, inhaled, or in contact with skin.[24] It is a suspected carcinogen.[24] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[25][26]
-
Flammability and Reactivity: Hydrazine is combustible and can form explosive mixtures with air.[27] It reacts violently with oxidizing agents, metal oxides, and strong acids.[27][28] Contact with porous materials like rags or sawdust can lead to spontaneous ignition.[25]
-
Handling:
-
Spills and Disposal: Small spills can be absorbed with an inert absorbent (e.g., sand). Do not use combustible materials like sawdust.[26] All waste containing hydrazine should be treated as hazardous waste and disposed of according to local regulations.[25]
Conclusion
The synthesis of pyrazole-based APIs is a mature yet continually evolving field. The Knorr synthesis and its modern variants provide a robust and flexible platform for accessing a vast chemical space. By understanding the core reaction mechanisms, adhering to detailed and validated protocols, and maintaining a strict commitment to safety, researchers can effectively synthesize these vital pharmaceutical compounds. The case studies of Celecoxib, Rimonabant, and Sildenafil demonstrate how these fundamental reactions are translated into the large-scale production of life-changing medicines.
References
- 1. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 24. WERCS Studio - Application Error [assets.thermofisher.cn]
- 25. nj.gov [nj.gov]
- 26. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 27. arxada.com [arxada.com]
- 28. apps.dtic.mil [apps.dtic.mil]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Pyrazole-5-Carboxylates
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research, widely recognized as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in numerous blockbuster pharmaceuticals and commercial agrochemicals.[3][4] For instance, the pyrazole core is central to the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the highly successful insecticide Fipronil.[1][3] The value of this scaffold lies in its favorable pharmacological properties and its capacity for diverse functionalization, allowing chemists to finely tune a molecule's biological activity and physicochemical characteristics.[2][5]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[6][7] These methods provide powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions, offering significant advantages over classical synthetic methods.[8][9]
This guide focuses specifically on the cross-coupling reactions of pyrazole-5-carboxylates. These substrates are particularly valuable for several reasons:
-
Synthetic Accessibility: Pyrazole-5-carboxylates can be readily synthesized through various methods, such as the cyclocondensation of β-dicarbonyl compounds with hydrazines.[10]
-
Electronic Influence: The electron-withdrawing carboxylate group can influence the reactivity of the pyrazole ring, impacting regioselectivity and reaction kinetics.
-
Alternative Pathway: The carboxylate group itself can participate directly in decarboxylative cross-coupling reactions, serving as a traceless leaving group and offering a distinct synthetic strategy that avoids the pre-functionalization typically required for cross-coupling (e.g., halogenation).[11]
This document provides an in-depth exploration of the mechanistic principles, detailed experimental protocols, and practical insights for the palladium-catalyzed functionalization of pyrazole-5-carboxylates, tailored for researchers in drug discovery and process development.
Part 1: Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][12] Understanding this cycle is critical for troubleshooting and optimizing reactions. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
The General Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organo(pseudo)halide (Ar-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex.[8][12]
-
Transmetalation: A main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide.[6] A base is often required to facilitate this step, particularly in Suzuki couplings.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Part 2: Key Cross-Coupling Protocols for Pyrazole-5-Carboxylates
The following sections provide detailed, field-tested protocols for the most synthetically valuable cross-coupling reactions involving pyrazole-5-carboxylates. The choice of catalyst, ligand, base, and solvent is critical and the rationale behind these selections is explained.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the stability and low toxicity of the boronic acid coupling partners and the broad functional group tolerance.[6][13] For nitrogen-rich heterocycles like pyrazoles, which can inhibit catalysis, the choice of a robust catalyst system is paramount.[13]
Expert Insight: The N-H proton of unprotected pyrazoles can be acidic and may interfere with standard catalytic systems. While N-protection is a common strategy, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can often couple unprotected heterocycles directly, improving step economy.[13] Microwave-assisted protocols can significantly accelerate these reactions.[14][15]
Step-by-Step Experimental Protocol:
-
Reagent Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add the 4-halo-pyrazole-5-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. For challenging couplings, a pre-catalyst like XPhos Pd G2 (0.01-0.05 mmol, 1-5 mol%) is highly effective.[16]
-
Solvent Addition: Add the solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, ethanol) and water (typically 3:1 to 5:1 v/v) is common.[14]
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to the specified temperature (e.g., 80-120 °C) for the designated time (15-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrazole-5-carboxylate.
Representative Reaction Conditions:
| Parameter | Condition | Rationale / Causality |
| Pd Source | XPhos Pd G2 (1-2 mol%) | Pre-catalyst provides a reliable source of active Pd(0) and the bulky XPhos ligand promotes efficient oxidative addition and reductive elimination.[16] |
| Ligand | XPhos (part of precatalyst) | Electron-rich, sterically hindered biaryl phosphine ligand stabilizes the catalyst and is effective for heteroaryl couplings. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Essential for the transmetalation step to form the active boronate species. K₃PO₄ is often more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O (4:1) | The aqueous component aids in dissolving the base and boronic acid, facilitating the transmetalation step. |
| Temperature | 100 °C (Microwave) | Microwave heating provides rapid and uniform heating, reducing reaction times and often improving yields.[15] |
| Typical Yield | 65-95% | Highly dependent on the specific substrates used. |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[8][17] The reaction is particularly sensitive to ligand choice, with sterically hindered, electron-rich biarylphosphine ligands being essential for achieving high yields, especially with challenging heterocyclic substrates.[18][19]
Expert Insight: The direct amination of 5-membered heterocycles like pyrazoles was historically difficult. The development of ligands such as AdBrettPhos and tBuDavePhos was a breakthrough, as their steric bulk is thought to facilitate the crucial C-N reductive elimination step from the palladium center.[18][19]
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a glovebox, add the 4-halo-pyrazole-5-carboxylate (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., G3-AdBrettPhos, 1-3 mol%), and the ligand (if not using a pre-catalyst).
-
Reagent Addition: Add the amine (1.1-1.3 equiv) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 0.1-0.2 M).
-
Reaction: Seal the reaction vessel and heat with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Representative Reaction Conditions:
| Parameter | Condition | Rationale / Causality |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | A common and reliable source of Pd(0) for C-N coupling reactions. |
| Ligand | AdBrettPhos (2-4 mol%) | A highly effective, sterically demanding ligand that promotes the coupling of a broad range of amines with heteroaryl halides.[18] |
| Base | NaOt-Bu (1.4 equiv) | A strong base is required to deprotonate the amine, forming the active amide nucleophile for coordination to palladium.[20] |
| Solvent | Toluene | Anhydrous, non-coordinating solvent is preferred to avoid catalyst deactivation. |
| Temperature | 100 °C | Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
| Typical Yield | 70-90% | Highly dependent on the steric and electronic properties of the amine and aryl halide. |
Protocol 3: Decarboxylative Cross-Coupling
A more advanced strategy involves using the carboxylic acid moiety at the C-5 position not as a spectator group, but as an activating group that is expelled as CO₂ during the reaction.[11] This powerful method allows for the direct coupling of pyrazole-5-carboxylic acids with aryl halides, bypassing the need to first convert the carboxylic acid to a halide or organometallic reagent.
Expert Insight: Decarboxylative couplings often require a co-catalyst or specific additives (e.g., silver or copper salts) to facilitate the decarboxylation step.[11][21] The mechanism can be complex but is thought to involve the formation of a pyrazolyl-metal intermediate that then participates in the cross-coupling cycle. This approach is highly atom-economical.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole-5-carboxylic acid (1.0 mmol, 1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and any co-catalyst/additive (e.g., CuI or Ag₂CO₃, 10-20 mol%).
-
Base and Solvent: Add a suitable base (e.g., K₂CO₃, 2.0 equiv) and a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the reaction mixture with vigorous stirring at high temperature (130-160 °C) for 12-48 hours.
-
Work-up and Purification: Follow the general work-up and purification procedures described in the previous protocols.
Representative Reaction Conditions:
| Parameter | Condition | Rationale / Causality |
| Pd Source | Pd(OAc)₂ (5 mol%) | A simple and effective palladium(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Co-catalyst | CuI (10 mol%) | Copper salts are known to mediate decarboxylation of aromatic carboxylic acids, facilitating the formation of the key organometallic intermediate.[11] |
| Base | K₂CO₃ (2.0 equiv) | Neutralizes the carboxylic acid and participates in the catalytic cycle. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | A high-boiling, polar aprotic solvent is required to achieve the high temperatures necessary for thermal decarboxylation. |
| Temperature | 150 °C | High thermal energy is the primary driver for the initial decarboxylation step. |
| Typical Yield | 40-75% | Yields can be more variable than traditional cross-couplings and are highly substrate-dependent. |
Part 3: Workflow and Logic Diagrams
Visualizing the experimental and strategic workflow can aid in planning and execution.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Strategic options for functionalizing pyrazole-5-carboxylates.
References
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nobelprize.org [nobelprize.org]
- 7. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1-Methyl-1H-pyrazole-5-carboxylate
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of methyl 1-methyl-1H-pyrazole-5-carboxylate, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The presented methodology is a robust two-step process designed for scalability, regioselectivity, and enhanced safety. The synthesis involves an initial regioselective cyclocondensation to form the pyrazole core, followed by a green N-methylation reaction. Detailed protocols, mechanistic insights, safety considerations, and analytical characterization are provided to ensure reliable and reproducible execution in a research or industrial setting.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex agrochemicals.[1] The regiochemistry of the pyrazole ring is critical for its biological activity, and therefore, its synthesis demands a high degree of regiocontrol. Traditional methods like the Knorr pyrazole synthesis can often lead to mixtures of regioisomers, posing significant purification challenges, especially at a large scale.[2][3]
This guide outlines a strategic two-step synthesis that addresses these challenges by ensuring high regioselectivity and employing safer, more environmentally benign reagents suitable for industrial production.
Our synthetic strategy involves:
-
Regioselective formation of the pyrazole-5-carboxylate core: We will utilize the cyclocondensation reaction of methylhydrazine with dimethyl acetylenedicarboxylate (DMAD). This reaction provides a direct and efficient route to the desired pyrazole ester intermediate.
-
"Green" N-methylation: The subsequent N-methylation of the pyrazole ring will be achieved using dimethyl carbonate (DMC) as a methylating agent. DMC is a less toxic and more environmentally friendly alternative to traditional reagents like dimethyl sulfate and methyl iodide.[4]
This approach not only ensures the desired regiochemistry but also aligns with the principles of green chemistry, a crucial consideration in modern chemical manufacturing.
Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting.
Mechanism of Pyrazole Core Formation
The formation of the pyrazole ring proceeds via a Michael addition-cyclization-elimination sequence.
-
Michael Addition: The more nucleophilic nitrogen atom of methylhydrazine attacks one of the electrophilic carbons of the dimethyl acetylenedicarboxylate (DMAD).
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon of the ester group.
-
Elimination: A molecule of methanol is eliminated to form the stable aromatic pyrazole ring.
Caption: Simplified mechanism for the formation of the pyrazole core.
Mechanism of N-Methylation with Dimethyl Carbonate
The N-methylation of the pyrazole intermediate using dimethyl carbonate (DMC) in the presence of a strong base like sodium hydride (NaH) follows a nucleophilic substitution pathway.
-
Deprotonation: Sodium hydride, a strong non-nucleophilic base, deprotonates the pyrazole ring at the N1 position, generating a highly nucleophilic pyrazolate anion.
-
Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl carbonate.
-
Substitution: This results in the formation of the N-methylated product and a methoxycarbonyl anion, which subsequently decomposes.
This method avoids the use of highly toxic and carcinogenic alkylating agents like dimethyl sulfate.[4]
References
Application Note: Leveraging Methyl 1-methyl-1H-pyrazole-5-carboxylate for Fragment-Based Drug Discovery Campaigns
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1] This approach hinges on the principle of screening low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target, and then optimizing these hits into potent drug candidates through structure-guided design.[2][3] The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] This application note provides a detailed guide on the strategic use of methyl 1-methyl-1H-pyrazole-5-carboxylate, a versatile and synthetically tractable fragment, in FBDD workflows. We present its physicochemical rationale, detailed protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and conceptual frameworks for hit-to-lead elaboration.
The Fragment: Physicochemical Profile & Rationale for Use
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[6] Fragments should not only possess favorable physicochemical properties but also offer clear synthetic vectors for future optimization. This compound is an exemplary starting point for these reasons.
Rationale for Selection:
-
Compliance with the "Rule of Three": The "Rule of Three" (Ro3) provides guidelines for desirable fragment properties to ensure they effectively sample chemical space while maintaining developability.[7][8] As shown in Table 1, this compound aligns well with these principles. While its hydrogen bond acceptor count is four, slightly exceeding the guideline of three, this is not a disqualifier and can provide multiple points for directed interaction within a binding pocket.[9]
-
Privileged Scaffold: The pyrazole ring is a bioisostere for various functional groups and is a core component of numerous marketed drugs, including Celecoxib and Sildenafil, highlighting its favorable pharmacokinetic and toxicological profile.[4][5][10][11]
-
Synthetic Tractability: The methyl ester functional group serves as a "poised" synthetic handle.[3] It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, allowing for systematic exploration of the surrounding chemical space during the hit-to-lead phase.
-
Structural Rigidity: The aromatic pyrazole core provides a rigid scaffold, which reduces the entropic penalty upon binding and simplifies the interpretation of structure-activity relationships (SAR).
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Formula | C₅H₆N₂O₂ | - | [12] |
| Molecular Weight | 126.11 g/mol | < 300 Da | [12] |
| cLogP | ~0.1 | < 3 | [12] |
| Hydrogen Bond Donors | 0 | ≤ 3 | |
| Hydrogen Bond Acceptors | 4 | ≤ 3 | |
| Rotatable Bonds | 2 | ≤ 3 | [13] |
The FBDD Workflow: An Integrated Biophysical Cascade
Identifying weakly binding fragments (typically in the high µM to mM range) requires highly sensitive biophysical techniques.[2][14] A successful FBDD campaign relies on an integrated cascade of methods to screen, validate, and characterize fragment hits, thereby minimizing false positives and providing a solid foundation for medicinal chemistry efforts.[15] The workflow presented here prioritizes orthogonal validation, culminating in high-resolution structural information.
Figure 1: A robust FBDD cascade for identifying and optimizing fragment hits.
Primary Screening Protocols
The initial goal is to rapidly and sensitively identify fragments from a library that bind to the target protein. We detail two widely used and complementary techniques: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR).
Protocol 3.1: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free, real-time biophysical technique that measures changes in mass on a sensor chip surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[16][17]
Causality and Experimental Choices:
-
Immobilization Strategy: Covalent amine coupling is a common and robust method, but the choice of immobilization should ensure the target protein remains active and the binding sites are accessible.
-
Counter-Screening: A reference flow cell, either blank or with an irrelevant immobilized protein, is crucial to subtract bulk refractive index changes and identify non-specific binders.[3]
-
DMSO Calibration: Accurate matching of DMSO concentration between the running buffer and fragment samples is critical to avoid false positives arising from refractive index mismatch.[16]
Step-by-Step Methodology:
-
Target Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Activate the surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Inject the target protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 4.0-5.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Fragment Library Preparation:
-
Prepare a stock plate of this compound and other library fragments at 10-100 mM in 100% DMSO.
-
Dilute fragments to the final screening concentration (e.g., 200 µM) in running buffer.[18] The final DMSO concentration should be consistent across all samples and the running buffer (e.g., 2%).
-
-
Screening Execution:
-
Perform a DMSO calibration curve to correct for solvent effects.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds). Use a high flow rate (e.g., 30-50 µL/min) to minimize mass transport limitation.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel and a buffer blank injection.
-
Identify hits based on a response threshold significantly above the noise level.
-
Hits are characterized by a steady-state response that is concentration-dependent.
-
Protocol 3.2: NMR-Based Screening (Ligand-Observed)
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are powerful for detecting weak binding without requiring isotope-labeled protein.[6][19] STD NMR identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.
Causality and Experimental Choices:
-
Protein Concentration: A relatively low protein concentration (10-50 µM) is used to ensure that the fragment is in fast exchange between its bound and free states.
-
Fragment Concentration: A significant excess of the fragment (100-500 µM) is used to ensure that a detectable amount of the fragment is bound at any given time.
-
Saturation Frequency: On-resonance saturation is applied to a region of the protein's proton spectrum where no ligand signals are present. Off-resonance saturation is applied to a region far from any protein or ligand signals to serve as a negative control.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 20 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Prepare a stock solution of this compound (e.g., 20 mM) in a deuterated solvent (e.g., DMSO-d6).
-
Prepare the final NMR sample by adding the fragment to the protein solution to a final concentration of 200 µM. The final sample volume is typically 500 µL in a standard NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton reference spectrum to confirm the presence and integrity of the fragment signals.
-
Set up the STD experiment. This involves acquiring two spectra in an interleaved manner:
-
On-resonance spectrum: A train of selective saturation pulses is applied at a frequency corresponding to the protein envelope (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same pulse train is applied at a frequency far from any signals (e.g., 30 ppm).
-
-
A typical saturation time is 2 seconds.
-
-
Data Processing and Interpretation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
True binders will show signals in the STD difference spectrum corresponding to the protons of the fragment that are in close proximity to the protein upon binding.
-
The absence of signals indicates no binding. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.
-
Hit Validation and Characterization
A hit from a primary screen must be confirmed using an orthogonal biophysical method to ensure it is not an artifact of the initial assay.[15] The ultimate validation comes from determining a high-resolution 3D structure of the protein-fragment complex.
Protocol 4.1: X-Ray Crystallography for Structural Validation
X-ray crystallography provides unambiguous proof of binding and reveals the precise binding mode of the fragment, including key interactions with the protein and surrounding water molecules.[20][21] This information is invaluable for guiding structure-based drug design.[22]
Causality and Experimental Choices:
-
Soaking vs. Co-crystallization: Soaking pre-grown protein crystals in a solution containing the fragment is often faster and higher-throughput.[23] Co-crystallization, where the protein and fragment are mixed before crystallization, may be necessary if soaking disrupts the crystal lattice or if the binding site is not accessible in the apo crystal form.
-
Fragment Concentration: A high concentration of the fragment (1-10 mM) is typically used to ensure sufficient occupancy in the binding site, given the weak affinities.
-
Cryo-protection: Crystals must be flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryo-protectant (e.g., glycerol, ethylene glycol) is added to the soaking solution to prevent ice formation.
Step-by-Step Methodology:
-
Protein Crystallization:
-
Generate high-quality, diffraction-grade crystals of the target protein using methods like vapor diffusion (sitting or hanging drop). This requires a highly pure and concentrated protein sample.
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the cryo-protectant and the fragment (e.g., 5 mM this compound).
-
Using a nylon loop, transfer an apo-crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to hours.
-
-
Data Collection:
-
Retrieve the soaked crystal and immediately flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline.[20]
-
Collect a full X-ray diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement if an apo-structure is available.
-
Carefully inspect the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the protein-fragment complex structure to high resolution (<2.5 Å).[23]
-
-
Binding Mode Analysis:
-
Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and other contacts between the pyrazole fragment and the protein target.
-
Table 2: Hypothetical Validation Data for a Fragment Hit
| Technique | Result | Interpretation |
| SPR | Kᴅ ≈ 500 µM | Weak, but confirmed, binder. |
| STD NMR | Positive STD effect | Confirms direct binding to the target protein in solution. |
| X-Ray Crystallography | 1.8 Å structure solved | Unambiguous proof of binding and detailed map of the binding site. |
Strategies for Hit-to-Lead Elaboration
With a validated fragment hit and a high-resolution crystal structure in hand, the next phase is to rationally design more potent molecules. The two primary strategies are fragment growing and fragment linking.[24][25]
Conceptual Workflow 5.1: Fragment Growing
Fragment growing involves extending the fragment from a specific vector to engage with adjacent pockets or "hot spots" on the protein surface, thereby increasing affinity and specificity.[26] The methyl ester of our pyrazole fragment is an ideal starting point for this strategy.
Figure 2: The fragment growing strategy, using the ester for synthetic elaboration.
Execution:
-
Analyze the Binding Pocket: The crystal structure of the protein-pyrazole complex reveals the orientation of the fragment and the nature of the surrounding protein environment.
-
Hypothesize New Interactions: Identify nearby pockets or specific residues (e.g., a hydrogen bond donor/acceptor) that are not currently engaged by the fragment.
-
Design and Synthesize: Convert the methyl ester to a carboxylic acid, then create a small, focused library of amides by coupling it with various amines. The amines are chosen to introduce new functionalities (e.g., a phenyl group to fill a hydrophobic pocket, a basic amine to form a salt bridge) that can interact with the identified sub-pockets.
-
Test and Iterate: Screen the new, larger compounds using the established assays (e.g., SPR) to determine if affinity has been improved, thus validating the design hypothesis.
Conceptual Workflow 5.2: Fragment Linking
If screening identifies a second, distinct fragment that binds in a pocket adjacent to the pyrazole hit, fragment linking can be a powerful strategy.[27][28] This involves designing and synthesizing a linker to connect the two fragments into a single, high-affinity molecule. The challenge lies in designing a linker that maintains the optimal binding orientation of both original fragments.[25] This process is heavily reliant on structural information from X-ray crystallography or NMR.[24]
Conclusion
This compound represents an excellent chemical tool for initiating a fragment-based drug discovery program. Its favorable physicochemical properties, combined with the privileged nature of the pyrazole scaffold and its inherent synthetic tractability, make it a high-quality starting point. By employing a rigorous biophysical cascade for screening and validation—prioritizing orthogonal confirmation and high-resolution structural analysis—researchers can effectively leverage this fragment to uncover novel binding modes and develop potent, selective lead compounds for challenging biological targets.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 8. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 20. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selvita.com [selvita.com]
- 22. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 24. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 26. FragmentGPT: A Unified GPT Model for Fragment Growing, Linking, and Merging in Molecular Design [arxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Fragment Linking Strategies for Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Pathways for the Synthesis of Pyrazole-Fused Heterocyclic Compounds from Methyl 1-Methyl-1H-pyrazole-5-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In the landscape of medicinal chemistry, pyrazole-fused heterocycles represent a "privileged scaffold," a structural motif that consistently appears in a multitude of pharmacologically active agents.[1][2] Their remarkable therapeutic potential spans applications as anti-inflammatory, anticancer, and antiviral agents, making the development of efficient synthetic routes to these compounds a critical endeavor.[3][4] This guide focuses on a versatile and readily accessible starting material, Methyl 1-methyl-1H-pyrazole-5-carboxylate, as a launchpad for constructing complex, fused heterocyclic systems.
Our exploration will not be a mere recitation of steps but a deep dive into the chemical logic underpinning these transformations. We will elucidate the strategic conversion of the C5-carboxylate into functionalities amenable to cyclization and detail the subsequent cyclocondensation reactions that forge the desired fused rings.[5][6][7] The protocols herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and drug discovery efforts.
Part 1: Foundational Strategy - Unlocking the Reactivity of the Pyrazole Core
The primary challenge in utilizing this compound for the synthesis of common fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines is the absence of a nucleophilic amino group, which is typically required for cyclocondensation reactions.[8][9][10] Therefore, our initial strategy involves a critical functional group interconversion on the pyrazole ring itself. The most direct approach is the introduction and subsequent reduction of a nitro group at the C4 position.
Workflow for Precursor Activation
The following workflow diagram illustrates the two-step sequence to convert the starting ester into a versatile amino-pyrazole intermediate, which serves as the direct precursor for subsequent cyclization reactions.
Caption: Workflow for activating the pyrazole core.
Part 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are potent protein kinase inhibitors and are central to many targeted cancer therapies.[8][11] The classical and most efficient synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[8][9]
General Reaction Scheme
The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the aromatic fused-ring system.
Caption: Cyclocondensation for Pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol 1: Synthesis of Methyl 5,7-dimethyl-1-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol provides a step-by-step method starting from the key aminopyrazole intermediate.
A. Synthesis of Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
-
Nitration: To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration. Wash with cold water until neutral and dry to obtain Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Reduction: Suspend the nitro-pyrazole (1.0 eq) in ethanol. Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) in concentrated hydrochloric acid. Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC. After completion, cool the mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-pyrazole, which can be purified by column chromatography or recrystallization.
B. Cyclocondensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetylacetone (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the title compound as a crystalline solid.
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | N/A |
| Reagent | Acetylacetone | [8] |
| Solvent/Catalyst | Glacial Acetic Acid | [12] |
| Temperature | Reflux | [12] |
| Typical Yield | 80-95% | [8] |
Part 3: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another cornerstone in medicinal chemistry, with derivatives showing activity as kinase inhibitors and antimicrobial agents.[10][13][14] A common synthetic route is the reaction of a 5-aminopyrazole with compounds that can provide a three-carbon chain, such as α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, in what is known as a Friedländer-type annulation.[10][15]
General Reaction Scheme
Using the same activated aminopyrazole intermediate, reaction with a β-ketoester can lead to the formation of the fused pyridine ring. The regioselectivity depends on the relative electrophilicity of the two carbonyl groups of the reaction partner.[10]
Caption: Synthesis of Pyrazolo[3,4-b]pyridines via cyclocondensation.
Experimental Protocol 2: Synthesis of Ethyl 4-hydroxy-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Reaction Setup: Combine Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and ethyl acetoacetate (1.2 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Catalyst: While often conducted thermally, a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) can facilitate the reaction.
-
Reaction: Heat the mixture to a high temperature (e.g., 200-250 °C) for 2-4 hours. The reaction involves an initial condensation followed by cyclization with the elimination of water and methanol.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.
-
Isolation: Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | N/A |
| Reagent | Ethyl Acetoacetate | [15] |
| Solvent | Diphenyl Ether | [15] |
| Temperature | 200-250 °C | [15] |
| Typical Yield | 60-80% | [15] |
Part 4: Alternative Pathways - The Carbohydrazide Intermediate
An alternative strategy involves converting the starting ester into a carbohydrazide. This opens up pathways to other fused systems like pyrazolo-triazoles and pyrazolo-oxadiazoles.[13][16]
Experimental Protocol 3: Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, being less soluble, will often crystallize out of the solution. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure carbohydrazide.[13]
This carbohydrazide is a key intermediate for synthesizing various other fused heterocycles by reacting it with reagents like carbon disulfide (for oxadiazoles) or orthoesters (for triazoles).[13][16]
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the N-Methylation of Pyrazoles
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the N-methylation of pyrazole scaffolds. N-methylated pyrazoles are privileged structures in a vast array of pharmaceuticals and agrochemicals, yet their synthesis is often plagued by a critical, persistent challenge: controlling the site of methylation.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these reactions. We will explore common failure points, offer robust troubleshooting strategies, and present validated protocols to enhance the efficiency and selectivity of your work.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyrazole N-methylation so difficult?
The core challenge lies in the inherent electronic nature of the pyrazole ring. An unsymmetrically substituted pyrazole (e.g., with a substituent at the C3 or C5 position) exists as a mixture of tautomers, and both ring nitrogens (N1 and N2) are nucleophilic. Their reactivities can be nearly indistinguishable, leading to the formation of a mixture of N1 and N2 methylated regioisomers upon reaction with an electrophilic methyl source.[1][3] Separating these isomers can be exceptionally difficult, often resulting in significant yield loss.[4]
Q2: What are the common methylating agents, and what kind of results should I expect?
Traditional methods often provide poor to moderate selectivity. Understanding their limitations is key to troubleshooting and selecting a better strategy.
| Methylating Agent | Abbreviation | Typical Conditions | Avg. N1:N2 Selectivity | Causality & Key Considerations |
| Methyl Iodide | MeI | Base (NaH, K₂CO₃), Solvent (DMF, THF) | ~3:1[1][3] | Mechanism: SN2 reaction. MeI is a small, highly reactive electrophile. Selectivity is weakly influenced by sterics, often favoring the thermodynamically more stable product, but rarely achieves high selectivity. |
| Dimethyl Sulfate | DMS | Base (NaH, K₂CO₃), Solvent (DMF, MeCN) | ~3:1[3] | Mechanism: SN2 reaction. Similar in size and reactivity to MeI. It is highly toxic and requires careful handling. Selectivity is generally poor for the same reasons as MeI. |
| α-Halomethylsilanes | e.g., (ClCH₂)Si(Oi-Pr)₃ | 1. Base (KHMDS), THF/DMSO2. Fluoride (TBAF), H₂O | >92:8 to >99:1 [1][5] | Mechanism: SN2 followed by protodesilylation. The large steric bulk of the silyl group dramatically favors alkylation at the less-hindered N1 position. The silyl group is then cleaved to reveal the methyl group. This is a highly effective modern approach.[6][7][8] |
| Phase Transfer Catalysis | PTC | Alkyl halide, QAS, no solvent | Variable, often good | Mechanism: A quaternary ammonium salt (QAS) transfers the pyrazole anion into an organic phase to react with the alkylating agent. Can offer improved yields and selectivity under solvent-free conditions.[9] |
Q3: How do substituents on my pyrazole ring affect the N1/N2 ratio?
The outcome is a balance of steric and electronic effects.
-
Steric Effects (Dominant Factor): This is the most powerful tool for controlling regioselectivity. A bulky substituent at the C3 position will sterically hinder the adjacent N2 nitrogen. Consequently, the methylating agent will preferentially attack the more accessible N1 nitrogen. This effect is magnified when using a sterically demanding methylating agent like an α-halomethylsilane.[1][3]
-
Electronic Effects: The electronic nature of substituents can modulate the nucleophilicity of the adjacent nitrogen atoms, but this is often a secondary effect compared to sterics.[1]
-
Electron-Withdrawing Groups (EWGs): An EWG at C3 decreases the nucleophilicity of the adjacent N2, potentially favoring N1 attack.
-
Electron-Donating Groups (EDGs): An EDG at C3 increases the nucleophilicity of N2, which could favor N2 attack if steric factors are minimal.
-
struct1 [label=<
| Scenario A: Small Reagent | |
Bulky R group at C3 | +
MeI (Small) |
struct2 [label=<
| Scenario B: Bulky Reagent | |
Bulky R group at C3 | +
(iPrO)₃SiCH₂Cl (Bulky) |
result1 [label="Mixture of Isomers\n(Poor Selectivity)", shape=box, style=rounded, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; result2 [label="HIGHLY SELECTIVE\nfor N1 Isomer", shape=box, style=rounded, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
struct1 -> result1 [label="Attack at both N1 and N2\nis sterically possible"]; struct2 -> result2 [label="Attack at N2 is sterically blocked,\nforcing reaction at N1"]; } Caption: Steric hindrance is the key to achieving high N1-selectivity.
Q4: How can I reliably determine which isomer I've synthesized?
Unambiguous characterization is critical. While MS will confirm the mass and elemental analysis will confirm the formula, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between the N1 and N2 regioisomers.
-
¹H NMR: The chemical shift of the N-CH₃ protons will be different for each isomer. The shifts of the pyrazole ring protons (at C4 and C5/C3) will also be distinct.
-
¹³C NMR: The carbon shifts, especially for the pyrazole ring carbons, provide another layer of confirmation. The N-CH₃ carbon signal is also diagnostic.[10]
-
2D NMR (HMBC/NOESY): These are the most powerful techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³JCH) between the N-CH₃ protons and a carbon atom in the pyrazole ring. For an N1-methylated-3-substituted pyrazole, you will see a correlation from the N-CH₃ protons to the C5 carbon, but not the C3 carbon. This is often conclusive proof.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity. For an N1-methylated pyrazole with a substituent at C5, a NOE may be observed between the N-CH₃ protons and the protons of the C5 substituent.
-
| Technique | N1-Methyl Isomer (3-Substituted) | N2-Methyl Isomer (3-Substituted) |
| ¹H NMR | N-CH₃ signal at a specific chemical shift (e.g., ~3.9 ppm)[10] | N-CH₃ signal at a different chemical shift. |
| ¹³C NMR | Diagnostic shifts for C3, C4, C5, and N-CH₃ (~39.1 ppm)[10] | Different set of diagnostic shifts for ring carbons and N-CH₃. |
| HMBC | Key Correlation: N-CH₃ protons show a correlation to the C5 carbon. | Key Correlation: N-CH₃ protons show a correlation to the C3 carbon. |
Troubleshooting Guide: Advanced Scenarios
Q: "My reaction resulted in a nearly 1:1 mixture of isomers. How can I improve selectivity for the N1 position?"
A 1:1 ratio indicates that the intrinsic reactivities of N1 and N2 are nearly identical under your current conditions and that there are no significant steric or electronic factors guiding the reaction.
Root Cause Analysis & Solutions:
-
Insufficient Steric Differentiation: Your methylating agent (likely MeI or DMS) is too small to be influenced by the pyrazole's substituents.
-
Solution: Switch to a sterically demanding "masked" methylating agent. The use of α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, is the current state-of-the-art for forcing N1 selectivity.[5] The large silane group will only react at the least hindered nitrogen (N1). The subsequent desilylation with a fluoride source unmasks the methyl group, delivering the desired product with exceptional selectivity (>99:1 in many cases).[1][3][12]
-
-
Reaction Conditions: Your choice of base or solvent may not be optimal for differentiating the two nitrogens.
-
Solution: While less impactful than changing the methylating agent, you can explore different conditions. Using a bulkier base might alter the aggregation state of the pyrazolate anion, potentially influencing selectivity. Some studies have also shown that the choice of cation (e.g., from the base) can play a role in directing alkylation.[13]
-
Q: "My yield is very low, and I see a lot of unreacted starting material. What's wrong?"
Low conversion points to issues with deprotonation, reagent stability, or temperature.
Root Cause Analysis & Solutions:
-
Ineffective Deprotonation: The pyrazole N-H is not being fully deprotonated to form the nucleophilic pyrazolate anion.
-
Solution:
-
Check Your Base: Ensure your base is strong enough (pKa of conjugate acid > pKa of pyrazole N-H, which is ~14). NaH or KHMDS are generally effective. K₂CO₃ can be effective but may require higher temperatures.
-
Check Your Solvent: Ensure your solvent is dry. Anhydrous DMF, THF, or DMSO are standard. Water will quench the base and the anion.
-
Activation Time: Allow sufficient time for the base to fully deprotonate the pyrazole before adding the methylating agent. A gentle warming (e.g., to 40-50 °C) can sometimes facilitate this step.
-
-
-
Reagent Decomposition: Your methylating agent may be degrading under the reaction conditions.
-
Solution: Add the methylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or the desired reaction temperature. Ensure the reagent is from a reliable source and has been stored properly.
-
-
Insufficient Temperature/Time: The reaction may simply be too slow.
-
Solution: After confirming proper deprotonation, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
-
Q: "My purification by column chromatography is failing to separate the isomers. What are my alternatives?"
Regioisomers often have very similar polarities, making chromatographic separation challenging.
Root Cause Analysis & Solutions:
-
Insufficient Resolution on Silica: The isomers are co-eluting.
-
Solution 1: Optimize Chromatography: Experiment with different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary difference in selectivity. Using a very long column and collecting small fractions can also work, but it is tedious.
-
Solution 2: Preparative HPLC: If available, reverse-phase preparative HPLC can often provide the resolution needed to separate stubborn isomers.
-
Solution 3: Derivatization: If one isomer has a unique functional handle, you could selectively derivatize it to drastically change its polarity, allowing for easy separation, followed by removal of the derivatizing group. This is a complex, last-resort option.
-
-
Alternative Purification Strategy:
-
Solution: Crystallization of Acid Addition Salts: This is a powerful but underutilized technique. By reacting the mixture of isomers with a strong acid (e.g., HCl, H₂SO₄, or an organic acid), you form pyrazolium salts. These salts often have very different crystal packing energies and solubilities, allowing one isomer to be selectively crystallized and isolated by filtration.[14][15] The free base can then be recovered by neutralization.
-
Validated Experimental Protocols
Protocol 1: Highly N1-Selective Methylation Using a Masked Reagent
This protocol is adapted from state-of-the-art methodology and provides excellent N1-selectivity for a wide range of pyrazole substrates.[1][3]
Objective: To achieve >95:5 N1-selectivity in the methylation of a 3-substituted pyrazole.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 equiv).
-
Anion Formation: Dissolve the pyrazole in anhydrous solvent (a mixture of THF and DMSO can be effective). Cool the solution to 0 °C in an ice bath. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
N-Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 equiv) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and warm the reaction to 60 °C.
-
Monitoring: Monitor the formation of the silylated intermediate by LC-MS. The reaction is typically complete within 2-20 hours.
-
Protodesilylation (Deprotection): Once the starting material is consumed, cool the reaction to room temperature. Carefully add water (approx. 10 volumes relative to the solvent). Add tetrabutylammonium fluoride (TBAF, 2.0 equiv, typically as a 1M solution in THF).
-
Final Reaction: Warm the mixture to 60 °C and stir for 2-4 hours, monitoring the conversion of the intermediate to the final N-methyl product by LC-MS.[1]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N1-methyl pyrazole.
Protocol 2: Characterization by NMR
Objective: To confirm the identity of the N1-methylated pyrazole product.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[10]
-
Acquire Spectra: Acquire ¹H, ¹³C, and 2D HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Analysis (Example: 3-Aryl-1-methylpyrazole):
-
¹H NMR: Look for a singlet corresponding to the N-CH₃ protons (typically ~3.9 ppm). Identify the two doublets for the pyrazole ring protons H4 and H5.
-
¹³C NMR: Identify the four distinct aromatic/heteroaromatic carbons of the pyrazole ring and the N-CH₃ carbon signal (~39 ppm).
-
HMBC: Critically, look for a cross-peak showing a correlation between the N-CH₃ proton singlet and the C5 carbon signal. The absence of a correlation to the C3 carbon confirms the N1-methylation regiochemistry.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
improving the yield and purity of methyl 1-methyl-1H-pyrazole-5-carboxylate synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: Synthesis of Methyl 1-Methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yield, and achieve high purity. Our guidance is grounded in established chemical principles and field-proven methodologies.
Overview of Synthetic Strategies
The synthesis of this compound typically involves two core transformations: the formation of the pyrazole ring and its subsequent N-methylation. The strategic decision of when and how to introduce the N-methyl group is critical and directly impacts the regioselectivity and final purity of the product.
There are two primary pathways:
-
Strategy A: Direct Cyclocondensation. This involves the reaction of a suitable 1,3-dicarbonyl precursor with methylhydrazine. While seemingly more direct, this route often leads to a mixture of regioisomers (1,3- and 1,5-substituted pyrazoles) that can be challenging to separate.[1][2]
-
Strategy B: Post-Cyclization N-Methylation. This preferred two-step approach involves first synthesizing the methyl 1H-pyrazole-5-carboxylate intermediate using hydrazine, followed by a separate, controlled N-methylation step. This strategy offers significantly better control over regioselectivity.[3][4]
This guide will focus on troubleshooting and optimizing Strategy B, which is the more robust and reliable method for achieving high yields of the desired N1-methylated isomer.
Caption: Overview of synthetic routes to this compound.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is formatted to address specific problems you may encounter during the synthesis.
Category 1: Low Yield
Q1: My yield for the initial cyclocondensation to form methyl 1H-pyrazole-5-carboxylate is very low. What are the common causes?
A1: Low yield in the Knorr-type pyrazole synthesis is often traced back to three factors: reaction conditions, starting material stability, and workup losses.
-
Reaction Conditions: The condensation of a 1,3-dicarbonyl compound with hydrazine is typically robust, but requires optimization.[5][6]
-
pH Control: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid). However, strongly acidic conditions can degrade the hydrazine, while strongly basic conditions can promote side reactions of the dicarbonyl compound. If you are using hydrazine hydrochloride, a base like sodium acetate may be needed to free the hydrazine.
-
Temperature: While these reactions often proceed at room temperature, gentle heating (e.g., 60-80 °C in ethanol) can significantly increase the rate and drive the reaction to completion. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.
-
-
Starting Material Quality: The 1,3-dicarbonyl precursor, such as dimethyl 2-formyl-3-oxosuccinate or a related β-ketoester, can be unstable. Ensure it is pure and has not undergone self-condensation or decomposition upon storage.
-
Workup: The pyrazole product may have some solubility in the aqueous phase, especially if the workup volume is large. Ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). After extraction, a brine wash can help break any emulsions and remove excess water from the combined organic layers.
Q2: The N-methylation step is giving me a low yield of the desired product, and I'm recovering a lot of the starting NH-pyrazole. How can I improve conversion?
A2: Incomplete N-methylation is almost always an issue of base strength or reaction time.
-
Base Selection: The pKa of the pyrazole N-H is typically in the range of 14, so a sufficiently strong base is required for complete deprotonation.
-
Weak Bases (e.g., K₂CO₃): Potassium carbonate is a common and safe choice, but it may not be strong enough for complete deprotonation, leading to an equilibrium and incomplete reaction. This often requires higher temperatures and longer reaction times in a polar aprotic solvent like DMF or acetonitrile.[7]
-
Strong Bases (e.g., NaH, LiHMDS): Sodium hydride (NaH) will irreversibly deprotonate the pyrazole, driving the reaction to completion.[8] This is highly effective but requires anhydrous conditions and careful handling. The reaction is typically fast, even at 0 °C to room temperature.
-
-
Solvent Choice: The solvent must be compatible with the base. For NaH, use anhydrous THF or DMF. For K₂CO₃, DMF or acetonitrile are standard choices.
-
Reagent Stoichiometry: Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents of methyl iodide or dimethyl sulfate). Using a large excess can increase the risk of side reactions.
Category 2: Purity and Regioselectivity
Q3: I'm getting a mixture of two products in my N-methylation step. How can I get only the desired 1-methyl isomer?
A3: This is the most critical challenge in this synthesis. The pyrazole anion is an ambident nucleophile, meaning methylation can occur at either N1 or N2. Achieving high regioselectivity for N1 methylation is key.[7]
-
Steric Hindrance: The substituent at the C5 position (the methyl carboxylate group) provides some steric bulk. This inherent steric hindrance favors alkylation at the less hindered N1 position. You can amplify this effect.
-
Reaction Parameter Effects: The ratio of N1 to N2 isomers is highly dependent on the base, solvent, and methylating agent.
-
Counter-ion: Stronger coordination of the cation from the base (e.g., Li⁺ vs. K⁺) can influence the site of alkylation.
-
Solvent: Polar aprotic solvents like DMF or THF are generally preferred. Some studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in favor of the more sterically hindered nitrogen, though this is more established for different substitution patterns.[1][2]
-
Methylating Agent: Forcing the reaction towards an Sₙ2 mechanism with a less reactive alkylating agent under controlled temperatures can favor N1 attack. However, more advanced strategies exist.
-
-
Advanced Reagents: Recent literature highlights methods for achieving near-perfect N1 selectivity. Using sterically bulky α-halomethylsilanes as "masked" methylating agents has been shown to deliver selectivities greater than 99:1 for the N1 isomer.[3][4] These reagents preferentially alkylate at the less hindered N1 position, and the silyl group is subsequently removed via protodesilylation.
Caption: Regioselectivity in the N-methylation of methyl 1H-pyrazole-5-carboxylate.
Q4: My final product is contaminated with a compound that has a different retention time on TLC/HPLC but the same mass. What is it?
A4: This is the classic signature of contamination with the undesired regioisomer, methyl 2-methyl-2H-pyrazole-5-carboxylate. Standard mass spectrometry will not distinguish between these isomers. Their polarity is often very similar, making separation by column chromatography difficult. The best solution is to optimize the reaction for selectivity (see Q3) to avoid forming the isomer in the first place. If you must separate them, consider using a high-performance chromatography system or changing the solvent system for your column to maximize the difference in retention factor (Rf).
Category 3: Side Reactions and Purification
Q5: During my workup, I believe the methyl ester is being hydrolyzed to the carboxylic acid. How can I prevent this?
A5: Ester hydrolysis is a common side reaction, especially under basic or acidic conditions.
-
Basic Hydrolysis: If you are using a strong base like NaOH or LiOH for the methylation (not recommended, NaH is better) or for the workup, you risk saponification.[9][10] When quenching a reaction run with NaH, use a weak acid like saturated ammonium chloride (NH₄Cl) solution or water carefully at low temperatures, and avoid using strong aqueous acids or bases.
-
Acidic Hydrolysis: During an acidic workup (e.g., washing with 1M HCl), prolonged contact time or elevated temperatures can cause hydrolysis. Perform acid washes quickly and at cool temperatures.
-
Confirmation: The carboxylic acid will have a much lower Rf on TLC (it may not move from the baseline without a polar solvent like methanol) and will be soluble in aqueous base. You can confirm its presence by LC-MS, looking for the corresponding [M-13]⁻ or [M-14+H]⁺ ion.
Q6: I'm struggling to purify my final product. Column chromatography isn't giving clean separation. Any tips?
A6: Purification challenges often stem from the presence of the regioisomer (see Q4) or other impurities with similar polarity.
-
Optimize Chromatography:
-
Solvent System: Systematically screen solvent systems. A mixture of hexanes and ethyl acetate is standard. Sometimes, adding a small amount of a third solvent like dichloromethane or ether can improve separation.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the column. This often results in sharper bands compared to wet loading in solution.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Acid/Base Wash: If you have acidic (e.g., hydrolyzed ester) or basic (e.g., unreacted hydrazine) impurities, an aqueous wash of the organic solution (e.g., with NaHCO₃ for acids or dilute HCl for bases) before chromatography can remove them effectively.
Recommended Experimental Protocol
This protocol details the recommended two-step synthesis (Strategy B) for obtaining high-purity this compound.
Part A: Synthesis of Methyl 1H-pyrazole-5-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add your β-ketoester precursor (e.g., dimethyl 2-formyl-3-oxosuccinate) (1.0 eq).
-
Solvent: Add ethanol (approx. 5-10 mL per gram of ketoester).
-
Reagent Addition: Add hydrazine hydrate (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Add 2-3 drops of glacial acetic acid. Heat the mixture to reflux (approx. 78 °C) and stir.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography on silica gel.
Part B: N-Methylation of Methyl 1H-pyrazole-5-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq).
-
Solvent: Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF or DMF (10 mL per gram of pyrazole). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the methyl 1H-pyrazole-5-carboxylate (1.0 eq) from Part A in a small amount of anhydrous THF/DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C. You should observe hydrogen gas evolution ceasing.
-
Reagent Addition: Add methyl iodide (CH₃I) (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure this compound.
Data Summary Table
The choice of conditions for the N-alkylation step is critical for controlling regioselectivity. The following table summarizes general trends observed in the literature for pyrazole alkylation.
| Parameter | Condition | Typical Outcome on N1:N2 Ratio | Rationale / Comments |
| Base | Weak (K₂CO₃, Cs₂CO₃) | Good to Excellent N1 Selectivity | The reaction is under thermodynamic control; the N1-methylated product is often more stable. Requires higher temperatures. |
| Base | Strong (NaH, n-BuLi) | Good N1 Selectivity | Irreversible deprotonation. The subsequent alkylation is kinetically controlled and favors the less sterically hindered N1 position. |
| Solvent | Polar Aprotic (DMF, THF) | Standard, generally good N1 selectivity. | Solvates the cation, leaving a "freer" pyrazolate anion for reaction. |
| Solvent | Fluorinated Alcohols (TFE, HFIP) | Can dramatically increase selectivity, sometimes favoring the more hindered position.[1][2] | Strong hydrogen-bonding properties can alter the reactivity of the two nitrogen atoms. Highly substrate-dependent. |
| Alkylating Agent | Standard (CH₃I, (CH₃)₂SO₄) | Good N1 Selectivity | Standard Sₙ2 reaction. |
| Alkylating Agent | Masked/Bulky (e.g., (chloromethyl)triisopropoxysilane) | Excellent (>95:5) N1 Selectivity | Steric bulk of the reagent prevents approach to the more hindered N2 atom.[3][4] Requires a subsequent deprotection step. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 9. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 1-Methyl-1H-pyrazole-5-carboxylate via Column Chromatography
Welcome to the dedicated technical support center for the chromatographic purification of methyl 1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptom: Fractions collected from the column contain a mixture of the desired product and impurities, as observed by TLC or other analytical methods.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture.
-
Solution: Systematically screen different solvent systems. A good starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or acetone.[1][2] Vary the ratio of these solvents to achieve a target Rf value of 0.2-0.3 for the desired compound on a TLC plate, as this often translates to good separation on a column.
-
-
Co-elution of Isomers: Regioisomers, if present from the synthesis, can be notoriously difficult to separate due to very similar polarities.[1]
-
Overloading the Column: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower ratio.
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly
Symptom: The desired product does not elute from the column even with a high concentration of the polar solvent, or the elution is extremely slow, leading to very broad bands.
Possible Causes & Solutions:
-
Compound Degradation on Silica Gel: Pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding.[1]
-
Insufficiently Polar Eluent: The solvent system may not be strong enough to move the compound down the column.
-
Solution: If your compound has a very low Rf value even in 100% ethyl acetate, consider adding a stronger solvent like methanol to your eluent system. Start with a small percentage (1-2%) and gradually increase it.
-
-
Precipitation on the Column: If the compound is not very soluble in the eluent, it may precipitate at the top of the column when the loading solvent evaporates.
-
Solution: Ensure the crude material is fully dissolved in the minimum amount of loading solvent. If solubility is an issue, consider dry loading the sample. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the prepared column.
-
Issue 3: The Compound Elutes Too Quickly
Symptom: The desired product comes off the column in the first few fractions, close to the solvent front, and is not well-separated from non-polar impurities.
Possible Causes & Solutions:
-
Eluent is Too Polar: The initial solvent system is too strong, causing all components to move down the column too rapidly.
-
Solution: Start with a less polar eluent system. If you are using a hexane/ethyl acetate mixture, begin with a higher percentage of hexane. Aim for an initial eluent composition that gives your target compound an Rf of around 0.2-0.3 on TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective starting point is a mixture of hexane and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude mixture. Other solvent systems that can be effective for pyrazole derivatives include petroleum ether/ethyl acetate and toluene/ethyl acetate.[5][6]
Q2: How can I determine if my compound is degrading on the silica gel?
A2: A simple way to check for stability on silica gel is to perform a 2D TLC.[7] Spot your crude mixture on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will move diagonally. If it is degrading, you will see new spots appearing along the second elution path.
Q3: Can I use an alternative to silica gel for the purification?
A3: Yes, if your compound is sensitive to silica gel, neutral alumina is a good alternative stationary phase.[3][4] Keep in mind that the elution order of compounds may differ on alumina compared to silica. Another option for some pyrazoles is reverse-phase chromatography using a C-18 silica column with a water/acetonitrile or water/methanol gradient.[3]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel (or other stationary phase) before being placed on top of the column. This is particularly useful when the crude material has poor solubility in the initial chromatography solvent. It prevents the precipitation of the compound at the top of the column and can lead to better separation.
Q5: My purified compound is an oil, but I was expecting a solid. What should I do?
A5: this compound can sometimes be isolated as an oil, especially if trace amounts of solvent are still present.[5] Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, and then remove the solvent under high vacuum for an extended period. If it remains an oil, it may be due to residual impurities. Further purification by another chromatographic run or recrystallization from a suitable solvent might be necessary.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most applications. |
| Neutral Alumina | Use if compound is acid-sensitive.[3][4] | |
| Eluent System | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 9:1) and increase the ethyl acetate content.[1] |
| Petroleum Ether/Ethyl Acetate | An alternative to hexane/ethyl acetate.[5] | |
| Toluene/Ethyl Acetate | Can offer different selectivity.[6] | |
| Target Rf on TLC | 0.2 - 0.3 | In the chosen eluent system for optimal separation. |
| Sample Load | 1-5% of silica gel mass | Use a lower percentage for difficult separations. |
| Base Additive (if needed) | 0.1-1% Triethylamine | To deactivate acidic silica gel.[1][3] |
Detailed Experimental Protocol: Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica gel using a pipette, allowing it to absorb into the sand.
-
Rinse the sample flask with a very small amount of the eluent and add this to the column.
-
Drain the solvent until the sample is fully absorbed into the sand.
-
-
Elution:
-
Carefully add the initial eluent to the top of the column, filling it up.
-
Apply gentle pressure (e.g., from a hand bellows or a regulated nitrogen line) to start the flow of the solvent through the column.
-
Begin collecting fractions in separate tubes.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: A Troubleshooting Guide to Pyrazole Synthesis Side Reactions
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Instead of a rigid manual, you will find a dynamic question-and-answer-based resource that addresses common and uncommon side reactions, offering not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: The Challenge of Regioisomers in Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3] However, its elegance is often complicated by a lack of regioselectivity when using unsymmetrical dicarbonyls, leading to mixtures of products that can be difficult to separate and characterize.
Q1: My Knorr pyrazole synthesis with an unsymmetrical 1,3-diketone is yielding a mixture of two regioisomers. What are the primary factors controlling which isomer is formed?
A1: The formation of regioisomers is a classic challenge in Knorr pyrazole synthesis.[3] The outcome of the reaction is a delicate interplay of steric and electronic factors of your substrates, as well as the reaction conditions. The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl.[4]
-
Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl will activate the adjacent carbonyl for attack. Conversely, electron-donating groups will deactivate it. For substituted hydrazines, the more nucleophilic nitrogen will typically react first.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to a particular carbonyl group, directing the reaction to the less sterically encumbered site.
-
Reaction pH: The acidity of the reaction medium can modulate the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[5]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Factors influencing regioselectivity in Knorr pyrazole synthesis.
Q2: How can I strategically use solvents to favor the formation of a single regioisomer?
A2: Solvent choice is a powerful yet often overlooked tool for controlling regioselectivity. The polarity and hydrogen-bonding capability of the solvent can influence the stability of intermediates and transition states.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine is adjacent to the less sterically hindered carbon of the dicarbonyl.[6] This is attributed to the ability of these solvents to form strong hydrogen bonds, which can stabilize key intermediates and transition states, amplifying the inherent electronic and steric preferences.
| Solvent | Typical Regioisomeric Ratio (desired:undesired) | Reference |
| Ethanol | Often close to 1:1, poor selectivity | [6] |
| Toluene | Variable, depends on substrates | [7] |
| 2,2,2-Trifluoroethanol (TFE) | Can significantly improve selectivity (e.g., >10:1) | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Often provides the highest selectivity | [6] |
Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol provides a general method for improving the regioselectivity of the Knorr condensation using HFIP as a solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3-5 mL).
-
With stirring, add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes.
-
Upon completion of the reaction (disappearance of the limiting starting material), remove the HFIP under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the major regioisomer.
Section 2: Troubleshooting Other Common Side Reactions
Beyond regioselectivity, a number of other side reactions can plague pyrazole syntheses, leading to complex product mixtures and reduced yields.
Q3: I am synthesizing a pyrazole from an α,β-unsaturated ketone and hydrazine, but I am isolating a significant amount of a non-aromatic byproduct. What is happening?
A3: When using α,β-unsaturated ketones (enones) as precursors, the initial reaction with hydrazine often leads to the formation of a pyrazoline, a non-aromatic five-membered ring containing two adjacent nitrogen atoms.[8][9] This pyrazoline is an intermediate that requires a subsequent oxidation step to be converted to the desired aromatic pyrazole.[8] If this oxidation is incomplete, you will isolate the pyrazoline as a major byproduct.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Formation of pyrazoline as an intermediate and byproduct.
Troubleshooting Pyrazoline Formation:
-
Introduce an Oxidant: If you are isolating the pyrazoline, you may need to explicitly add an oxidizing agent to your reaction mixture after the initial condensation. Common oxidants for this purpose include:
-
Air (by bubbling through the reaction mixture, often at elevated temperatures)
-
Iodine (I₂)
-
Sulfur
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
-
Solvent Choice: In some cases, the choice of solvent can facilitate the oxidation. For example, refluxing in a high-boiling solvent like glacial acetic acid can sometimes promote the oxidation of the pyrazoline intermediate.[10]
Q4: My reaction is giving a low yield and a complex mixture of products. Could my starting materials be decomposing?
A4: Yes, the stability of your starting materials, particularly the 1,3-dicarbonyl compound, can be a significant issue. Many 1,3-dicarbonyls are susceptible to self-condensation or decomposition, especially under harsh acidic or basic conditions and at elevated temperatures.[11]
Troubleshooting Starting Material Decomposition:
-
In Situ Generation: A highly effective strategy is to generate the 1,3-dicarbonyl in situ from a more stable precursor, such as a ketone and an acid chloride, and then immediately trap it with the hydrazine in a one-pot reaction.[9] This minimizes the time the sensitive dicarbonyl is exposed to the reaction conditions.
-
Milder Conditions: Opt for milder reaction conditions. This could involve using a weaker acid catalyst, lowering the reaction temperature, or using a shorter reaction time.
-
Hydrazine Stability: While less common, hydrazines themselves can undergo side reactions. Ensure you are using a high-quality source of hydrazine and consider using a salt form (e.g., hydrazine hydrochloride or sulfate) which can be more stable and easier to handle.
Q5: I am attempting an N-alkylation of my pyrazole and obtaining a mixture of two isomers. How can I control the site of alkylation?
A5: N-alkylation of an unsymmetrical pyrazole can indeed lead to a mixture of two regioisomers. The outcome is often dependent on the nature of the base, the solvent, and the alkylating agent.
Strategies for Regiocontrolled N-Alkylation:
-
Base and Solvent System: The choice of base and solvent can have a profound effect on the regioselectivity. For instance, using potassium carbonate in DMSO has been shown to favor N1-alkylation for 3-substituted pyrazoles.[12]
-
Steric Directing Groups: The introduction of a bulky protecting group at one of the nitrogen atoms can direct the alkylation to the other, less hindered nitrogen. The protecting group can then be removed.
-
Alternative Alkylating Agents: The use of sterically demanding alkylating agents can also influence the regioselectivity.
Section 3: Purification Strategies
Even with optimized reaction conditions, purification is often necessary to obtain a high-purity pyrazole product.
Q6: I have a mixture of pyrazole regioisomers that are difficult to separate by standard silica gel chromatography. What are my options?
A6: Separating regioisomers can be challenging due to their similar polarities. Here are several strategies to consider:
-
Recrystallization: This is often the most effective method for separating isomers if one crystallizes preferentially. A systematic screen of solvents is recommended.[13]
-
Single Solvent: Try common solvents like ethanol, methanol, isopropanol, ethyl acetate, or acetone.[13]
-
Mixed Solvents: A powerful technique is to dissolve the mixture in a hot solvent in which it is highly soluble (e.g., ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., water or hexanes) until turbidity is observed, followed by slow cooling.[14]
-
-
Deactivated Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing. Deactivating the silica gel by pre-treating it with a base like triethylamine can significantly improve the separation.[14]
-
Acid-Base Extraction: If the basicity of the regioisomers is sufficiently different, you may be able to achieve some degree of separation through a careful acid-base extraction protocol.
-
Formation of Salts: In some cases, reacting the mixture with an acid to form the corresponding salts can lead to differential precipitation or improved crystallizability of one isomer.[12][15]
Protocol 2: Purification of Basic Pyrazoles using Deactivated Silica Gel
This protocol describes the preparation of a deactivated silica gel slurry for column chromatography to improve the separation of basic pyrazole compounds.
Materials:
-
Crude pyrazole mixture
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Triethylamine
-
Standard column chromatography apparatus
Procedure:
-
Prepare your eluent system based on TLC analysis of the crude mixture.
-
In a beaker, create a slurry of the required amount of silica gel in the chosen eluent.
-
For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry.
-
Stir the slurry for 5-10 minutes to ensure even distribution of the triethylamine.
-
Pack the column with the deactivated silica gel slurry as you would for standard chromatography.
-
Equilibrate the column with the eluent (containing the same proportion of triethylamine) before loading your sample.
-
Dissolve your crude pyrazole mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions and analyzing them by TLC to isolate the separated isomers.
References
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis [organic-chemistry.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Identification and Characterization of Impurities in Methyl 1-Methyl-1H-pyrazole-5-carboxylate
Welcome to the technical support center for the analysis of methyl 1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization. The following question-and-answer format addresses common and specific challenges encountered during experimental analysis, providing not just procedural steps but also the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected peaks in my HPLC chromatogram for a batch of this compound. What are the likely culprits?
A1: Unexpected peaks in your chromatogram can originate from several sources related to the synthesis and degradation of this compound. These can be broadly categorized as organic and inorganic impurities.[1][2] Organic impurities are the most common and include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
By-products: Products formed from side reactions during the synthesis. A significant challenge in pyrazole synthesis is controlling regioselectivity, which can lead to the formation of isomeric by-products.[3][4][5]
-
Degradation Products: The active substance can degrade under certain conditions (e.g., hydrolysis, oxidation, photolysis), forming new impurities.[6][7][8]
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[1][9]
A common synthetic route to N-methylated pyrazoles involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.[10] A primary concern in this synthesis is the potential for forming regioisomers. For instance, the reaction could yield both this compound and methyl 2-methyl-2H-pyrazole-5-carboxylate.
To begin troubleshooting, a systematic approach is necessary. Start by reviewing the synthetic scheme to identify potential starting materials, intermediates, and by-products. Then, consider possible degradation pathways.
Q2: How can I definitively distinguish between the desired product and its regioisomeric impurity, methyl 2-methyl-2H-pyrazole-5-carboxylate?
A2: Distinguishing between regioisomers is a critical analytical challenge that often requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.[3][4][11]
Workflow for Isomer Differentiation:
Caption: Workflow for differentiating regioisomers.
Detailed Protocol: NMR for Structural Elucidation
-
Sample Preparation: Dissolve a pure sample of the isolated impurity and the main component in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR (¹H and ¹³C):
-
Acquire ¹H and ¹³C NMR spectra for both compounds.
-
Rationale: While the spectra might appear similar, subtle differences in chemical shifts of the pyrazole ring protons and carbons, as well as the N-methyl and ester methyl groups, can provide initial clues.[12]
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. Look for long-range correlations (2-3 bonds) between protons and carbons. For this compound, you would expect to see a correlation between the N-methyl protons and the C5 and C1 carbons of the pyrazole ring. For the 2-methyl isomer, the correlation would be to C1 and C3.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For the 1-methyl isomer, a NOE may be observed between the N-methyl protons and the proton at the C5 position of the pyrazole ring.[3][4]
-
By carefully analyzing these 2D NMR correlations, you can unambiguously assign the correct structure to each isomer.[13][14]
Q3: My initial analysis suggests the presence of degradation products. How can I systematically identify them?
A3: The identification of degradation products is crucial for ensuring the stability and safety of a drug substance. A forced degradation study is the standard approach to intentionally degrade the sample under various stress conditions to generate and identify potential degradants.[6][8][15][16] This helps in developing stability-indicating analytical methods.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Protocol for Forced Degradation Studies
As per ICH guidelines, forced degradation should be carried out under various stress conditions.[1][2][6][7][17]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | Hydrolysis of the ester group to form 1-methyl-1H-pyrazole-5-carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Hydrolysis of the ester group. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the pyrazole ring or methyl groups. |
| Thermal Degradation | Dry heat, 80-100°C | General decomposition. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B) | Photochemical reactions leading to various degradants.[7] |
Step-by-Step Experimental Protocol (Example: Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Application: Add 0.1 M HCl and heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After the desired time, cool the sample and neutralize it with an appropriate base (e.g., 0.1 M NaOH).
-
Analysis: Analyze the stressed sample by a validated stability-indicating HPLC-UV/MS method.
-
Data Interpretation:
-
Compare the chromatogram of the stressed sample to that of an unstressed control.
-
Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation products.
-
Perform MS/MS fragmentation to obtain structural information about the degradants.[18]
-
Q4: What are the regulatory expectations for reporting and controlling these impurities?
A4: Regulatory agencies like the EMA and FDA have stringent guidelines for the control of impurities in new drug substances, primarily outlined in the ICH (International Council for Harmonisation) guidelines.[1][2][9][17]
Key ICH Guidelines:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities.[1][2][17]
-
ICH Q3B(R2): Impurities in New Drug Products: This addresses impurities that arise during the formulation process or on storage of the drug product.[19]
Impurity Thresholds (from ICH Q3A)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[2]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[2]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[2][9]
It is crucial to develop and validate analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor peak shape or resolution in HPLC. | - Inappropriate mobile phase pH. - Column degradation. - Co-elution of impurities. | - Optimize mobile phase pH and composition. - Use a new column or a different stationary phase. - Adjust gradient profile or flow rate. |
| Mass spectrometer signal is weak or absent for an impurity. | - Poor ionization of the impurity. - Impurity is not volatile (for GC-MS). | - Switch between positive and negative ion modes. - Try a different ionization source (e.g., APCI instead of ESI). - Use a non-volatile technique like LC-MS. |
| Difficulty in isolating a specific impurity for NMR. | - Low concentration of the impurity. - Co-elution with another component. | - Use preparative HPLC for isolation. - Optimize the chromatographic method for better separation. |
| Mass balance issues in forced degradation studies (total purity + impurities < 95%). | - Formation of non-chromophoric or volatile impurities. - Adsorption of impurities onto surfaces. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). - Employ headspace GC-MS to check for volatile impurities. |
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. biomedres.us [biomedres.us]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of Pyrazole Ester Hydrolysis
Welcome to the technical support center for the optimization of pyrazole ester hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical reaction. Here, we address common challenges and frequently asked questions to help you streamline your experimental workflow and achieve optimal results.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the hydrolysis of pyrazole esters.
Issue 1: Low or No Conversion of the Starting Ester
You've set up your reaction, but after the expected time, analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a significant amount of unreacted starting material.
Possible Causes and Solutions:
-
Insufficient Base Strength or Stoichiometry: The basicity of the hydroxide source is crucial for initiating the nucleophilic attack on the ester's carbonyl carbon.
-
Recommendation: Ensure you are using a sufficient excess of a strong base. While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective, especially for sterically hindered esters.[1] A 2-5 fold excess of the base is a good starting point.
-
-
Poor Solubility of the Substrate: If your pyrazole ester is not adequately dissolved in the reaction medium, the hydrolysis will be slow or incomplete. This is a common issue when using aqueous base solutions with organic substrates.[2]
-
Recommendation: Employ a co-solvent system to improve solubility. Common choices include mixtures of water with tetrahydrofuran (THF), methanol, ethanol, or dioxane.[3] A 1:1 or 2:1 ratio of organic solvent to water is a typical starting point.[3] Be aware that THF and water can become immiscible at elevated temperatures.[3]
-
-
Steric Hindrance: Bulky groups near the ester functionality on either the pyrazole ring or the ester alkyl/aryl group can significantly slow down the rate of hydrolysis.[4][5][6][7] Ortho-substituents on a phenyl ester, for instance, are known to dramatically decrease reactivity.[4]
-
Low Reaction Temperature: Like most chemical reactions, the rate of ester hydrolysis is temperature-dependent.[9][10][11]
-
Recommendation: If your reaction is sluggish at room temperature, consider gently heating it. A temperature of 50-80°C is often sufficient to increase the rate significantly.[8] However, be mindful of potential side reactions at higher temperatures.
-
Issue 2: Formation of Unwanted Byproducts
Your reaction is proceeding, but you observe the formation of significant impurities alongside your desired pyrazole carboxylic acid.
Possible Causes and Solutions:
-
Ring Opening of the Pyrazole: Under strongly basic conditions, the pyrazole ring itself can be susceptible to cleavage, especially if there are electron-withdrawing groups present.[12]
-
Recommendation: Use the mildest effective conditions. This could involve using a weaker base if feasible, or more commonly, running the reaction at a lower temperature to minimize side reactions.[10] Careful monitoring of the reaction to stop it once the starting material is consumed is also critical.
-
-
Decarboxylation of the Product: If your pyrazole carboxylic acid is heated for extended periods under basic conditions, it may undergo decarboxylation, particularly if there are activating groups on the ring.
-
Recommendation: Again, avoid excessive heating and prolonged reaction times. Once the hydrolysis is complete, it is best to proceed with the work-up promptly.
-
-
Transesterification: If you are using an alcohol as a co-solvent (e.g., methanol, ethanol), there is a risk of transesterification, where the original ester is converted to the methyl or ethyl ester, respectively.[1]
-
Recommendation: If transesterification is a concern, opt for aprotic co-solvents like THF or dioxane.[3]
-
Issue 3: Difficulty in Product Isolation and Purification
The hydrolysis reaction appears to be complete, but you are struggling to isolate a pure sample of your pyrazole carboxylic acid.
Possible Causes and Solutions:
-
Emulsion Formation During Work-up: The carboxylate salt formed during the reaction can act as a surfactant, leading to persistent emulsions during the aqueous work-up.
-
Recommendation: To break up emulsions, you can add a saturated solution of sodium chloride (brine).[13] This increases the ionic strength of the aqueous phase, helping to separate the layers.
-
-
Product is Water-Soluble: Pyrazole carboxylic acids, especially those with polar substituents, can have significant water solubility, leading to low recovery during extraction.
-
Recommendation: After acidifying the aqueous layer to protonate your product, extract with a more polar organic solvent like ethyl acetate or even a mixture of chloroform and isopropanol. Perform multiple extractions (e.g., 3-5 times) to maximize recovery. Saturating the aqueous layer with sodium chloride before extraction can also decrease the solubility of your product in the aqueous phase.
-
-
Co-precipitation of Salts: Upon acidification, inorganic salts from the base can sometimes co-precipitate with your product.
-
Recommendation: A general purification strategy involves dissolving the crude product in an aqueous base (like sodium hydroxide or ammonia solution) to form the salt, filtering off any neutral organic impurities, and then re-acidifying the filtrate to precipitate the pure carboxylic acid.[14] The precipitated acid can then be collected by filtration and washed with cold water.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the base-mediated hydrolysis of a pyrazole ester?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from the base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide or phenoxide leaving group to yield the carboxylate salt. In the final work-up step, acidification protonates the carboxylate to give the final carboxylic acid product.
Q2: How do I choose the right base for my hydrolysis?
A2: The choice of base depends on the reactivity of your ester.
-
For simple, unhindered esters: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are usually sufficient.
-
For sterically hindered or less reactive esters: Lithium hydroxide (LiOH) is often a better choice.[1] The smaller lithium cation is thought to coordinate more effectively with the carbonyl oxygen, increasing its electrophilicity.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[15][16]
-
TLC: This is a quick and easy way to get a qualitative sense of the reaction's progress. The carboxylic acid product is typically more polar than the starting ester, so it will have a lower Rf value.
-
LC-MS: This provides more quantitative information and allows for the identification of the product and any byproducts by their mass-to-charge ratio.
Q4: How does pH affect the stability of pyrazole esters?
A4: Pyrazole esters are susceptible to hydrolysis under both acidic and basic conditions.[10] They are generally most stable at a neutral or slightly acidic pH (around 4-6).[10] The rate of hydrolysis increases significantly at higher pH values.[17]
Q5: Can I perform the hydrolysis under acidic conditions?
A5: Yes, acid-catalyzed hydrolysis is also possible, typically by refluxing the ester with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[18] However, this reaction is reversible, so a large excess of water is needed to drive it to completion.[18] For many pyrazole substrates, base-mediated hydrolysis is preferred as it is generally faster and irreversible.
Experimental Protocols
General Protocol for Base-Mediated Hydrolysis of a Pyrazole Ester
-
Dissolution: Dissolve the pyrazole ester (1.0 eq.) in a suitable co-solvent (e.g., THF, methanol, or ethanol) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Addition of Base: Add an aqueous solution of a strong base (e.g., 2-5 eq. of LiOH or NaOH) to the flask.
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80°C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a dilute acid (e.g., 1N HCl).
-
Collect the precipitated carboxylic acid by vacuum filtration, washing with cold water.
-
If no precipitate forms, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the collected solid or the combined organic extracts (over Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.[14][15]
Data and Visualization
Table 1: Recommended Starting Conditions for Pyrazole Ester Hydrolysis
| Feature | Condition | Rationale |
| Base | LiOH or NaOH | LiOH is often more effective for hindered esters.[1] |
| Equivalents of Base | 2 - 5 eq. | Ensures the reaction goes to completion. |
| Solvent System | THF/H₂O, MeOH/H₂O, Dioxane/H₂O | Improves solubility of the organic substrate. |
| Temperature | Room Temperature to 80 °C | Higher temperatures increase the reaction rate but may also promote side reactions.[10] |
| Reaction Time | 2 - 24 hours | Highly dependent on the substrate; requires monitoring. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low conversion in pyrazole ester hydrolysis.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Decomposition of Pyrazole Compounds During Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous approved drugs.[1][2][3] Its metabolic stability is a key factor in its widespread use.[1][4] However, the aromatic nature and the presence of two adjacent nitrogen atoms also impart a unique reactivity profile that can lead to decomposition during standard workup procedures. Understanding the factors that influence pyrazole stability—such as pH, exposure to oxidants, and temperature—is critical for maximizing yield and ensuring the purity of the final compound.
This guide provides a structured troubleshooting framework in a question-and-answer format to directly address common challenges faced in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My pyrazole compound seems to be degrading during aqueous extraction. What are the likely causes and how can I prevent this?
This is a frequent issue stemming from the amphoteric nature of the pyrazole ring, which can act as both a weak acid and a weak base.[5][6] Extreme pH conditions during aqueous workup are a primary cause of decomposition.
Root Cause Analysis:
-
Acidic Decomposition: In strongly acidic media, the pyrazole ring can be protonated, forming a pyrazolium cation.[7][8] While this can increase aqueous solubility, which is sometimes desirable for purification[9], it also makes the ring more susceptible to nucleophilic attack or ring-opening, particularly if strained or bearing certain substituents.
-
Basic Decomposition: In strongly basic solutions, the pyrrole-like N-H proton can be abstracted to form a pyrazolate anion.[7][8] This increases electron density in the ring, making it more susceptible to oxidation. Certain substituents can also become labile under basic conditions.
-
Hydrolysis of Functional Groups: If your pyrazole derivative contains sensitive functional groups, such as esters or amides, these can be hydrolyzed under acidic or basic conditions, leading to the formation of unwanted byproducts.[10]
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| pH Control | 1. Neutral Extraction: During aqueous extraction, use a saturated solution of a mild salt like sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to wash the organic layer, instead of strong acids or bases. 2. Buffered Washes: For compounds with known pH sensitivity, prepare buffered aqueous solutions at a specific pH (e.g., pH 7.4 phosphate buffer) for washing. | Maintaining a near-neutral pH minimizes both protonation and deprotonation of the pyrazole ring, preserving its integrity.[11] |
| Temperature Management | 1. Cold Extractions: Perform all aqueous extractions in a separatory funnel jacketed with an ice bath or by using pre-chilled solvents and solutions. 2. Minimize Exposure Time: Work efficiently to reduce the contact time between the pyrazole compound and the aqueous phase. | Decomposition reactions, like all chemical reactions, have a rate that is dependent on temperature. Lowering the temperature slows down potential degradation pathways.[5][12][13][14] |
Question 2: I'm observing the formation of colored impurities and a decrease in yield after my reaction, especially when exposed to air. Could this be oxidation?
Yes, oxidative degradation is a significant concern for electron-rich heterocyclic systems like pyrazoles.[15] The pyrazole ring itself is generally resistant to oxidation, but substituents on the ring or the ring itself under certain conditions can be susceptible.[7][8]
Root Cause Analysis:
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air can lead to slow oxidation. This is often accelerated by light and trace metal impurities.[10]
-
Oxidizing Reagents/Byproducts: Some reaction conditions may generate or use reagents that are themselves oxidizing agents. Peroxides formed in ethereal solvents are a common culprit.
-
Increased Susceptibility: As mentioned, deprotonation under basic conditions increases the electron density of the pyrazole ring, making it more prone to oxidation.
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| Inert Atmosphere | 1. Degassing Solvents: Before use in workup, sparge solvents (e.g., dichloromethane, ethyl acetate) with an inert gas like nitrogen or argon for 15-30 minutes. 2. Nitrogen/Argon Blanket: Perform extractions and solvent removal under a positive pressure of an inert gas. | This displaces atmospheric oxygen, a key component in many oxidative degradation pathways.[10] |
| Use of Antioxidants | 1. Addition to Workup: Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or a Vitamin E derivative (e.g., Trolox), to the reaction mixture before starting the workup. 2. Co-elution during Chromatography: For particularly sensitive compounds, a small amount of BHT can be added to the solvent system for chromatography. | Antioxidants act as radical scavengers, intercepting reactive oxygen species that can initiate the degradation of the pyrazole compound.[16][17][18] |
| Quenching Oxidants | 1. Reductive Quench: Before aqueous workup, add a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution to quench any residual oxidizing agents. | This step neutralizes any active oxidants in the reaction mixture, preventing them from damaging the target molecule during subsequent steps. |
Question 3: My pyrazole is unstable on silica gel chromatography, leading to streaking and low recovery. How can I purify it effectively?
The acidic nature of standard silica gel can be detrimental to many organic compounds, including pyrazoles. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, potentially catalyzing decomposition.
Root Cause Analysis:
-
Acid-Catalyzed Decomposition: The acidic surface of the silica can protonate the pyrazole, leading to on-column degradation, similar to issues in acidic aqueous workups.
-
Strong Adsorption: The basic nitrogen atoms of the pyrazole can interact strongly with the acidic silanol groups, leading to irreversible adsorption, tailing of peaks, and poor recovery.
Solutions & Protocols:
| Strategy | Detailed Protocol | Rationale |
| Deactivating Silica Gel | 1. Triethylamine (Et₃N) Addition: Prepare the silica gel slurry for column packing in the chosen eluent system containing 0.5-1% triethylamine. 2. Ammonia/Methanol Wash: Pre-treat the packed column by flushing with a solution of 1-2% ammonia in methanol, followed by re-equilibration with the mobile phase. | The basic amine neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and acid-catalyzed decomposition of the pyrazole compound.[9][19] |
| Alternative Stationary Phases | 1. Neutral Alumina: For basic-sensitive compounds, neutral alumina can be a good alternative to silica gel. 2. Reversed-Phase (C18): If the pyrazole compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water is an excellent, non-acidic purification method.[19] | These stationary phases do not have the strong acidic character of silica gel, providing a more inert environment for the purification of sensitive compounds.[9] |
| Non-Chromatographic Methods | 1. Recrystallization: If the compound is a solid, recrystallization is often the best method for obtaining high purity material without the risk of on-column decomposition. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[19] 2. Acid/Base Extraction: Exploit the basicity of the pyrazole ring. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the purified pyrazole back into an organic solvent. | These methods avoid contact with solid stationary phases altogether, eliminating the associated risks of decomposition. |
FAQ: Frequently Asked Questions
Q1: What is the role of protecting groups in preventing pyrazole decomposition? A1: Protecting the N-H of the pyrazole ring can be a highly effective strategy. Groups like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) can make the heterocycle more stable towards oxidation and prevent unwanted side reactions during synthesis and workup.[15][20][21][22] The SEM (2-(trimethylsilyl)ethoxymethyl) group is also used and allows for strategic transposition to enable functionalization at otherwise unreactive positions.[23]
Q2: My pyrazole derivative precipitates unexpectedly during aqueous extraction. What should I do? A2: This is typically a solubility issue. You can try several approaches: increase the volume of the organic solvent, switch to an organic solvent in which your compound has higher solubility, or use a co-solvent system (e.g., adding some THF to your ethyl acetate).[9] Performing the extraction at a slightly elevated temperature can also help, provided your compound is thermally stable.[9]
Q3: Can temperature alone cause decomposition? A3: Yes, some pyrazole derivatives can be thermally labile.[24][25][26] It is always good practice to remove solvents under reduced pressure at moderate temperatures (e.g., below 40 °C). If you suspect thermal instability, it is best to concentrate your compound in vacuo without external heating.
Q4: How does the substitution pattern on the pyrazole ring affect its stability? A4: The electronic nature of substituents plays a crucial role. Electron-withdrawing groups can decrease the basicity of the ring but may increase the acidity of the N-H proton.[5] Conversely, electron-donating groups can increase the basicity and make the ring more susceptible to electrophilic attack and oxidation.[5]
Visualizing Decomposition & Prevention
To better understand the key decision points during workup, the following workflow diagrams illustrate the logic behind choosing the appropriate stabilization strategy.
Diagram 1: pH-Mediated Decomposition Pathways
Caption: Decision tree for aqueous wash based on pH sensitivity.
Diagram 2: Workflow for Purifying Sensitive Pyrazoles
Caption: Purification strategy selection for sensitive pyrazoles.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2’-(1H-pyrazol… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 22. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Significance of Pyrazole-3-carboxylate and Pyrazole-5-carboxylate Functionality
A Senior Application Scientist's Guide to the Structure-Activity Landscape
In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been constructed.[1] Its value lies in its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[2] However, the nuanced impact of substituent placement on this five-membered ring is a critical factor that often dictates the pharmacological outcome. This guide delves into a fundamental, yet often overlooked, aspect of pyrazole chemistry: the comparative biological activity of pyrazole-3-carboxylate and pyrazole-5-carboxylate isomers.
Through a comprehensive analysis of existing literature, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how the seemingly subtle shift of a carboxylate group from the 3- to the 5-position of the pyrazole ring can profoundly influence biological activity. We will explore this through the lens of structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies for the synthesis and evaluation of these isomers.
The Decisive Role of the Carboxylate Position: A Direct Comparative Study
A direct head-to-head comparison of the biological activity of pyrazole-3-carboxylate and pyrazole-5-carboxylate isomers provides the most compelling evidence of the importance of substituent placement. A noteworthy example is the investigation of these isomers as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the life cycle of the malaria parasite.
In a study by Novinec et al. (2022), both ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their regioisomeric 3-hydroxy counterparts were synthesized and evaluated for their inhibitory activity against PfDHODH.[3] The results, summarized in the table below, clearly demonstrate that the positioning of the hydroxyl and carboxylate groups has a significant impact on the inhibitory potential.
| Compound | Isomer Type | % Inhibition of PfDHODH |
| Ethyl 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | 5-hydroxy-4-carboxylate | ~30% |
| Methyl 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | 3-hydroxy-4-carboxylate | ~30% |
| Methyl 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate | 3-hydroxy-4-carboxylate | ~30% |
| Methyl 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate | 3-hydroxy-4-carboxylate | ~30% |
Table 1: Comparative inhibitory activity of pyrazole carboxylate isomers against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Data extracted from Novinec et al., 2022.[3]
While in this specific study, both isomers with a naphthalene substituent showed similar activity, the development of a novel synthetic route for the 3-hydroxy-4-carboxylate isomers underscores the distinct chemical approaches required for each isomer and the importance of having access to both for thorough SAR studies.[3]
Navigating the Synthetic Landscape: Pathways to Pyrazole-3- and -5-Carboxylates
The differential biological activities of these isomers are intrinsically linked to their synthesis. The ability to selectively synthesize one isomer over the other is paramount for any medicinal chemistry program. Below are representative synthetic schemes for accessing both pyrazole-3-carboxylates and pyrazole-5-carboxylates.
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
A common route to pyrazole-3-carboxylates involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For instance, the reaction of diethyl oxalate with an acetophenone derivative yields an intermediate ethyl 2,4-dioxobutanoate, which upon cyclization with hydrazine hydrate, furnishes the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.[4][5]
Caption: General synthetic scheme for pyrazole-3-carboxylates.
Synthesis of Pyrazole-5-carboxylates
The synthesis of pyrazole-5-carboxylates can be achieved through various methods, including the 1,3-dipolar cycloaddition of a diazo compound with an activated alkyne. For example, the reaction of ethyl diazoacetate with an α-methylene carbonyl compound can yield pyrazole-5-carboxylates with good regioselectivity.[6]
Caption: General synthetic scheme for pyrazole-5-carboxylates.
Structure-Activity Relationships: A Tale of Two Isomers in Different Biological Contexts
While direct comparative studies are ideal, a wealth of information can be gleaned from the individual structure-activity relationship (SAR) studies of pyrazole-3-carboxylate and pyrazole-5-carboxylate derivatives across various biological targets.
Pyrazole-3-Carboxylates and Carboxamides: A Hub of Diverse Activities
The pyrazole-3-carboxylic acid moiety and its corresponding carboxamide have been incorporated into a wide array of bioactive molecules.
-
Anti-inflammatory Agents: A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4][5] This suggests that the 3-carboxylate functionality can serve as a key pharmacophore for anti-inflammatory drug design.
-
Carbonic Anhydrase Inhibitors: 5-Aryl-1H-pyrazole-3-carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumorigenesis.[7] The carboxylate group in the 3-position is crucial for coordinating with the zinc ion in the enzyme's active site.
-
Nitric Oxide Donors: Pyrazole-3-carboxylic acid derivatives have been utilized as carriers for nitric oxide, creating hybrid molecules with potential anti-inflammatory and antibacterial properties.[8]
Pyrazole-5-Carboxylates and Carboxamides: Emerging Players in Oncology and Beyond
The pyrazole-5-carboxylate and carboxamide isomers have also carved out their own niche in medicinal chemistry, with a notable presence in the development of anticancer agents.
-
Anticancer Agents: Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines.[9] Some of these compounds have also demonstrated inhibitory activity against telomerase, a key enzyme in cancer cell immortality.[9] Furthermore, ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives have been found to be potent against A549 lung cancer cells.[10]
-
Fungicides: Pyrazole carboxylate derivatives containing a thiazole backbone have been designed as potential fungicides, with some compounds showing excellent activity against agricultural fungi like Botrytis cinerea.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these pyrazole isomers, based on established literature.
Protocol 1: Synthesis of Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate
Causality: This protocol exemplifies the synthesis of a pyrazole-3-carboxylate via the condensation of a β-ketoester with hydrazine, a robust and widely used method.
Materials:
-
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Suspend ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1 mmol) in ethanol (20 mL).
-
Add glacial acetic acid (0.5 mL) to the suspension.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Causality: This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory potency of compounds against carbonic anhydrase, a key enzyme in various physiological processes.
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (substrate)
-
HEPES buffer (pH 7.4)
-
Test compounds (pyrazole-3- and -5-carboxylates)
-
Acetazolamide (standard inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
The assay is performed at 25 °C in a total volume of 200 µL in 96-well plates.
-
To each well, add 140 µL of HEPES buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution at various concentrations.
-
Initiate the enzymatic reaction by adding 20 µL of a 10 mM solution of 4-nitrophenyl acetate in acetonitrile.
-
Monitor the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate by measuring the increase in absorbance at 400 nm over time using a stopped-flow spectrophotometer.
-
Calculate the initial rates of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Conclusion: A Matter of Strategic Placement
The comparative analysis of pyrazole-3-carboxylate and pyrazole-5-carboxylate isomers unequivocally demonstrates that the position of the carboxylate group is a critical determinant of biological activity. This seemingly minor structural alteration can lead to significant differences in pharmacological profiles, highlighting the importance of synthesizing and evaluating both isomers in drug discovery campaigns.
As researchers continue to explore the vast chemical space of pyrazole derivatives, a thorough understanding of the structure-activity relationships governed by substituent placement will be indispensable. This guide provides a foundational framework for this understanding, empowering scientists to make more informed decisions in the design and development of novel pyrazole-based therapeutics. By appreciating the "tale of two isomers," we can unlock the full potential of this remarkable heterocyclic scaffold.
References
- 1. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Secure Verification [cherry.chem.bg.ac.rs]
- 6. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Methyl 1-Methyl-1H-pyrazole-5-carboxylate Analogs
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds.[1][2] Among these, methyl 1-methyl-1H-pyrazole-5-carboxylate and its analogs have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive in vitro efficacy comparison of these analogs, drawing upon experimental data from multiple studies to inform researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and antifungal properties, presenting a synthesized analysis of structure-activity relationships and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction to this compound and Its Analogs
The core structure, this compound, serves as a versatile starting point for the synthesis of a wide array of derivatives.[3] The potential for substitution at various positions on the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of analogs with potent and selective effects against various disease targets. The exploration of these analogs is driven by the consistent demonstration of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Comparative In Vitro Anticancer Efficacy
Numerous studies have highlighted the potent antiproliferative activity of pyrazole-5-carboxylate analogs against a range of human cancer cell lines.[6][7][8] The primary method for evaluating this in vitro efficacy is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[9][10][11]
Key Analogs and Their Performance
The following table summarizes the in vitro anticancer activity of representative pyrazole-5-carboxylate analogs from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Analog/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [9][11] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [9][11] |
| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | HCT116 (Colon) | Low micromolar range | [6] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative 14 | BJAB (B-cell lymphoma) | Potent and selective inhibition | [12] |
| Scopoletin-pyrazole hybrids | HCT-116, Huh7, SW620 | < 20 | [8] |
Insights into Mechanism of Action:
Further investigations into the most potent compounds have revealed that their anticancer effects are often mediated by the induction of apoptosis and cell cycle arrest.[9][11] For instance, pyrazole-indole hybrids have been shown to arrest the cell cycle in the G2/M phase.[6] Enzymatic assays have also implicated the inhibition of key proteins such as CDK-2, and modulation of apoptotic proteins like Bcl-2 and Bax.[9][11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standardized workflow for assessing the in vitro cytotoxicity of pyrazole analogs.
Materials:
-
Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Diagram:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Comparative In Vitro Antimicrobial Efficacy
Pyrazole-5-carboxylate analogs have also demonstrated significant potential as antimicrobial agents, with activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13][14]
Key Analogs and Their Performance
The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Analog/Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [4] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9 - 7.8 | [4] |
| Halogenated alkylaminopyrazole derivative 53 | Bacillus subtilis | 0.007 | [13] |
| Pyrazolyl 1,3,4-thiadiazine derivatives | Various bacteria and fungi | Potent inhibition | [4] |
Structure-Activity Relationship Insights:
The presence of specific functional groups appears to be crucial for antimicrobial activity. For instance, compounds containing a free carbothiohydrazide moiety have shown potent inhibitory activity.[4] The nature and position of substituents on the phenyl rings attached to the pyrazole core also significantly influence the antimicrobial spectrum and potency.[15]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile Petri dishes
-
Sterile paper discs
-
Test compounds (dissolved in a suitable solvent)
-
Standard antibiotic and antifungal drugs (e.g., Chloramphenicol, Clotrimazole)
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compounds and the standard drugs. Place the discs on the surface of the inoculated agar.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.
Workflow Diagram:
Caption: Workflow for the agar diffusion method for antimicrobial screening.
Comparative In Vitro Antifungal Efficacy in Agriculture
Beyond clinical applications, pyrazole-5-carboxylate analogs have shown promise as fungicidal agents for agricultural use.[16]
Key Analogs and Their Performance
| Analog/Compound | Fungal Pathogen | EC50 (mg/L) | Reference |
| Pyrazol-5-yl-quinoline-2-carboxamide C-10 | Gaeumannomyces graminis | 1.71 | [16] |
| Pyrazol-5-yl-quinoline-2-carboxamide C-10 | Valsa mali | 4.92 | [16] |
Mechanism of Action Insights:
Molecular docking and enzymatic inhibition assays suggest that some of these compounds may act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[16]
Conclusion and Future Directions
The in vitro data strongly support the continued exploration of this compound analogs as a versatile scaffold for the development of novel therapeutic and agricultural agents. The diverse biological activities, including potent anticancer, antibacterial, and antifungal effects, underscore the importance of this chemical class.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To delineate the precise structural requirements for optimal activity and selectivity against different targets.[17][18][19]
-
Mechanism of Action studies: To elucidate the molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy and toxicity studies: To translate the promising in vitro results into preclinical and potentially clinical development.[20]
By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and synthesize next-generation pyrazole-5-carboxylate analogs with improved efficacy and safety profiles.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 6. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. srrjournals.com [srrjournals.com]
- 9. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meddocsonline.org [meddocsonline.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Methyl 1-Methyl-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 1-methyl-1H-pyrazole-5-carboxylate, in particular, serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of two distinct and validated synthetic routes to this target compound, offering insights into the strategic choices that underpin modern synthetic chemistry. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations, grounded in experimental data.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a key challenge in regioselectivity. The pyrazole ring has two nitrogen atoms, and selective alkylation at the N1 position is crucial for obtaining the desired isomer. The two routes explored in this guide address this challenge through different strategic approaches.
Route 1: The Classical Approach - Knorr Pyrazole Synthesis Followed by N-Methylation and Esterification
This route is a traditional and well-established pathway that involves three distinct chemical transformations: the formation of the pyrazole ring, N-methylation, and finally, esterification.
Workflow for Route 1
Caption: Workflow for the classical synthesis of this compound.
Mechanistic Insights and Experimental Protocols
Step 1: Knorr Pyrazole Synthesis
The synthesis commences with the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1][2] This reaction involves the condensation of a β-keto ester equivalent, diethyl 2-(ethoxymethylene)malonate, with methylhydrazine. The use of methylhydrazine in this initial step directly introduces the N1-methyl group, thus circumventing the regioselectivity issues associated with post-cyclization methylation.
Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1 eq.) in ethanol.
-
Add methylhydrazine (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Saponification (Hydrolysis)
The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide or lithium hydroxide.[3]
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-carboxylic acid
-
Dissolve the ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 eq.) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2-3 eq.) in water to the flask.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 3: Fischer Esterification
The final step is the conversion of the carboxylic acid to the desired methyl ester via Fischer esterification.[4][5][6] This acid-catalyzed reaction with methanol is an equilibrium process, and using an excess of methanol as the solvent drives the reaction towards the product.
Experimental Protocol: Synthesis of this compound
-
Suspend 1-methyl-1H-pyrazole-5-carboxylic acid (1 eq.) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Route 2: A More Convergent Approach - Direct Ester Synthesis and N-Methylation
This alternative route aims for greater efficiency by first constructing the pyrazole-5-carboxylate core and then performing the N-methylation in the final step. This approach can be advantageous if the starting materials are more readily available or if a library of N-substituted pyrazoles is desired.
Workflow for Route 2
Caption: Workflow for a convergent synthesis of this compound.
Mechanistic Insights and Experimental Protocols
Step 1: [3+2] Cycloaddition
This route begins with a [3+2] cycloaddition reaction between dimethyl acetylenedicarboxylate and hydrazine.[7] This method directly furnishes the pyrazole ring with the desired ester functionality at the 5-position.
Experimental Protocol: Synthesis of Methyl 1H-pyrazole-5-carboxylate
-
In a suitable solvent such as methanol, dissolve dimethyl acetylenedicarboxylate (1 eq.).
-
Add hydrazine hydrate (1 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Step 2: N-Methylation
The final and most critical step is the regioselective N-methylation of the pyrazole ring. The direct methylation of pyrazoles can often lead to a mixture of N1 and N2 isomers.[8] However, recent advances have identified conditions that favor the formation of the desired N1-methylated product.[9][10] The choice of methylating agent and base is crucial for achieving high regioselectivity.
Experimental Protocol: Synthesis of this compound
-
Dissolve methyl 1H-pyrazole-5-carboxylate (1 eq.) in an aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (1.5 eq.).
-
Add the methylating agent, for example, methyl iodide (1.2 eq.), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The product can be purified by column chromatography to separate the N1 and N2 isomers.
Comparative Analysis of the Synthetic Routes
| Feature | Route 1: Classical Approach | Route 2: Convergent Approach |
| Regioselectivity | Excellent, as the N1-methyl group is introduced from the start. | Can be challenging, potentially leading to a mixture of N1 and N2 isomers requiring separation. |
| Number of Steps | Three distinct chemical transformations. | Two main steps. |
| Atom Economy | Generally lower due to the multi-step nature and potential for purification losses at each stage. | Potentially higher atom economy. |
| Versatility | Less versatile for creating a library of N-substituted analogs. | Highly versatile for late-stage diversification at the N1 position. |
| Starting Materials | Readily available and relatively inexpensive. | Dimethyl acetylenedicarboxylate can be more expensive. |
| Overall Yield | Can be moderate to good, but cumulative losses over three steps can impact the final yield. | The overall yield is highly dependent on the regioselectivity of the N-methylation step. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
Route 1 is a reliable and highly regioselective method, making it an excellent choice when the primary goal is the synthesis of the target molecule in its pure N1-methylated form. Its predictability and the use of well-understood reactions make it a robust option for scale-up.
-
Route 2 offers a more convergent and flexible approach. While it presents a challenge in controlling the regioselectivity of the final N-methylation step, it is highly advantageous for creating a library of N-substituted pyrazole-5-carboxylates, which is often a key objective in drug discovery programs. The development of more selective N-methylation protocols continues to enhance the appeal of this strategy.[11][12]
The choice between these routes will ultimately depend on the specific goals of the research program, including the need for regiochemical purity, the desire for analog synthesis, and considerations of cost and scalability. Modern synthetic strategies often prioritize efficiency and sustainability, and an increasing number of "green" methods for pyrazole synthesis are being developed, utilizing solvent-free conditions or more environmentally benign catalysts.[13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cytotoxicity of Methyl vs. Ethyl Pyrazole-5-Carboxylates for Researchers and Drug Development Professionals
Introduction: The Significance of Pyrazole-5-Carboxylates in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their prevalence in drug development stems from their versatile chemical nature and their ability to interact with a diverse range of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole scaffold is a key pharmacophore in several FDA-approved drugs, highlighting its clinical significance.
Within this important class of compounds, pyrazole-5-carboxylates are pivotal intermediates and bioactive molecules in their own right. The ester functional group at the 5-position not only serves as a handle for further chemical modifications but also plays a crucial role in modulating the physicochemical properties and biological activity of the molecule. A common and seemingly subtle structural variation in these compounds is the nature of the alkyl group of the ester, most frequently a methyl or an ethyl group.
While this difference of a single methylene unit may appear minor, it can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile, including its cytotoxicity. For researchers in drug discovery and development, understanding the cytotoxic nuances between methyl and ethyl pyrazole-5-carboxylates is critical for lead optimization and the selection of the most promising drug candidates. This guide provides a comprehensive comparison of the potential cytotoxic differences between these two classes of compounds, drawing upon established principles of medicinal chemistry and available data on analogous molecular pairings.
The Crucial Role of the Ester: More Than Just a Synthetic Handle
The ester group in a drug molecule is not merely a passive component. It significantly influences several key parameters that collectively determine the compound's biological activity and toxicity:
-
Lipophilicity and Cell Permeability: The alkyl nature of the ester group contributes to the overall lipophilicity of the molecule. An ethyl ester is slightly more lipophilic than a methyl ester. This difference can affect the compound's ability to traverse cell membranes, a prerequisite for interacting with intracellular targets. Increased lipophilicity can enhance cell penetration, potentially leading to greater cytotoxicity.
-
Steric Hindrance: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance, which may influence how the molecule binds to its biological target. This can either enhance or diminish its activity and, consequently, its cytotoxicity.
-
Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes present in plasma and within cells. The rate of this hydrolysis can be influenced by the size of the alkyl group. Generally, methyl esters are more resistant to enzymatic hydrolysis than ethyl esters.[1][2] This difference in metabolic stability is a critical factor, as it determines the intracellular concentration and residence time of the active ester form of the compound.
Comparative Cytotoxicity: Insights from Analogous Compound Pairs
A comparative analysis of methyl and ethyl 3-(3,4-dihydroxyphenyl)propanoate, for instance, suggests that the methyl ester may possess a more pronounced cytotoxic profile, particularly against cancerous cell lines.[3] This observation aligns with the general principle that increased metabolic stability can lead to higher effective concentrations of the active compound over time, potentially resulting in greater cytotoxicity.
Hypothesized Cytotoxicity Profile: Methyl vs. Ethyl Pyrazole-5-Carboxylates
Based on the principles of metabolic stability and cell permeability, we can formulate a hypothesis regarding the expected differences in cytotoxicity between methyl and ethyl pyrazole-5-carboxylates.
| Feature | Methyl Pyrazole-5-Carboxylate | Ethyl Pyrazole-5-Carboxylate | Rationale |
| Lipophilicity | Lower | Higher | The addition of a methylene group increases lipophilicity. |
| Cell Permeability | Potentially Lower | Potentially Higher | Increased lipophilicity can enhance passive diffusion across cell membranes. |
| Metabolic Stability | Higher | Lower | Methyl esters are generally more resistant to esterase-mediated hydrolysis.[1][2] |
| Hypothesized Cytotoxicity | Potentially Higher | Potentially Lower | Higher metabolic stability could lead to sustained intracellular concentrations of the active ester, resulting in greater cytotoxicity. However, the lower cell permeability could be a counteracting factor. The overall cytotoxicity will be a balance of these opposing effects. |
It is crucial to emphasize that this is a generalized hypothesis. The actual cytotoxic profile will be highly dependent on the specific substitutions on the pyrazole ring and the particular cancer cell line being tested. The interplay between metabolic stability and cell permeability is complex and can be influenced by other molecular features.
Experimental Workflow for a Comparative Cytotoxicity Study
To definitively determine the cytotoxic differences between methyl and ethyl pyrazole-5-carboxylates, a direct comparative study is necessary. The following workflow outlines a robust experimental approach using the widely accepted MTT assay.
Caption: A streamlined workflow for the comparative cytotoxicity assessment of methyl and ethyl pyrazole-5-carboxylates using the MTT assay.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Methyl and ethyl pyrazole-5-carboxylate compounds
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the methyl and ethyl pyrazole-5-carboxylates in DMSO.
-
Prepare serial dilutions of each compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound at each time point.
-
Potential Mechanistic Differences
The difference in the ester group could also lead to distinct mechanisms of cytotoxicity.
References
head-to-head comparison of different synthetic methods for methyl 1-methyl-1H-pyrazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the efficient and regioselective synthesis of key heterocyclic scaffolds is a cornerstone of innovation. Methyl 1-methyl-1H-pyrazole-5-carboxylate is a valuable building block in medicinal chemistry, and its synthesis presents interesting challenges and opportunities for optimization. This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for this target molecule, grounded in experimental data and mechanistic insights to inform your selection of the most suitable method for your research needs.
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of molecules with diverse biological activities. The specific substitution pattern of this compound, with a methyl group on one nitrogen and a methyl ester at the 5-position, offers a key platform for further functionalization in drug discovery programs.
This guide will dissect two primary retrosynthetic approaches to this target molecule:
-
Direct Cyclization: Formation of the N-methylated pyrazole ring in a single, regioselective step.
-
Post-Cyclization N-Methylation: Synthesis of the parent methyl 1H-pyrazole-5-carboxylate followed by a subsequent N-methylation step.
We will explore the nuances of each approach, providing a critical evaluation of their respective strengths and weaknesses.
Method 1: Direct Cyclization via Condensation of Methylhydrazine with a 1,3-Dicarbonyl Equivalent
The most classical approach to pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. In the case of our target molecule, this translates to the reaction of methylhydrazine with a suitable four-carbon building block bearing two electrophilic centers and a precursor to the methyl ester.
A significant challenge in this approach is regioselectivity . When an unsymmetrical 1,3-dicarbonyl equivalent reacts with a substituted hydrazine like methylhydrazine, two regioisomeric pyrazoles can be formed. The control of this regioselectivity is paramount for an efficient synthesis.
The Challenge of Regioselectivity
The reaction of a β-ketoester with methylhydrazine can proceed via two competing pathways, leading to the desired 1,5-disubstituted pyrazole or the undesired 1,3-disubstituted isomer. The outcome is often influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[1][2]
Recent studies have demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically influence the regioselectivity of this reaction.[2] These solvents, through their unique hydrogen-bonding properties, can stabilize one of the transition states over the other, leading to a higher proportion of the desired regioisomer.
Representative Experimental Protocol: Direct Cyclization
A common precursor for this synthesis is a derivative of a β-enamino diketone. The reaction of such a precursor with methylhydrazine can afford the target compound.
Protocol:
-
To a solution of the appropriate β-enamino diketone (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In a specific example for a related compound, the reaction of a β-enamino diketone with methylhydrazine in ethanol yielded the corresponding N-methyl pyrazole carboxylate in a 51% yield.[3]
Method 2: Post-Cyclization N-Methylation
An alternative and often more regioselective strategy involves the initial synthesis of the parent methyl 1H-pyrazole-5-carboxylate, followed by a controlled N-methylation step. This approach bifurcates the challenge: first, the regioselective synthesis of the NH-pyrazole, and second, the selective methylation of the desired nitrogen atom.
Step 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate
The synthesis of the NH-pyrazole can be achieved with high regioselectivity by reacting a suitable 1,3-dicarbonyl compound with hydrazine hydrate.
Protocol for Methyl 1H-pyrazole-5-carboxylate Synthesis:
-
Dissolve ethyl 2,4-dioxovalerate (1.0 eq) in a mixture of ethanol and acetic acid (100:1).
-
Cool the solution to 0 °C and add hydrazine monohydrate (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[4]
This method typically provides the 5-substituted pyrazole as the major product due to the initial condensation of hydrazine at the more reactive ketone carbonyl, followed by intramolecular cyclization onto the ester.
Step 2: N-Methylation of Methyl 1H-pyrazole-5-carboxylate
The N-alkylation of an asymmetrically substituted pyrazole can also lead to a mixture of regioisomers. Traditional methylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[5]
To overcome this, greener and more selective methylating agents have been explored. Dimethyl carbonate (DMC), in the presence of a base, has emerged as a more environmentally friendly and often more selective alternative to traditional reagents.
Representative Experimental Protocol: N-Methylation with Dimethyl Carbonate
Protocol:
-
To a solution of ethyl 3-ethyl-5-pyrazolecarboxylate (1.0 eq) in dimethylformamide (DMF), add sodium hydride (NaH) in portions.
-
Add dimethyl carbonate (DMC) (7.0 eq) to the reaction mixture.
-
Heat the reaction at a controlled temperature for 4 hours.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation to obtain the desired N-methylated pyrazole.
In a patent example for a similar substrate, this method provided the N-methylated product in yields of up to 90.1%.[6] The use of DMC is advantageous as it is less toxic than dimethyl sulfate and the reaction byproducts are generally benign.
Head-to-Head Comparison of Synthetic Methods
| Feature | Method 1: Direct Cyclization | Method 2: Post-Cyclization N-Methylation |
| Number of Steps | One pot | Two steps |
| Key Challenge | Regioselectivity of the initial cyclization | Regioselectivity of the N-methylation step |
| Control of Regioselectivity | Highly dependent on substrate and solvent (e.g., fluorinated alcohols)[2] | Can be high for the initial pyrazole formation; N-methylation selectivity depends on the reagent. |
| Reagents | Methylhydrazine, 1,3-dicarbonyl equivalents | Hydrazine, 1,3-dicarbonyl equivalents, Methylating agent (e.g., DMC) |
| Reported Yields | Moderate (e.g., 51% for a related compound)[3] | Can be high for both steps (e.g., up to 90% for N-methylation)[6] |
| Scalability | Potentially more straightforward for large-scale synthesis if regioselectivity is high. | May require isolation of the intermediate, adding a step to the process. |
| Green Chemistry Aspects | Use of potentially hazardous methylhydrazine. | Allows for the use of greener methylating agents like DMC.[6] |
Conclusion and Recommendations
The choice between these two synthetic strategies for this compound will depend on the specific priorities of the researcher.
-
For rapid access and a potentially shorter synthetic sequence , the Direct Cyclization method is attractive. However, significant effort may be required to optimize the reaction conditions, particularly the solvent system, to achieve acceptable regioselectivity. This approach is best suited for scenarios where a mixture of regioisomers can be tolerated or easily separated, or where the specific substrate combination is known to favor the desired isomer.
-
For achieving high regioselectivity and potentially higher overall yields , the Post-Cyclization N-Methylation route is often superior. While it involves an additional step, the control over the formation of the initial NH-pyrazole is generally excellent. The subsequent N-methylation can then be optimized using modern, selective methylating agents like dimethyl carbonate. This method is recommended for applications where the purity of the final product is critical and a multi-step synthesis is feasible.
Ultimately, a careful evaluation of the available starting materials, the desired scale of the reaction, and the importance of isomeric purity will guide the synthetic chemist to the most appropriate and efficient route for the synthesis of this valuable pyrazole building block.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent protein kinase inhibitors.[1][2] Its synthetic tractability and favorable drug-like properties have cemented its status as a "privileged scaffold," leading to the development of numerous FDA-approved drugs targeting a wide array of kinases.[1][3][4] However, the therapeutic success of any kinase inhibitor hinges not just on its on-target potency but, critically, on its selectivity across the entire human kinome.
This guide provides an in-depth comparison of cross-reactivity profiling for pyrazole-based kinase inhibitors. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, detail robust protocols, and interpret selectivity data to empower you to make informed decisions in your research and development programs.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
Protein kinases, with over 500 members in the human genome, share a structurally conserved ATP-binding pocket, the primary target for the majority of small molecule inhibitors.[5] This similarity is a double-edged sword. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity.[6]
Defining an inhibitor's activity against a wide panel of kinases—its cross-reactivity or selectivity profile—is a critical activity for several reasons:[6]
-
Predicting Off-Target Toxicity: Unintended inhibition of kinases can lead to adverse effects. A comprehensive profile helps to identify potential liabilities early in the discovery pipeline.[6]
-
Uncovering Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial, such as targeting kinases on the same signaling pathway to achieve a more profound effect.[6] Understanding this "polypharmacology" is key to elucidating the complete mechanism of action.
-
Validating Research Tools: For scientists using kinase inhibitors as pharmacological probes to dissect cellular pathways, knowing the full spectrum of targets is essential for the accurate interpretation of experimental results.[6]
Methodologies for Quantifying Kinase Inhibitor Selectivity
A multi-faceted approach is required to build a comprehensive understanding of an inhibitor's selectivity, progressing from simplified biochemical systems to more complex cellular environments.
Tier 1: In Vitro Biochemical Assays
This is the foundational step for broadly assessing potential compound activities across the kinome.[6] Two primary approaches are used:
-
Activity-Based Assays: These assays measure the enzymatic function of the kinase—the transfer of a phosphate group from ATP to a substrate. Inhibition is quantified as an IC₅₀ value. While effective, the interpretation of these results is complicated by their dependence on the ATP concentration in the assay, which can vary significantly from the high ATP levels found within a cell.[6]
-
Competition Binding Assays: This technology has become an industry standard for large-scale profiling. Platforms like KINOMEscan® utilize a competition-based binding assay where the test compound competes with an immobilized, active-site-directed ligand for binding to the kinase.[7][8] A key advantage is that this assay is ATP-independent, providing a true measure of the inhibitor's intrinsic affinity for the kinase, expressed as a dissociation constant (Kd).[8][9] This allows for more direct and robust comparisons of inhibitor affinity across different kinases.
Tier 2: Cell-Based Target Engagement Assays
Confirming that an inhibitor engages its intended target in a living cell is a crucial validation step. Cellular assays provide a more physiologically relevant context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[6] These assays measure the functional consequences of target inhibition, such as changes in downstream signaling pathways.
Comparative Analysis: Selectivity Profiles of Pyrazole-Based Inhibitors
To illustrate how selectivity profiles differ, we will compare two well-characterized, FDA-approved pyrazole-based kinase inhibitors: Ruxolitinib and Crizotinib . The data presented is sourced from large-scale kinase profiling studies.
Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are central to cytokine signaling pathways that regulate immunity and hematopoiesis.[3][10] Crizotinib is a multi-targeted inhibitor, primarily targeting ALK, ROS1, and c-MET receptor tyrosine kinases, which are drivers in certain cancers.[11][12]
| Kinase Target | Ruxolitinib (IC50, nM)[13][14] | Crizotinib (% Control @ 1µM)* | Primary Cellular Process |
| JAK1 | 3.3 | 48 | Cytokine Signaling, Inflammation |
| JAK2 | 2.8 | 34 | Hematopoiesis, Cytokine Signaling |
| JAK3 | 428 | 91 | Lymphocyte Development |
| TYK2 | 19 | 67 | Cytokine Signaling |
| ALK | >1000 | 0.5 | Neuronal Development, Oncogenesis |
| ROS1 | >1000 | 1.5 | Cell Growth, Oncogenesis |
| MET | >1000 | 2 | Cell Proliferation, Motility |
| FLT3 | >1000 | 2.5 | Hematopoiesis, Cell Proliferation |
| AXL | >1000 | 10 | Cell Survival, Proliferation |
| TIE2 (TEK) | >1000 | 7 | Angiogenesis |
Table Notes: Crizotinib data is illustrative, representing the percentage of kinase remaining bound to an immobilized ligand in the presence of the inhibitor; a lower percentage indicates stronger binding affinity. Ruxolitinib data is presented as IC50 values, where a lower number indicates higher potency.
Interpretation:
-
Ruxolitinib demonstrates clear selectivity for JAK1 and JAK2 over other members of the JAK family and the broader kinome.[13] This focused activity is central to its therapeutic mechanism in myeloproliferative neoplasms.[15][16]
-
Crizotinib shows a multi-targeted profile, potently binding its intended targets (ALK, ROS1, MET) but also interacting with other kinases like FLT3 and AXL at a significant level.[11][12] This broader profile underscores the importance of comprehensive screening to understand the full spectrum of a drug's activity, which can contribute to both efficacy and potential side effects.[17]
Experimental Protocol: In Vitro Kinase Profiling via Competition Binding Assay (KINOMEscan® Methodology)
This protocol outlines the key steps of the widely used KINOMEscan® platform, a robust method for determining inhibitor dissociation constants (Kd).[8]
Principle: This is an affinity-based assay that measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR).[8]
Step-by-Step Methodology:
-
Compound Preparation: The pyrazole-based inhibitor is serially diluted to create a range of concentrations for dose-response analysis (typically an 11-point curve). A DMSO-only control is also prepared.
-
Assay Reaction Setup: The three core components are combined in the wells of a microtiter plate:
-
The specific kinase of interest, which has been tagged with a unique DNA identifier.
-
An active-site directed ligand that is immobilized on a solid support (e.g., beads).
-
The test compound at a specific concentration.
-
-
Competitive Binding Incubation: The plate is incubated to allow the binding interactions to reach equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the kinase's active site. A potent inhibitor will prevent the kinase from binding to the solid support.[8]
-
Washing: The solid support is washed to remove any unbound kinase and test compound. Only the kinase that has successfully bound to the immobilized ligand will remain.
-
Quantification: The amount of kinase captured on the solid support is measured by quantifying the associated DNA tag using qPCR. The high sensitivity of qPCR allows for precise measurement even at low kinase concentrations.[8]
-
Data Analysis:
-
The qPCR signal from wells containing the test compound is compared to the signal from the DMSO-only control wells.
-
The results are expressed as a percentage of the control (% Control), where a lower value signifies stronger binding of the test compound to the kinase.
-
For dose-response experiments, the % Control values are plotted against the compound concentration to calculate the Kd, providing a quantitative measure of binding affinity.[7]
-
Visualizing the Mechanism: Inhibition of the JAK-STAT Pathway
To contextualize the data, it is vital to visualize the biological pathway being targeted. Ruxolitinib's primary targets, JAK1 and JAK2, are essential nodes in the JAK-STAT signaling pathway.
This pathway illustrates how extracellular cytokine signals are transduced to the nucleus to regulate gene expression.[18][19][20] Ruxolitinib's inhibition of JAK1/JAK2 effectively blocks this entire cascade, explaining its efficacy in diseases driven by aberrant cytokine signaling. Understanding this pathway also highlights why off-target inhibition of other kinases involved in parallel pathways (e.g., PI3K/AKT or MAPK) could lead to complex biological outcomes.[20]
Conclusion: From Data to Insight
The pyrazole scaffold will undoubtedly continue to be a valuable framework for the development of novel kinase inhibitors.[21] However, this guide underscores that true progress in the field is driven not just by potency, but by a deep and nuanced understanding of selectivity. Comprehensive cross-reactivity profiling, using a combination of robust biochemical and cellular methods, is not merely a checkbox exercise; it is a fundamental component of modern drug discovery. It allows researchers to anticipate toxicity, uncover new therapeutic opportunities through polypharmacology, and ultimately design safer, more effective medicines. The ability to intelligently interpret this complex data is what separates a promising compound from a transformative therapy.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 12. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 20. KEGG PATHWAY: JAK-STAT signaling pathway - Vitis vinifera (wine grape) [kegg.jp]
- 21. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Mode of Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in fields like kinase inhibition where pyrazole derivatives are prominent, simply identifying a compound that binds to a target is insufficient.[1] The critical question is how it binds. Validating the specific binding mode of a ligand, such as a methyl 1-methyl-1H-pyrazole-5-carboxylate derivative, is paramount for successful structure-activity relationship (SAR) studies and the rational optimization of lead compounds.[2] An incorrect or assumed binding mode can lead to fruitless optimization cycles, wasting invaluable time and resources.
This guide provides a comparative framework of essential techniques, blending computational predictions with rigorous biophysical and structural validation. We will explore the causality behind choosing one method over another, presenting a self-validating workflow that moves from initial hypothesis to atomic-level confirmation and, finally, to physiological relevance in a cellular context.
Part 1: Foundational Insights from Computational Modeling
Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to generate initial hypotheses about the binding mode.[3][4] These in silico techniques are the first step in building a compelling narrative around your compound's interaction with its target.
Molecular Docking: Predicting the Initial Handshake
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[3][4] It is a rapid screening tool that helps prioritize compounds and visualize plausible binding poses.
Causality Behind the Method: Docking algorithms explore a vast conformational space to find the most energetically favorable "fit" between the ligand and the protein, much like finding the right key for a lock. This initial prediction is crucial for designing subsequent experiments, such as site-directed mutagenesis, to test the predicted interactions.
Experimental Protocol: A Typical Molecular Docking Workflow
-
Protein Preparation: Start with a high-resolution crystal structure of the target protein (from PDB). Remove water molecules, add polar hydrogens, and assign partial charges.
-
Ligand Preparation: Generate a 3D structure of the this compound derivative. Optimize its geometry and explore possible low-energy conformations.
-
Grid Generation: Define the active site or binding pocket on the protein. This is typically a cubic grid encompassing the region where the ligand is expected to bind.
-
Docking Execution: Run a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically place the ligand conformers within the defined grid.[4]
-
Scoring & Analysis: The algorithm uses a scoring function to rank the poses based on estimated binding affinity. The top-scoring poses are then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).[5]
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulations: Assessing the Stability of the Pose
While docking provides a static snapshot, MD simulations offer a dynamic view by simulating the movements of atoms over time.[4] This technique is essential for evaluating the stability of a predicted docking pose and understanding how protein flexibility influences the binding interaction.
Causality Behind the Method: A protein is not a rigid entity. MD simulations account for the inherent flexibility of the protein-ligand complex in a simulated physiological environment (water, ions). If a docked pose is unstable, it will likely dissociate or shift significantly during the simulation, casting doubt on its validity.
Table 1: Comparison of Initial Computational Approaches
| Feature | Molecular Docking | Molecular Dynamics (MD) Simulation |
| Primary Goal | Predict binding pose and rank compounds. | Assess the stability of a predicted pose and analyze dynamics. |
| Computational Cost | Low (minutes to hours per ligand). | High (days to weeks per complex). |
| Information Gained | Static binding hypothesis, key interactions, estimated affinity. | Dynamic stability, conformational changes, refined interactions.[4] |
| Key Limitation | Inaccuracies in scoring functions; treats protein as mostly rigid. | Computationally intensive; results are dependent on the force field used. |
Part 2: Quantitative Validation with Biophysical Assays
Computational predictions must be substantiated with experimental data. Biophysical assays provide quantitative measurements of binding affinity, kinetics, and thermodynamics, offering the first layer of empirical validation.[][7]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed as one molecule binds to another.[8] It is a powerful, label-free technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10]
Causality Behind the Method: All binding events are associated with a change in heat.[11] By precisely measuring this change, ITC provides unambiguous evidence of a direct interaction and reveals the thermodynamic forces driving it (e.g., hydrogen bonding vs. hydrophobic effect), which is critical for lead optimization.[9][11]
Experimental Protocol: ITC Measurement
-
Sample Preparation: Prepare the purified target protein in a well-defined buffer and place it in the sample cell. Dissolve the pyrazole derivative in the exact same buffer and load it into the titration syringe. Mismatched buffers can cause large heats of dilution, masking the binding signal.[10] Degassing samples is crucial to prevent air bubbles.[8]
-
Experiment Setup: Equilibrate the instrument to the desired temperature.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat-per-injection peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.[11]
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a label-free optical technique that measures molecular interactions in real-time.[12] It provides invaluable data on binding kinetics—the rates of association (kon) and dissociation (koff)—in addition to the equilibrium dissociation constant (Kd).[13][14]
Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip as the analyte (ligand) flows over and binds to the immobilized ligand (protein).[15][16] This mass-based detection allows for real-time monitoring of the binding and dissociation phases, providing a dynamic understanding of the interaction that is complementary to ITC's thermodynamic endpoint measurement.[17]
Table 2: Comparison of Key Biophysical Assays
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding in solution.[8] | Optical detection of mass change on a sensor surface.[15] |
| Key Outputs | Kd, ΔH, ΔS, Stoichiometry (n).[9] | Kd, Association Rate (kon), Dissociation Rate (koff).[13] |
| Sample State | Both partners are in solution, label-free. | One partner is immobilized on a chip surface. |
| Throughput | Low. | Medium to high. |
| Strengths | Complete thermodynamic profile; true in-solution measurement.[18] | Real-time kinetic data; high sensitivity.[19] |
| Challenges | Requires relatively large amounts of pure sample. | Immobilization may affect protein conformation or activity. |
Part 3: Atomic-Level Confirmation with Structural Biology
While biophysical assays confirm if and how strongly a compound binds, structural biology techniques reveal precisely where and how it binds at the atomic level. These methods provide the ultimate validation of a computational model.
X-ray Crystallography: The Definitive Static Picture
X-ray crystallography is the unparalleled method for obtaining a high-resolution, three-dimensional structure of a protein-ligand complex.[20][21] It provides definitive, visual evidence of the ligand's binding pose and its specific interactions with amino acid residues.
Causality Behind the Method: By analyzing how a crystal of the protein-ligand complex diffracts X-rays, we can calculate an electron density map.[22] Fitting the ligand into its corresponding electron density provides unambiguous proof of its location and orientation within the binding site, directly validating or refuting the docked pose.[20]
Experimental Protocol: Protein-Ligand Crystallography
-
Crystallization: Obtain high-quality crystals of the target protein. This is often the most challenging step.
-
Complex Formation: Introduce the pyrazole derivative to the protein. This can be done by soaking the ligand into existing protein crystals or by co-crystallizing the protein in the presence of the ligand.[21]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron, and collect the diffraction data.
-
Structure Determination: Process the diffraction data to generate an electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to achieve the best fit.[22]
Caption: X-ray Crystallography Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
NMR spectroscopy provides detailed structural and dynamic information about protein-ligand interactions in solution, an environment that more closely mimics physiological conditions.[23] It is particularly powerful for identifying the binding site and characterizing weaker interactions that may be difficult to crystallize.[24]
Causality Behind the Method: NMR detects changes in the magnetic environment of atomic nuclei upon ligand binding. By monitoring chemical shift perturbations (CSPs) in 1H-15N HSQC spectra of an isotopically labeled protein, one can map the binding interface on a per-residue basis.[24] Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify specific through-space contacts between ligand and protein protons, defining the bound conformation.[25]
Table 3: Comparison of High-Resolution Structural Methods
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Principle | X-ray diffraction from a crystal. | Magnetic properties of atomic nuclei in solution.[26] |
| Sample State | Solid crystal. | Solution. |
| Resolution | Typically higher (1-3 Å). | Lower, provides an ensemble of structures. |
| Information | High-resolution static 3D structure.[20] | Binding site mapping (CSPs), intermolecular distances (NOEs), dynamics.[24][25] |
| Key Challenge | Growing diffraction-quality crystals. | Protein size limitations; requires isotope labeling. |
Part 4: Proving Relevance with Cellular Target Engagement
The final and most physiologically relevant validation step is to confirm that your compound engages its intended target within the complex milieu of a living cell.[27][28] Cellular target engagement assays bridge the gap between in vitro biophysics and in vivo efficacy.
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Binding
CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein generally increases the protein's stability, resulting in a higher melting temperature.[29] Observing this "thermal shift" in a cellular environment provides direct evidence of target engagement.
Causality Behind the Method: By heating cell lysates treated with the compound across a temperature gradient, one can determine the temperature at which the target protein denatures and aggregates. A shift to a higher denaturation temperature in the presence of the compound confirms that it has entered the cell and bound to its target.
Table 4: Comparison of Cellular Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) upon binding. |
| Readout | Amount of soluble protein remaining after heat treatment (e.g., Western Blot). | Ratiometric measurement of light emission. |
| Requirements | A good antibody for the target protein (for Western Blot detection). | Genetic modification of cells to express a luciferase-tagged target. |
| Throughput | Low to medium. | High. |
| Strengths | Label-free for the compound; can use endogenous protein. | Highly sensitive and quantitative; real-time measurements in live cells.[30] |
| Challenges | Not all proteins show a significant thermal shift; lower throughput. | Requires protein engineering and a specific fluorescent tracer/ligand. |
Integrated Workflow for Binding Mode Validation
A robust validation strategy is not about choosing a single "best" technique but about building a cohesive, multi-faceted case. Each experiment should inform the next, creating a self-validating cascade from hypothesis to confirmation.
Caption: Integrated Workflow for Binding Mode Validation.
By systematically progressing through this workflow, researchers can move with confidence from an initial computational hypothesis to a fully validated, high-resolution binding mode that is confirmed to be relevant in a cellular context. This rigorous, evidence-based approach is the cornerstone of efficient and successful drug development.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. news-medical.net [news-medical.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 22. criver.com [criver.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. selvita.com [selvita.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Target Engagement Assay Services [conceptlifesciences.com]
A Senior Application Scientist's Guide to Assessing the Druglikeness of Novel 1-methyl-1H-pyrazole-5-carboxylate Derivatives
Introduction: The Quest for Druglikeness in Modern Medicinal Chemistry
In the landscape of drug discovery, the journey from a bioactive "hit" to a marketable drug is fraught with challenges. A significant portion of this attrition is due to poor pharmacokinetic properties, collectively termed ADME (Absorption, Distribution, Metabolism, and Excretion). The concept of "druglikeness" has therefore emerged as a crucial guiding principle, helping medicinal chemists prioritize compounds that possess the physicochemical characteristics necessary to become successful oral therapeutics.[1][2][3]
The pyrazole ring is a five-membered heterocycle that has proven to be a "privileged scaffold" in medicinal chemistry.[4][5] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban.[4][6][7] The 1-methyl-1H-pyrazole-5-carboxylate scaffold, a specific embodiment of this privileged core, offers a versatile platform for synthetic modification. However, the druglikeness of novel derivatives hinges critically on the nature of the substituents appended to this core.[5]
This guide provides a comprehensive framework for assessing the druglikeness of novel 1-methyl-1H-pyrazole-5-carboxylate derivatives. We will merge theoretical principles with actionable in silico and experimental protocols, offering a robust, self-validating workflow for researchers in the field.
Pillar 1: The Theoretical Framework of Druglikeness
Before embarking on any analysis, it is essential to understand the foundational principles that govern a molecule's journey through the body. Several rules of thumb, derived from the statistical analysis of successful oral drugs, provide our initial framework.
Key Physicochemical Descriptors
-
Molecular Weight (MW): Affects diffusion and overall size. Lower MW is generally preferred for oral absorption.
-
Lipophilicity (logP): The octanol-water partition coefficient. A balanced logP is critical; too low, and the molecule won't cross lipid membranes; too high, and it may have poor aqueous solubility and high metabolic turnover.[8]
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): These influence solubility and the energy required to shed the "solvation shell" before membrane permeation.
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a strong predictor of passive membrane permeability.
-
Rotatable Bonds (nRotb): A measure of molecular flexibility. High flexibility can lead to a loss of entropy upon binding and may correlate with poor oral bioavailability.[9]
The Foundational "Rules of Thumb"
-
Lipinski's Rule of Five (Ro5): The cornerstone of druglikeness assessment, the Ro5 states that poor oral absorption is more likely when a compound violates two or more of the following criteria[1][2][10]:
-
MW ≤ 500 Da
-
logP ≤ 5
-
HBD ≤ 5
-
HBA ≤ 10
-
-
Veber's Rule: This rule complements the Ro5 by focusing on molecular flexibility and polarity. Good oral bioavailability is more likely for compounds with[9][11]:
-
nRotb ≤ 10
-
TPSA ≤ 140 Ų
-
-
Egan's Rule: Developed from statistical analysis of human intestinal absorption data, this rule defines a permissive window based on lipophilicity and polarity[12][13][14]:
-
WLOGP ≤ 5.88
-
TPSA ≤ 131.6 Ų
-
These rules are not absolute laws but rather guidelines that help flag compounds with a higher risk of pharmacokinetic failure.[3][15]
Pillar 2: In Silico Profiling — A Rapid, High-Throughput First Pass
Computational tools provide an invaluable first assessment of druglikeness, allowing for the rapid screening of virtual libraries at minimal cost.[16][17] Web-based platforms like SwissADME have democratized this process, offering robust predictive models.[16][18][19][20]
Experimental Protocol: In Silico Druglikeness Assessment using SwissADME
Causality: The objective of this protocol is to generate a rapid, data-rich profile of our novel derivatives to identify potential liabilities early, allowing us to prioritize which compounds to synthesize and test experimentally.
-
Structure Preparation:
-
Draw the chemical structures of your 1-methyl-1H-pyrazole-5-carboxylate derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
For each structure, generate a SMILES (Simplified Molecular-Input Line-Entry System) string. This is a simple text-based representation of the molecule.
-
-
Submission to SwissADME:
-
Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[16]
-
Copy and paste the list of SMILES strings into the input box.
-
Click "Run" to start the calculation.
-
-
Data Interpretation and Analysis:
-
The output will provide a comprehensive table of physicochemical properties and pharmacokinetic predictions.
-
Focus on the parameters relevant to the rules of thumb: MW, Log P (specifically, the consensus logP, WLOGP), HBD, HBA, TPSA, and the number of rotatable bonds.
-
Pay close attention to the "Drug-likeness" section, which automatically flags violations of Lipinski's, Veber's, and other rules.
-
The "Bioavailability Radar" provides a quick visual assessment of the compound's suitability.
-
Illustrative Comparison: Hypothetical Derivatives
To demonstrate this process, let's analyze a set of hypothetical 1-methyl-1H-pyrazole-5-carboxylate derivatives.
| Compound ID | R1 Group | R2 Group | MW ( g/mol ) | WLOGP | HBD | HBA | TPSA (Ų) | nRotb | Lipinski Violations |
| CMPD-A | -H | -NH2 | 155.16 | 0.55 | 1 | 4 | 74.33 | 1 | 0 |
| CMPD-B | -Phenyl | -NH2 | 231.26 | 2.10 | 1 | 4 | 74.33 | 2 | 0 |
| CMPD-C | -Phenyl | -SO2NH2 | 295.32 | 1.65 | 2 | 6 | 116.44 | 3 | 0 |
| CMPD-D | -Naphthyl | -SO2NH2 | 345.39 | 2.95 | 2 | 6 | 116.44 | 4 | 0 |
| CMPD-E | -3,4-diCl-Phenyl | -C(O)N(Et)2 | 370.27 | 4.15 | 0 | 4 | 46.81 | 5 | 0 |
| CMPD-F | -Diphenylmethyl | -SO2NH2 | 385.45 | 3.80 | 2 | 6 | 116.44 | 5 | 0 |
| CMPD-G | -Dodecanyl | -NH2 | 323.51 | 5.85 | 1 | 4 | 74.33 | 12 | 2 (logP > 5, nRotb > 10) |
Analysis: From this in silico screen, CMPD-G immediately stands out as a high-risk compound due to its high predicted lipophilicity and excessive flexibility, violating both Lipinski's and Veber's rules. The other compounds appear promising, residing within a favorable physicochemical space. This allows us to deprioritize CMPD-G and focus our synthetic and experimental resources on the more promising candidates.
Visualization: In Silico Druglikeness Workflow
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Going further than Lipinski's rule in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Veber's rule: Significance and symbolism [wisdomlib.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Absorption matters: A closer look at popular oral bioavailability rules for drug approvals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 18. SwissADME [swissadme.ch]
- 19. Molecular Modelling Group [molecular-modelling.ch]
- 20. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 1-methyl-1H-pyrazole-5-carboxylate for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of modern scientific research, ensuring the safety of laboratory personnel and the preservation of our environment. For researchers, scientists, and drug development professionals, handling compounds like methyl 1-methyl-1H-pyrazole-5-carboxylate requires a disposal plan that is not only compliant with regulations but also grounded in a thorough understanding of the material's potential hazards. This guide provides a detailed, step-by-step methodology for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each stage of the process.
The core principle of chemical waste disposal is that the generator of the waste is responsible for its safe management from "cradle to grave."[1] This guide will equip you with the necessary information to fulfill this responsibility, ensuring that your disposal practices are both safe and compliant.
I. Hazard Profile and Waste Characterization
Before any disposal procedures can be initiated, a thorough hazard assessment is paramount. Based on available Safety Data Sheets (SDS) for this compound, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), May cause respiratory irritation [2]
This information is the foundation of our disposal plan. According to the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics."[3][4]
-
Listed Wastes: These are wastes from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists).[5][6] this compound, when used in a research laboratory setting, does not typically fall under these listings.
-
Characteristic Wastes: This is the more pertinent classification for this compound. A waste is hazardous if it exhibits one or more of the following characteristics:
-
Ignitability (D001): The ability to catch fire easily.[7] This compound is a solid with no listed flashpoint, so it is not considered ignitable.
-
Corrosivity (D002): The ability to corrode metal or have a very high or low pH.[7] As a carboxylic acid, it is acidic, but in its solid form and typical laboratory quantities, it is not primarily managed as a corrosive waste unless dissolved in a corrosive solvent.
-
Reactivity (D003): The tendency to be unstable or explosive.[7] There is no indication that this compound is reactive.
-
Toxicity (D004-D043): The ability to be harmful if ingested or absorbed.[4] While the SDS indicates it is an irritant, it is not listed with a specific toxicity characteristic code.
-
Given its classification as a skin and eye irritant and a respiratory tract irritant, it is prudent to manage this compound as a hazardous chemical waste.[8][9] This conservative approach ensures the highest level of safety.
II. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any waste collection or disposal procedures, it is essential to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10][11] | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation.[2] |
| Skin and Body Protection | Laboratory coat. | To protect the skin from accidental spills and contamination.[10] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or chemical fume hood.[10] | To prevent inhalation of dust, which can cause respiratory irritation.[2] |
All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[10]
III. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing unwanted chemical reactions and ensuring cost-effective disposal.
-
Do not mix this compound waste with any other waste streams. [12] This includes solvents, aqueous waste, or other solid chemicals, unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated waste container.[13]
-
Contaminated Materials: Any materials significantly contaminated with the compound, such as weighing papers, gloves, or absorbent pads used for cleaning up minor spills, should be placed in the same solid waste container.[8]
Step 2: Containerization
The choice of container is vital for the safe storage of chemical waste.
-
Container Selection: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene or glass container is suitable), and has a secure, tight-fitting lid.[14] If possible, use the original manufacturer's container.
-
Labeling: The moment the first drop of waste is added, the container must be labeled.[15] The label must include:
-
The words "Hazardous Waste" [16]
-
The full chemical name: "this compound" (no formulas or abbreviations)[16]
-
The approximate quantity of the waste.
-
The date when waste was first added to the container (the "accumulation start date").
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which must be at or near the point of generation.[17][18]
-
Storage Conditions: The SAA should be a secure, well-ventilated area, away from sources of ignition or incompatible materials.[2] Keep the waste container closed at all times except when adding waste.[16]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]
Step 4: Arranging for Disposal
The final disposal of the chemical waste must be handled by professionals.
-
Contact your EHS Department: Once the waste container is nearly full, or if the research project is complete, you must contact your institution's EHS department to arrange for a waste pickup.[17] They are responsible for coordinating with licensed hazardous waste disposal companies.
-
Provide Information: Be prepared to provide the EHS department with all the information from the waste label.
-
Professional Disposal: The ultimate disposal of this compound will be carried out by a licensed professional waste disposal company, likely through high-temperature incineration, which is a common and effective method for such organic compounds.[8]
IV. Spill Management
In the event of a spill, the cleanup materials will also become hazardous waste.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Wear Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the full PPE as described in Section II.
-
Contain and Absorb: For small spills of the solid material, carefully sweep it up and place it into the hazardous waste container. Avoid creating dust. If a solution is spilled, cover it with an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Collect the absorbent material and place it in the hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[1]
V. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical waste disposal.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. odu.edu [odu.edu]
- 4. epa.gov [epa.gov]
- 5. actenviro.com [actenviro.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate
A note on the available data: Comprehensive safety data for the specific ester, methyl 1-methyl-1H-pyrazole-5-carboxylate, is not readily published. Therefore, this guide bases its primary hazard assessment on the closely related and well-documented parent compound, 1-Methyl-1H-pyrazole-5-carboxylic acid (CAS No. 16034-46-1). The structural similarity implies a comparable hazard profile, and adopting these precautions provides a robust margin of safety.
Hazard Identification: Understanding the Risk Profile
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. Based on the Globally Harmonized System (GHS) classification for the parent carboxylic acid, we can anticipate the primary risks associated with handling this compound.[1][2][3]
| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
|
Field Insights:
-
Skin and Eye Irritation (H315, H319): This is not a minor inconvenience. Direct contact with the solid or solutions can lead to inflammation, redness, and discomfort.[1] For the eyes, this can mean significant and potentially lasting damage.[1] The causality is direct chemical irritation of tissues.
-
Respiratory Irritation (H335): As a fine, solid powder, this compound can easily become airborne, especially during weighing and transfer operations.[2] Inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1]
-
Underlying Toxicity: While the GHS classification points to irritant properties, research on related 1-methyl-1H-pyrazole-5-carboxamide derivatives has shown unexpected acute mammalian toxicity, potentially linked to the inhibition of mitochondrial respiration.[4][5][6] This finding underscores the principle that we must treat all novel compounds with caution, as their full toxicological profiles may not be known. Protection against direct contact and inhalation is therefore paramount.
The Hierarchy of Controls: PPE as the Final Safeguard
In laboratory safety, PPE is the last and final line of defense. Its effectiveness depends entirely on the implementation of higher-level controls.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood. This contains airborne particulates and vapors, protecting the researcher's breathing zone. Emergency eye wash fountains and safety showers must be immediately accessible.[1]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). This includes practices like washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the laboratory.[7][8]
-
Personal Protective Equipment (PPE): The focus of this guide, PPE is the physical barrier between you and the chemical.
Mandatory PPE Protocol for Handling
The following is a step-by-step guide to selecting and using the appropriate PPE. This protocol is designed to be a self-validating system; if any component is missing or compromised, work should not proceed.
Primary Protection: Essential for All Handling Tasks
This level of PPE is non-negotiable for any task involving this compound, from handling a sealed container to performing a reaction.
-
Body Protection: A flame-resistant (FR) lab coat is required. It should be fully buttoned with sleeves rolled down. This protects your skin and personal clothing from incidental splashes and spills.
-
Eye and Face Protection:
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards are required.[9] Because the compound is a serious eye irritant (H319), standard safety glasses with side shields do not provide adequate protection from airborne dust or splashes.[1] Goggles must form a seal around the eyes.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 L of a solution) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[1][9] The face shield protects the neck and face but does not provide the necessary seal around the eyes.[9]
-
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with this type of chemical. They provide a good balance of chemical resistance and dexterity.
-
Protocol: Always inspect gloves for tears or pinholes before use. For tasks with a higher risk of exposure or prolonged handling, it is best practice to double-glove . This allows for the clean removal of the outer glove immediately after a transfer or spill, minimizing the risk of contaminating the inner glove and your skin. Change gloves immediately if you suspect contamination. Never wear gloves outside of the laboratory area.
-
Respiratory Protection: When Engineering Controls are Insufficient
Respiratory protection is required when there is a risk of inhaling the solid powder.
-
Triggering Conditions:
-
Weighing or transferring the solid compound outside of a chemical fume hood or a ventilated balance enclosure.
-
Cleaning up a spill of the solid compound.
-
Any situation where ventilation is confirmed to be inadequate.[1]
-
-
Required Equipment: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement for protection against airborne particulates. For this to be effective, the user must be properly fit-tested and trained in its use, as required by OSHA standard 29 CFR 1910.134.[1]
Procedural Workflow: From Planning to Execution
Visualizing the safety workflow ensures that critical decision points are not missed. This process should become second nature before handling any chemical.
Caption: PPE selection and handling workflow for this compound.
Experimental Protocol: Weighing the Solid Compound
-
Preparation: Confirm the chemical fume hood is operational. Clear the workspace of unnecessary items.
-
Don PPE: Following the workflow, don your lab coat, chemical splash goggles, and nitrile gloves. If weighing outside a ventilated enclosure, don your N95 respirator.
-
Procedure: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance. Carefully use a clean spatula to transfer a small amount of this compound from the stock bottle to the weigh boat. Keep the stock bottle opening and the weigh boat deep within the hood to contain any dust.
-
Completion: Securely close the stock bottle. Proceed with your experimental step (e.g., dissolving the compound).
-
Cleanup: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth and any contaminated gloves as hazardous waste.
Decontamination and Disposal: Preventing Secondary Exposure
Properly removing (doffing) PPE is as critical as wearing it. A contaminated glove can negate all other precautions.
Protocol for Doffing PPE
-
Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any surface contamination. Hang it in its designated location or place it in the appropriate laundry bin.
-
Goggles/Face Shield: Remove your eye and face protection. Clean them according to your lab's SOP if necessary.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[8]
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.[7] This includes:
-
Used gloves
-
Contaminated weigh boats and paper towels
-
Empty stock containers
Dispose of these items in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[10] Never dispose of this chemical or its containers in the standard trash or down the drain.[11]
By integrating this expert guidance into your daily laboratory practices, you build a foundation of safety that protects not only yourself but your entire research team. Trust in these validated procedures is the bedrock of innovative and responsible science.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 1-Methyl-1H-pyrazole-5-carboxylic acid 97 16034-46-1 [sigmaaldrich.com]
- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.no [fishersci.no]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Bulky R group at C3